molecular formula C13H12O9 B190713 Caftaric Acid CAS No. 67879-58-7

Caftaric Acid

Katalognummer: B190713
CAS-Nummer: 67879-58-7
Molekulargewicht: 312.23 g/mol
InChI-Schlüssel: SWGKAHCIOQPKFW-JTNORFRNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Caftaric acid is a hydroxycinnamic acid.
This compound has been reported in Vitis longii, Hydrastis canadensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
phenolic compound from grape;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGKAHCIOQPKFW-JTNORFRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036866
Record name Caftaric acid
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Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

618.2 °C at 760 mmHg
Record name Caftaric acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67879-58-7
Record name Caftaric acid
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Record name Caftaric acid
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Record name Caftaric acid
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Record name Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R)
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Record name CAFTARIC ACID
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Record name Caftaric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Caftaric Acid Biosynthesis Pathway in Vitis vinifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, a prominent hydroxycinnamic acid ester found in grapes (Vitis vinifera), is a significant contributor to the phenolic composition of wine and grape-derived products.[1] As an ester of caffeic acid and tartaric acid, it possesses notable antioxidant properties and plays a crucial role in the plant's defense mechanisms.[1] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Vitis vinifera, detailing the enzymatic steps, summarizing key quantitative data, outlining experimental protocols, and illustrating the regulatory signaling cascades. This document is intended to serve as a valuable resource for researchers in viticulture, plant biochemistry, and natural product-based drug discovery.

The Core Biosynthesis Pathway

This compound is synthesized through the general phenylpropanoid pathway, a central route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce activated hydroxycinnamic acids, which then serve as precursors for various phenolic compounds, including this compound.

The biosynthesis of this compound from L-phenylalanine can be delineated into the following key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, which is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to yield p-coumaric acid.[3]

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, an essential intermediate for downstream pathways.[4]

  • p-Coumarate 3-Hydroxylase (C3H): C3H introduces a second hydroxyl group to p-coumaric acid (or its CoA ester) at the C3 position, converting it to caffeic acid (or caffeoyl-CoA).[5]

  • Esterification Step: The final step involves the esterification of caffeic acid (or its activated form, caffeoyl-CoA) with tartaric acid. The specific enzyme catalyzing this reaction in Vitis vinifera, likely a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase, has not yet been definitively identified in the scientific literature.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

This compound Biosynthesis Pathway cluster_main_pathway Core Phenylpropanoid Pathway cluster_final_step Final Esterification L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H This compound This compound Caffeoyl-CoA->this compound Acyltransferase (Uncharacterized) Tartaric acid Tartaric acid Tartaric acid->this compound

Core biosynthetic pathway of this compound in Vitis vinifera.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in Vitis vinifera. It is important to note that for some enzymes, data from other plant species are provided for reference due to the limited availability of specific data for grapevine.

EnzymeSubstrateKmVmaxOptimal pHOptimal Temp. (°C)Source OrganismCitation
Phenylalanine Ammonia-Lyase (PAL) L-Phenylalanine0.021 mM4.13 mM/min7.040Vitis vinifera (seeds)[2]
Cinnamate-4-Hydroxylase (C4H) trans-Cinnamic acid2.74 ± 0.18 µM56.38 ± 0.73 nmoles/min/mg--Glycine max (Soybean)[6]
4-Coumarate-CoA Ligase (4CL) p-Coumaric acid----Vitis vinifera (cell culture)[4]
Ferulic acid----Vitis vinifera (cell culture)[4]
Caffeic acid----Vitis vinifera (cell culture)[4]
p-Coumarate 3-Hydroxylase (C3H) p-Coumaric acid0.5 mM---Vitis vinifera (grape skins)[5]

Note: The activity of 4-Coumarate-CoA Ligase (4CL) in Vitis vinifera cell suspension cultures was highest for p-coumaric acid (100%), followed by ferulic acid (81.3%) and caffeic acid (60.4%).[4] No activity was detected with sinapic and cinnamic acids.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Extraction and Activity Assay
  • Enzyme Extraction:

    • Homogenize one gram of fresh plant tissue (e.g., grape seeds) in 3 ml of ice-cold 0.1 M sodium borate (B1201080) buffer (pH 7.0) containing 1.4 mM 2-mercaptoethanol (B42355) and 0.1 g of insoluble polyvinylpyrrolidone (B124986) (PVPP).[7]

    • Filter the homogenate through cheesecloth and centrifuge at 16,000 x g for 15 minutes at 4°C.[7]

    • The resulting supernatant is used as the crude enzyme extract.[7]

  • Enzyme Activity Assay:

    • The PAL activity is determined by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid.[7]

    • Prepare a reaction mixture containing the enzyme extract and L-phenylalanine in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 8.8).

    • Incubate the reaction mixture at the optimal temperature (40°C for V. vinifera PAL).[2]

    • Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

    • One unit of PAL activity is defined as the amount of enzyme that produces one µmol of trans-cinnamic acid per minute under the assay conditions.

p-Coumarate 3-Hydroxylase (C3H) Activity Assay
  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., grape skins) in a suitable extraction buffer. A modified protocol involves grinding in liquid N2 and homogenizing in 50 mM sodium phosphate (B84403) buffer (pH 6.0) with polyvinylpolypyrrolidone (PVPP).[5]

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Activity Assay:

    • The C3H activity is assayed by measuring the conversion of p-coumaric acid to caffeic acid.[5]

    • The reaction mixture typically contains the crude enzyme extract, p-coumaric acid as the substrate, and necessary cofactors such as a reducing agent (e.g., ascorbate) and molecular oxygen.[5]

    • Incubate the reaction at an appropriate temperature.

    • Terminate the reaction and analyze the formation of caffeic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Extract phenolic compounds from grape tissues (e.g., skins, pulp) using a suitable solvent, typically a mixture of methanol, water, and an acid (e.g., formic acid) to improve extraction efficiency and stability.

    • Filter the extract through a 0.45 µm filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths, typically around 320-330 nm for this compound.

    • Quantification: this compound is quantified by comparing the peak area of the sample with that of a standard of known concentration.

The following diagram illustrates a general workflow for enzyme extraction and activity assays.

Experimental Workflow cluster_extraction Enzyme Extraction cluster_assay Enzyme Activity Assay Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization in Extraction Buffer Centrifugation Centrifugation Homogenization->Centrifugation Crude Enzyme Extract Crude Enzyme Extract Centrifugation->Crude Enzyme Extract Supernatant Reaction Mixture Reaction Mixture Crude Enzyme Extract->Reaction Mixture add Incubation Incubation Reaction Mixture->Incubation at Optimal Temp. Product Detection Product Detection Incubation->Product Detection e.g., Spectrophotometry, HPLC Substrate & Cofactors Substrate & Cofactors Substrate & Cofactors->Reaction Mixture UV-B Signaling Pathway UV-B Light UV-B Light UVR8 (dimer) UVR8 (dimer) UV-B Light->UVR8 (dimer) UVR8 (monomer) UVR8 (monomer) UVR8 (dimer)->UVR8 (monomer) monomerization COP1 COP1 UVR8 (monomer)->COP1 interacts with HY5 (degradation) HY5 (degradation) UVR8 (monomer)->HY5 (degradation) inhibits COP1->HY5 (degradation) promotes HY5 (active) HY5 (active) COP1->HY5 (active) stabilizes Gene Expression Gene Expression HY5 (active)->Gene Expression activates transcription of PAL, C4H, 4CL, etc. Drought Stress Signaling Pathway Drought Stress Drought Stress ABA Biosynthesis ABA Biosynthesis Drought Stress->ABA Biosynthesis ABA ABA ABA Biosynthesis->ABA PYR/PYL/RCAR PYR/PYL/RCAR ABA->PYR/PYL/RCAR binds to PP2C PP2C PYR/PYL/RCAR->PP2C inhibits SnRK2 SnRK2 PP2C->SnRK2 inhibits ABF Transcription Factors ABF Transcription Factors SnRK2->ABF Transcription Factors activates Phenylpropanoid Gene Expression Phenylpropanoid Gene Expression ABF Transcription Factors->Phenylpropanoid Gene Expression regulates Pathogen Defense Signaling cluster_pathogen Pathogen Attack cluster_sa_pathway SA Pathway cluster_ja_pathway JA Pathway Biotrophic Pathogens Biotrophic Pathogens SA Accumulation SA Accumulation Biotrophic Pathogens->SA Accumulation Necrotrophic Pathogens Necrotrophic Pathogens JA Accumulation JA Accumulation Necrotrophic Pathogens->JA Accumulation NPR1 NPR1 SA Accumulation->NPR1 activates SA Accumulation->JA Accumulation crosstalk WRKY TFs WRKY TFs NPR1->WRKY TFs activates Phenylpropanoid Gene Expression Phenylpropanoid Gene Expression WRKY TFs->Phenylpropanoid Gene Expression regulates JAZ Proteins JAZ Proteins JA Accumulation->JAZ Proteins promotes degradation of MYC2 MYC2 JAZ Proteins->MYC2 releases MYC2->Phenylpropanoid Gene Expression regulates

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Caftaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, a prominent phenolic compound found abundantly in grapes and various other plants, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As an ester of caffeic acid and tartaric acid, its structural determination is fundamental to understanding its biochemical behavior and potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound, presenting detailed experimental protocols and spectroscopic data analysis.

Isolation and Purification of this compound

The initial and critical step in the structural elucidation of any natural product is its isolation in a pure form. This compound is predominantly extracted from plant sources such as unripe grapes (Vitis vinifera) and the medicinal plant Echinacea purpurea.

Experimental Protocol: Isolation from Unripe Grape Juice

A "green" and efficient method for isolating this compound utilizes unripe grape juice, also known as verjuice. This method avoids harsh organic solvents and extensive extraction steps.

Materials and Equipment:

  • Unripe grapes

  • Grape press

  • Filtration apparatus (e.g., cheesecloth, membrane filters)

  • Fast Protein Liquid Chromatography (FPLC) system or High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Deionized water

  • Methanol (B129727) or Ethanol

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Juice Extraction: Fresh, unripe grapes are thoroughly washed and pressed to extract the juice.

  • Filtration: The crude juice is filtered through cheesecloth and subsequently through membrane filters (e.g., 0.45 µm) to remove particulate matter.

  • Chromatographic Separation: The filtered verjuice is directly loaded onto a reversed-phase C18 column equilibrated with a suitable aqueous solvent (e.g., water with 0.1% TFA).

  • Elution: A gradient of increasing organic solvent (methanol or ethanol) in the aqueous mobile phase is used to elute the bound compounds. This compound typically elutes as a major peak.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

  • Solvent Evaporation: The fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Spectroscopic Analysis for Structure Elucidation

Once isolated, the structure of this compound is determined using a combination of spectroscopic techniques, primarily Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides preliminary information about the presence of chromophores in the molecule. The phenolic nature of this compound, specifically the caffeoyl moiety, gives rise to characteristic UV absorption.

Experimental Protocol:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: Methanol or a mixture of methanol and water.

  • Procedure: A dilute solution of purified this compound is prepared in the chosen solvent. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.

Data Presentation:

Spectroscopic ParameterValue(s)Reference
λmax220, 248, 333 nm[1]
λmax~325 nm[2]

The absorption maximum around 325-333 nm is characteristic of the cinnamoyl chromophore present in the caffeic acid portion of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which aids in identifying its constituent parts. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-) is commonly used as it readily deprotonates the acidic functional groups of this compound.

  • Procedure: A solution of the purified compound is infused into the ESI source. The mass spectrum is acquired over a suitable m/z range. For fragmentation studies (MS/MS), the deprotonated molecule ([M-H]⁻) is selected as the precursor ion and subjected to collision-induced dissociation (CID).

Data Presentation:

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueInferred Information
Molecular FormulaC13H12O9-
Molecular Weight312.23 g/mol -
Ionization ModeESI-Negative Ion Mode
[M-H]⁻ (m/z)311.0394Deprotonated molecule

Table 2: MS/MS Fragmentation Data of this compound ([M-H]⁻ at m/z 311.0394)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
311.0394179.0344C6H6O5 (Tartaric acid moiety - H2O)Caffeic acid - H
311.0394163.0395C6H6O6 (Tartaric acid moiety)Caffeoyl moiety
311.0394135.0446C7H6O6 (Tartaric acid + CO2)Decarboxylated caffeoyl moiety
179.0344135.0446CO2Decarboxylated caffeic acid

The fragmentation pattern clearly indicates the presence of a caffeic acid moiety (fragments at m/z 179, 163, and 135) and a tartaric acid moiety, confirming the identity of this compound as an ester of these two components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), are employed for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: A small amount of the purified this compound is dissolved in the deuterated solvent. ¹H, ¹³C, and 2D NMR spectra are acquired.

Data Presentation:

Due to the limited availability of complete, experimentally assigned NMR data for this compound in the public domain, the following tables present a combination of data for the constituent parts and predicted values to illustrate the expected spectral features.

Table 3: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.05d2.0
H-5'6.78d8.2
H-6'6.95dd8.2, 2.0
H-7' (α)6.25d15.9
H-8' (β)7.58d15.9
H-25.40d2.5
H-34.50d2.5

Table 4: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1'127.5
C-2'115.2
C-3'146.8
C-4'149.5
C-5'116.4
C-6'123.0
C-7' (α)115.0
C-8' (β)147.5
C-9' (C=O)168.5
C-1 (COOH)172.0
C-274.0
C-375.5
C-4 (COOH)173.5

The large coupling constant (around 16 Hz) for the vinyl protons (H-7' and H-8') is characteristic of a trans configuration of the double bond in the caffeoyl moiety. 2D NMR experiments would be used to confirm the connectivity between the caffeoyl and tartaryl moieties through the ester linkage.

Mandatory Visualizations

G cluster_0 Isolation and Purification cluster_1 Structure Elucidation Unripe Grapes Unripe Grapes Pressing Pressing Unripe Grapes->Pressing Crude Juice (Verjuice) Crude Juice (Verjuice) Pressing->Crude Juice (Verjuice) Filtration Filtration Crude Juice (Verjuice)->Filtration Filtered Juice Filtered Juice Filtration->Filtered Juice Chromatography (HPLC/FPLC) Chromatography (HPLC/FPLC) Filtered Juice->Chromatography (HPLC/FPLC) Pure this compound Pure this compound Chromatography (HPLC/FPLC)->Pure this compound UV-Vis Spectroscopy UV-Vis Spectroscopy Pure this compound->UV-Vis Spectroscopy Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) Pure this compound->Mass Spectrometry (MS/MS) NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Pure this compound->NMR Spectroscopy (1H, 13C, 2D) Structural Data Structural Data UV-Vis Spectroscopy->Structural Data Mass Spectrometry (MS/MS)->Structural Data NMR Spectroscopy (1H, 13C, 2D)->Structural Data G cluster_caftaric_acid This compound (m/z 311) cluster_fragments MS/MS Fragments cluster_neutral_loss Neutral Loss caftaric_acid This compound [M-H]⁻ caffeic_acid_ion Caffeic Acid Ion (m/z 179) caftaric_acid->caffeic_acid_ion - Tartaric Acid + H₂O caffeoyl_ion Caffeoyl Moiety (m/z 163) caftaric_acid->caffeoyl_ion - Tartaric Acid decarboxylated_caffeoyl Decarboxylated Caffeoyl Moiety (m/z 135) caftaric_acid->decarboxylated_caffeoyl - Tartaric Acid - CO₂ caffeic_acid_ion->decarboxylated_caffeoyl - CO₂ tartaric_acid_h2o Tartaric Acid - H₂O (132 Da) tartaric_acid Tartaric Acid (150 Da) co2 CO₂ (44 Da)

References

A Technical Guide to the Natural Distribution of Caftaric Acid in Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural distribution, biosynthesis, and analytical methodologies for caftaric acid, a significant phenolic compound found in a variety of medicinal plants. Its notable antioxidant and anti-inflammatory properties make it a compound of high interest for pharmaceutical and nutraceutical applications.

Natural Distribution and Quantitative Data

This compound (trans-caffeoyltartaric acid) is an ester of caffeic acid and tartaric acid.[1] It is widely distributed in the plant kingdom and is particularly abundant in certain medicinal herbs and fruits.[1][2] Its concentration can vary significantly based on the plant species, the part of the plant, developmental stage, and environmental conditions.[2][3] The following table summarizes the quantitative data on this compound content in several medicinal plants, providing a comparative reference for researchers.

Plant Species (Scientific Name)Plant Part AnalyzedThis compound ContentReference
Echinacea purpureaLeaves (dry weight)2673.31 mg / 100g[4]
Echinacea purpureaAerial Parts (vegetative/flowering phase)0.9%[3]
Echinacea purpureaRoots (vegetative/seeding phase)0.5%[3]
Taraxacum officinale (Dandelion)Water-ethanolic extract11.97 mg CQA eq. / g[5]
Taraxacum officinale (Dandelion)Water extract0.39 mg CQA eq. / g[5]
Vitis vinifera cv. Pinot Noir (unripe)Verjuice (Juice)412.10 ± 12.28 mg / L[2]
Vitis vinifera cv. Glera (unripe)Verjuice (Juice)298.86 ± 7.55 mg / L[2]
Cichorium spinosum / C. intybusAqueous decoctionsMajor constituent[4][6]
Ficus carica L. (Fig)Not specifiedMajor phenolic compound[4]
Solanum indicumFruit extractPresent[4]

Biosynthesis of this compound

This compound is formed in plants through the convergence of two distinct metabolic pathways: the shikimic acid pathway, which produces caffeic acid, and the L-ascorbic acid (Vitamin C) catabolism pathway, which produces tartaric acid.[7][8] Caffeic acid and tartaric acid are then condensed via an esterification reaction to form this compound.[1][7]

This compound Biosynthesis cluster_0 Shikimic Acid Pathway cluster_1 Ascorbic Acid Catabolism cluster_2 Esterification Erythrose 4-P Erythrose 4-P Shikimic Acid Shikimic Acid Erythrose 4-P->Shikimic Acid Phenylalanine Phenylalanine Shikimic Acid->Phenylalanine PEP PEP PEP->Shikimic Acid Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid This compound This compound Caffeic Acid->this compound Ascorbic Acid Ascorbic Acid 2-keto L-idonic acid 2-keto L-idonic acid Ascorbic Acid->2-keto L-idonic acid L-Idonic Acid L-Idonic Acid 2-keto L-idonic acid->L-Idonic Acid 5-keto D-gluconic acid 5-keto D-gluconic acid L-Idonic Acid->5-keto D-gluconic acid Tartaric Acid Tartaric Acid 5-keto D-gluconic acid->Tartaric Acid Cleavage Tartaric Acid->this compound

Caption: Biosynthesis pathway of this compound.

Experimental Protocols for Quantification

Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

A. Sample Preparation (General Protocol)

  • Drying and Grinding : Plant material (e.g., leaves, roots) is dried to a constant weight and ground into a fine powder to ensure homogeneity and increase extraction efficiency.

  • Extraction : A known mass of the powdered plant material is extracted with a suitable solvent. A 50% water-ethanolic mixture is often effective for extracting caffeic acid derivatives.[5] Sonication or maceration can be used to enhance the extraction process.

  • Filtration and Purification : The resulting extract is filtered to remove solid plant debris. For cleaner samples, Solid Phase Extraction (SPE) may be employed.

  • Final Preparation : The solvent is often evaporated, and the residue is redissolved in a precise volume of the initial mobile phase for HPLC analysis.

B. High-Performance Liquid Chromatography (HPLC)

  • System : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is used.[9]

  • Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for separation.[9][10]

  • Mobile Phase : A gradient elution is commonly used, involving two solvents.[9]

    • Solvent A: Acidified water (e.g., with 4.5% formic acid or phosphoric acid).[5][9]

    • Solvent B: Acetonitrile.[5][9]

  • Elution Program : A typical gradient might run from 5% B to 25% B over 20 minutes, followed by a wash with 100% B and re-equilibration.[5]

  • Flow Rate : A flow rate of 1.0 to 1.5 mL/min is common.[5][9]

  • Detection : Detection is typically performed at 320 nm, where hydroxycinnamic acids show strong absorbance.[5]

  • Quantification : A calibration curve is generated using certified this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.[9]

HPLC Workflow for this compound Quantification A Plant Material Collection & Preparation (Drying, Grinding) B Solvent Extraction (e.g., 50% Ethanol) A->B C Filtration / Centrifugation B->C D Sample Preparation for HPLC (Redissolution in Mobile Phase) C->D E HPLC Analysis (C18 Column, Gradient Elution) D->E F UV/DAD Detection (λ = 320 nm) E->F G Data Processing F->G H Quantification (vs. Standard Curve) G->H

Caption: Experimental workflow for this compound analysis.

Pharmacological Relevance and Therapeutic Potential

This compound is recognized for a range of pharmacological activities, primarily stemming from its potent antioxidant and anti-inflammatory effects.[4][6][11] These bioactivities form the basis of its therapeutic potential in drug development and as a key component in medicinal plant efficacy.

  • Antioxidant Activity : this compound effectively scavenges free radicals, which is linked to the prevention of oxidative stress-related diseases.[11][12]

  • Anti-inflammatory Effects : It can modulate inflammatory pathways, for instance by reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[11]

  • Other Potential Effects : Studies suggest this compound may also possess hepatoprotective, anti-diabetic, and neuroprotective properties.[4][6]

The presence of this compound in medicinal plants contributes significantly to their overall therapeutic profile.

Logical Relationship of this compound cluster_0 Pharmacological Activities cluster_1 Therapeutic Potential A Natural Occurrence in Medicinal Plants B This compound A->B Source of C Potent Antioxidant B->C Exhibits D Anti-inflammatory B->D Exhibits E Hepatoprotective B->E Exhibits F Drug Development Lead C->F Provides Basis for G Nutraceuticals C->G Provides Basis for H Quality Marker for Herbal Medicine C->H Provides Basis for D->F Provides Basis for D->G Provides Basis for D->H Provides Basis for E->F Provides Basis for E->G Provides Basis for E->H Provides Basis for

Caption: this compound's role from source to application.

References

The Physiological Role of Caftaric Acid in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved intricate mechanisms to perceive and respond to a multitude of environmental stressors, both biotic and abiotic. A key component of this defense arsenal (B13267) is the production of a diverse array of secondary metabolites, among which phenolic compounds play a pivotal role. Caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent hydroxycinnamic acid found in numerous plant species, particularly abundant in grapes (Vitis vinifera). While the broader roles of caffeic acid in stress mitigation are well-documented, this guide focuses specifically on the physiological functions of this compound, providing an in-depth analysis of its biosynthesis, mode of action, and quantification in the context of plant stress responses. This technical document is intended to serve as a comprehensive resource for researchers in plant science and professionals in drug development seeking to understand and harness the protective properties of this important phytochemical.

Biosynthesis of this compound Under Stress

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide range of phenolic compounds in plants. The biosynthesis is initiated from the amino acid phenylalanine.

Under stressful conditions such as high light intensity, UV radiation, drought, salinity, and pathogen attack, the activity of key enzymes in the phenylpropanoid pathway is often upregulated, leading to an increased production of caffeic acid and its derivatives, including this compound.[1][2][3] The final step in this compound formation involves the esterification of caffeic acid with tartaric acid.

This compound Biosynthesis Pathway Stress Abiotic/Biotic Stress (e.g., UV, Drought, Pathogen) PAL Phenylalanine Ammonia-Lyase (PAL) Stress->PAL Upregulation Cinnamic_acid Cinnamic Acid PAL->Cinnamic_acid C4H Cinnamate-4-Hydroxylase (C4H) p_Coumaric_acid p-Coumaric Acid C4H->p_Coumaric_acid C3H p-Coumarate 3-Hydroxylase (C3H) Caffeic_acid Caffeic Acid C3H->Caffeic_acid Enzyme Esterifying Enzyme Caftaric_acid This compound Enzyme->Caftaric_acid Phenylalanine Phenylalanine Phenylalanine->PAL Cinnamic_acid->C4H p_Coumaric_acid->C3H Caffeic_acid->Enzyme Tartaric_acid Tartaric Acid Tartaric_acid->Enzyme

Biosynthesis of this compound via the phenylpropanoid pathway.

Physiological Roles of this compound in Stress Response

This compound contributes to plant stress tolerance through several interconnected mechanisms, primarily centered around its potent antioxidant properties and its role as a structural component of the cell wall.

Antioxidant Activity and ROS Scavenging

One of the most well-established roles of this compound is its ability to act as a powerful antioxidant.[4][5] Abiotic and biotic stresses lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), which can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[6][7]

This compound can directly scavenge these ROS, thereby mitigating oxidative stress.[4] Furthermore, it can indirectly enhance the plant's antioxidant capacity by inducing the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase.[4]

This compound in ROS Scavenging Stress Environmental Stress ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Stress->ROS Induces Oxidative_damage Oxidative Damage (Lipid peroxidation, Protein oxidation) ROS->Oxidative_damage Causes Caftaric_acid This compound Caftaric_acid->ROS Directly Scavenges Antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, etc.) Caftaric_acid->Antioxidant_enzymes Upregulates Antioxidant_enzymes->ROS Neutralizes

Antioxidant and ROS scavenging mechanisms of this compound.
Lignification and Cell Wall Reinforcement

Caffeic acid, the precursor of this compound, is a key monomer in the biosynthesis of lignin (B12514952).[6] Lignin is a complex polymer that provides structural integrity to the plant cell wall. In response to pathogen attack and mechanical wounding, plants often increase lignin deposition at the site of infection or injury. This lignification process creates a physical barrier that impedes pathogen invasion and reinforces the cell wall structure.[6] The accumulation of this compound under stress suggests its role in providing a pool of caffeic acid for this crucial defense mechanism.

Signaling Pathways

While specific signaling pathways uniquely modulated by this compound are still under investigation, it is known that caffeic acid and its derivatives can act as signaling molecules.[6] For instance, caffeic acid is suggested to activate the Nrf2 signaling pathway, which is involved in the transcriptional regulation of antioxidant and detoxification genes.[6][7] Given that this compound is a major derivative, it is plausible that it participates in similar signaling cascades, leading to the activation of downstream defense responses. Further research is needed to elucidate the specific protein targets and downstream components of this compound-mediated signaling in plants.

Quantitative Data on this compound Accumulation Under Stress

The concentration of this compound in plant tissues is highly variable and depends on the plant species, developmental stage, and the nature and intensity of the stress. The following tables summarize some of the available quantitative data.

Table 1: this compound Concentration in Different Plant Species Under Abiotic Stress

Plant SpeciesTissueStress ConditionThis compound ConcentrationReference(s)
Vitis vinifera (Grape)LeavesUV-B RadiationSignificant increase[8]
Vitis vinifera (Grape)BerriesDroughtIncreased levels[7]
Sonchus arvensisLeaves50 mM NaClSignificantly elevated[9]
Italian Tomato CultivarsPeelDrought StressHigher values in stressed plants of certain cultivars[10]

Table 2: this compound Concentration in Different Plant Species Under Biotic Stress

Plant SpeciesTissueStress ConditionThis compound ConcentrationReference(s)
Nicotiana tabacum (Tobacco)Root ExudateRalstonia solanacearum infection1.95 µg/mL (as caffeic acid)[11]
Vitis vinifera (Grape)LeavesFungal PathogensIncreased accumulation[8]

Experimental Protocols

Extraction of this compound from Plant Tissues

a) Solid-Phase Extraction (SPE)

This method is suitable for cleaning up and concentrating this compound from complex plant extracts.[1]

  • Sample Preparation:

    • Grind dried plant material (e.g., leaves) into a fine powder.

    • Extract the powder with 80% methanol (B129727) in water, acidified with 0.1% formic acid.

    • Vortex and sonicate the mixture.

    • Centrifuge and filter the supernatant.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Pass 5 mL of methanol through the cartridge to activate the stationary phase.

    • Equilibrate the cartridge with 5 mL of acidified deionized water (pH 2-3).

  • Sample Loading:

    • Load the filtered plant extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of acidified deionized water to remove polar impurities.

  • Elution:

    • Elute this compound with an appropriate volume of methanol.

b) General Solvent Extraction for HPLC/UPLC Analysis

  • Homogenize fresh or freeze-dried plant tissue in 80% ethanol (B145695) or methanol.[4][12]

  • Centrifuge the homogenate and collect the supernatant.

  • Repeat the extraction process on the pellet for exhaustive extraction.

  • Pool the supernatants and evaporate the solvent under vacuum.

  • Re-dissolve the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC/UPLC).

Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phenolic compounds.[13]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using two solvents is common.

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid).

    • Solvent B: Acetonitrile or methanol with a small percentage of acid.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detector at a wavelength of approximately 320-330 nm.

  • Quantification: Based on a calibration curve generated using a pure this compound standard.

b) Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[4][12][14]

  • Column: A sub-2 µm particle size C18 column (e.g., Waters UPLC HSS T3, 150 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, using a gradient of acidified water and acetonitrile/methanol.

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: Using an external calibration curve or a stable isotope-labeled internal standard.

Functional Analysis of this compound in Plant Stress Response

The following workflow outlines a general approach to investigate the functional role of this compound in plant stress tolerance.

Functional Analysis Workflow cluster_0 Phase 1: In Vitro and Exogenous Application Studies cluster_1 Phase 2: Genetic and Molecular Approaches Plant_Material Select Plant Species Stress_Treatment Apply Abiotic/Biotic Stress Plant_Material->Stress_Treatment Exogenous_Application Exogenous Application of this compound Stress_Treatment->Exogenous_Application Control Control Group (No this compound) Stress_Treatment->Control Physiological_Analysis Physiological Analysis (Growth, Photosynthesis, etc.) Exogenous_Application->Physiological_Analysis Biochemical_Analysis Biochemical Analysis (ROS levels, Antioxidant Enzyme Activity) Exogenous_Application->Biochemical_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR of stress-responsive genes) Exogenous_Application->Gene_Expression Control->Physiological_Analysis Control->Biochemical_Analysis Control->Gene_Expression Genetic_Modification Generate Transgenic Plants or Mutants (Altered this compound Biosynthesis) Stress_Phenotyping Stress Phenotyping of Modified Plants Genetic_Modification->Stress_Phenotyping Metabolomic_Analysis Metabolomic Profiling Stress_Phenotyping->Metabolomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (RNA-Seq) Stress_Phenotyping->Transcriptomic_Analysis Data_Integration Integrate Data to Identify This compound-Responsive Pathways Metabolomic_Analysis->Data_Integration Transcriptomic_Analysis->Data_Integration

A workflow for the functional analysis of this compound.

Conclusion

This compound is a significant phenolic compound that plays a multifaceted role in the plant's defense against a variety of environmental stresses. Its primary functions include potent antioxidant activity through direct ROS scavenging and upregulation of antioxidant enzymes, as well as contributing to the structural reinforcement of cell walls via lignification. While its specific signaling roles are an active area of research, it is evident that this compound is a key player in the complex network of plant stress responses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the physiological importance of this compound. For professionals in drug development, a deeper understanding of this natural protective agent may open avenues for the discovery of novel therapeutic compounds with antioxidant and anti-inflammatory properties. Further exploration into the specific molecular targets and signaling cascades modulated by this compound will undoubtedly unveil more of its potential in both plant science and human health.

References

A Technical Guide to the Discovery and Isolation of Caftaric Acid from Echinacea purpurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea purpurea (L.) Moench, commonly known as the purple coneflower, is a perennial herbaceous plant belonging to the Asteraceae family.[1] Native to North America, it has a long history of medicinal use, particularly for its immunomodulatory properties.[1] The plant's therapeutic effects are attributed to a complex mixture of bioactive compounds, including alkamides, polysaccharides, and phenolic compounds. Among the most significant phenolics are the caffeic acid derivatives, with caftaric acid and cichoric acid being the most prominent. This compound, a tartaric acid ester of caffeic acid, is recognized for its antioxidant, anti-inflammatory, and immunomodulatory activities, making it a molecule of significant interest for pharmaceutical research and development. This guide provides a comprehensive overview of the discovery and methodologies for the isolation and purification of this compound from Echinacea purpurea.

Quantitative Data Summary

The concentration of this compound in Echinacea purpurea can vary depending on the plant part, age, harvesting time, and extraction method. The following tables summarize quantitative data reported in the literature.

Table 1: this compound Content in Different Parts of Echinacea purpurea

Plant PartConcentration (% dry weight)Reference
Aerial Parts (vegetative & flowering)0.9%[2]
Roots (vegetative & seeding)0.5%[2]
Roots (summer harvest)0.40%[3]
Roots (autumn harvest)0.35%[3]
Tops (summer harvest)0.82%[3]
Tops (autumn harvest)0.18%[3]

Table 2: Extraction Yields of this compound under Various Conditions

Extraction Solvent/MethodPlant PartThis compound YieldReference
WaterLeaves2673.31 mg/100 g DW[4]
5% Acetic AcidFlowers, Leaves, RootsHigh Yield[5]
GlycerolFlowers, Leaves, RootsHigh Yield[5]
Ultrasound-Assisted (Glycerol)Aerial Parts13.07 - 31.55 µg/mL[6]
60% Ethanol (B145695) at 60°C for 2hAdventitious RootsOptimized Yield[7]

Table 3: Spectroscopic Data for this compound Identification

Spectroscopic MethodKey Data PointsReference
UV-Vis Spectroscopyλmax ≈ 320-325 nm[8][9]
Mass Spectrometry (ESI-)[M-H]⁻ at m/z 311[10]
¹H-NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.44 (1H, d, J=16.0 Hz, H-7'), 7.03 (1H, s, H-2'), 6.95 (1H, d, J=8.0 Hz, H-6'), 6.76 (1H, d, J=8.0 Hz, H-5'), 6.25 (1H, d, J=16.0 Hz, H-8'), 5.34 (1H, s, H-2), 4.71 (1H, s, H-3)[11]
¹³C-NMR (DMSO-d₆, 100 MHz)δ (ppm): 171.6 (C-4), 168.9 (C-1), 166.2 (C-9'), 149.1 (C-4'), 146.9 (C-7'), 146.0 (C-3'), 125.9 (C-1'), 121.9 (C-6'), 116.2 (C-5'), 115.4 (C-2'), 113.4 (C-8'), 73.7 (C-2), 70.63 (C-3)[11]

Experimental Protocols

Extraction of this compound from Echinacea purpurea

This protocol is a synthesized methodology based on common laboratory practices for the efficient extraction of caffeic acid derivatives.

Materials:

  • Dried and powdered Echinacea purpurea plant material (roots or aerial parts)

  • 70% (v/v) Ethanol in deionized water

  • Ultrasonic bath

  • Volumetric flasks

  • Filtration apparatus with 0.45 µm PTFE filters

Procedure:

  • Weigh approximately 0.50 g of the powdered plant material and place it in a 100 mL volumetric flask.[1]

  • Add 80 mL of 70% (v/v) ethanol to the flask.[1]

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.[1]

  • Allow the mixture to cool to room temperature and then dilute to the 100 mL mark with 70% ethanol.[1]

  • Filter the extract through a 0.45 µm PTFE filter to remove particulate matter. The resulting filtrate is the crude extract containing this compound.

Purification of this compound by Macroporous Resin Column Chromatography

This protocol provides a general framework for the purification of this compound from the crude extract. Specific parameters may require optimization based on the resin used and the composition of the extract.

Materials:

  • Crude Echinacea purpurea extract

  • Macroporous adsorption resin (e.g., HPD100)

  • Chromatography column

  • Deionized water

  • Ethanol (various concentrations, e.g., 10-30%)

  • pH meter

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Resin Preparation: Pre-soak the macroporous resin in 95% ethanol until fully swollen. Wash thoroughly with deionized water until no ethanol odor remains. Pack the resin into a chromatography column using a wet packing method.

  • Sample Preparation: Take the crude extract and adjust the pH to 2-5.[12]

  • Adsorption: Load the pH-adjusted sample solution onto the prepared column at a flow rate of 2-3 bed volumes (BV)/hour.[12] Allow the sample to adsorb for 3-5 hours to reach equilibrium.[12]

  • Washing: Wash the column with 0.5-2 BV of deionized water to remove unbound impurities.[12]

  • Elution: Elute the bound compounds using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 10% to 30% ethanol) at a flow rate of 1-3 BV/hour.[12]

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis and Pooling: Analyze the collected fractions for the presence and purity of this compound using HPLC. Pool the fractions containing pure this compound.

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain purified this compound. The purity of the final product can be significantly increased using this method.[12]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This is a standard HPLC method for the quantification of this compound in Echinacea purpurea extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and methanol (B129727) (Solvent B).

  • Gradient: A 20-minute linear gradient can be employed, starting with a higher proportion of Solvent A and increasing the proportion of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm for caffeic acid derivatives.[7]

  • Injection Volume: 10-20 µL.

  • Standard: A certified reference standard of this compound for calibration and quantification.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the filtered crude extract or purified fractions.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Echinacea purpurea (Dried, Powdered) extraction Extraction (70% Ethanol, Sonication) plant_material->extraction filtration Filtration (0.45 µm filter) extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Column Chromatography (Macroporous Resin) crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_caftaric_acid Purified this compound evaporation->pure_caftaric_acid

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by this compound

The anti-inflammatory and immunomodulatory effects of this compound and its parent compound, caffeic acid, are largely attributed to their ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways.

signaling_pathways Simplified Anti-inflammatory Signaling of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Inflammatory Response lps LPS ikk IKK Complex lps->ikk Activates mapk MAPKs (ERK, JNK, p38) lps->mapk Activates caftaric_acid This compound caftaric_acid->ikk Inhibits caftaric_acid->mapk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocates inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nfkb_nucleus->inflammatory_genes Induces Transcription ap1 AP-1 (nucleus) mapk->ap1 Activates ap1->inflammatory_genes Induces Transcription

Caption: this compound inhibits inflammatory responses via NF-κB and MAPK pathways.

References

Unlocking the Potential of Grape Pomace: A Technical Guide to Caftaric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape pomace, the primary byproduct of winemaking, represents a rich and often underutilized source of bioactive phenolic compounds. Among these, caftaric acid and its derivatives stand out for their significant antioxidant and anti-inflammatory properties, making them promising candidates for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of this compound and its related compounds found in grape pomace, focusing on their quantification, extraction methodologies, and mechanisms of action.

Quantitative Analysis of this compound and its Derivatives in Grape Pomace

This compound (caffeoyl tartaric acid) is a major hydroxycinnamic acid found in grapes and consequently in grape pomace.[1] Its concentration, along with its derivatives such as coutaric acid (p-coumaroyl tartaric acid), can vary significantly depending on the grape variety, viticultural practices, and winemaking techniques. The following tables summarize the quantitative data reported in the literature for this compound and related compounds in various grape pomace and juice samples.

Table 1: Concentration of this compound and Coutaric Acid in Grape Juice and Pomace from Various Cultivars

Grape CultivarSample TypeThis compound ConcentrationCoutaric Acid ConcentrationReference
RieslingUnripe Grape Juice286 mg/L38 mg/L[2]
Pinot NoirUnripe Grape Juice412.10 ± 12.28 mg/L-[2]
GleraUnripe Grape Juice298.86 ± 7.55 mg/L-[2]
GrenacheProtected Juice~200 mg/L-[3]
CarignaneProtected Juice~50 mg/L-[3]
ChardonnayPomacePresentPresent[4]
MerlotWineIncreased concentration post-fermentation-
Cabernet SauvignonFermented Pomace-Present[5]

Table 2: Phenolic Acid Content in Grape Pomace from Different Varieties

Grape VarietyGallic Acid (mg/100g DW)Caffeic Acid (mg/100g DW)Syringic Acid (mg/100g DW)p-Coumaric Acid (mg/100g DW)Reference
White Grape Pomace6.44 - 14.02-18.31 - 19.80-[1]
Red Grape Pomace (general)6.44 - 14.02-22.00 - 94.30-[1]
Merlot (Red)--up to 94.30-[1]
Cabernet Sauvignon (Red)2.52 - 36.04-46.9 - 173.1-[1]
Malbec (Red)2.52 - 36.04-46.9 - 173.1-[1]

DW: Dry Weight

Experimental Protocols

Extraction of this compound and its Derivatives

The efficient extraction of phenolic compounds from grape pomace is a critical first step. Ultrasound-assisted extraction (UAE) has emerged as a green and efficient technique.[6][7]

Ultrasound-Assisted Extraction (UAE) Protocol:

  • Sample Preparation: Dry the grape pomace at 40-50°C and grind it into a fine powder (particle size < 0.5 mm).

  • Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 50-70% ethanol) is commonly used.[6] Acidification with a small amount of citric acid can improve pectin (B1162225) extraction.[7]

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: A ratio of 1:10 to 1:20 (g/mL) is typically effective.

    • Temperature: Set the ultrasonic bath temperature to 40-60°C.

    • Ultrasonic Frequency and Power: A frequency of 40 kHz and a power of 100-150 W are commonly applied.[6][8]

    • Extraction Time: Sonicate the mixture for 30-60 minutes.[8]

  • Post-Extraction:

    • Centrifuge the mixture at high speed (e.g., 6000 x g) for 10-15 minutes to separate the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

    • The resulting extract can be directly analyzed or further concentrated under vacuum for storage.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography with a diode-array detector (RP-HPLC-DAD) is the standard method for the quantification of this compound and its derivatives.[9][10]

HPLC-DAD Protocol for Quantification:

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is suitable for separation.[10]

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Water with 0.5% formic acid or 0.85% phosphoric acid.[2][11]

    • Solvent B: Acetonitrile or methanol (B129727) with 2.0% formic acid.[2]

  • Gradient Program: A typical gradient might be: 0-10 min, 7-10% B; 10-30 min, 10-12% B; 30-45 min, 12-35% B; 45-55 min, 35-100% B, followed by a re-equilibration step.[11]

  • Flow Rate: A flow rate of 0.5-0.8 mL/min is commonly used.[2][11]

  • Column Temperature: Maintain the column temperature at 30-40°C.[2]

  • Detection: Monitor the chromatogram at 320-330 nm for this compound and its derivatives.[2]

  • Quantification: Prepare a calibration curve using a pure standard of trans-caftaric acid. Concentrations in the samples are determined by comparing their peak areas to the calibration curve.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory effects.

Anti-inflammatory Signaling Pathways

Caffeic acid, a key component of this compound, has been shown to modulate inflammatory responses by targeting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Interleukin-1 Receptor-Associated Kinase (IRAK) pathways.

NF-κB Signaling Pathway Inhibition by Caffeic Acid:

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by caffeic acid.

IRAK1/4-Targeted Anti-inflammatory Action of Caffeic Acid:

IRAK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TAK1 TAK1 IRAK1->TAK1 MKK MKK4/7 TAK1->MKK JNK JNK MKK->JNK AP1 AP-1 JNK->AP1 Activation Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Caffeic_Acid Caffeic Acid Caffeic_Acid->IRAK4 Caffeic_Acid->IRAK1

Caption: Caffeic acid directly inhibits IRAK1 and IRAK4 in the TLR4 signaling cascade.

Antioxidant Mechanisms

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and to activate endogenous antioxidant pathways, such as the Nrf2 signaling pathway.

Direct Free Radical Scavenging by this compound:

Radical_Scavenging Caftaric_Acid This compound (with -OH groups) Reaction Caftaric_Acid->Reaction Free_Radical Free Radical (e.g., ROO•) Free_Radical->Reaction Stable_Radical Stable Caftaric Acid Radical Stable_Molecule Stable Molecule (e.g., ROOH) Reaction->Stable_Radical Reaction->Stable_Molecule

Caption: this compound donates a hydrogen atom to neutralize free radicals.

Nrf2-Mediated Antioxidant Response Activated by Caffeic Acid:

Nrf2_Activation cluster_Keap1_Nrf2 Cytoplasm Caffeic_Acid Caffeic Acid Keap1 Keap1 Caffeic_Acid->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Binding Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway by caffeic acid.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the extraction, analysis, and biological evaluation of this compound and its derivatives from grape pomace.

Experimental_Workflow Grape_Pomace Grape Pomace Drying_Grinding Drying & Grinding Grape_Pomace->Drying_Grinding UAE Ultrasound-Assisted Extraction Drying_Grinding->UAE Centrifugation_Filtration Centrifugation & Filtration UAE->Centrifugation_Filtration Crude_Extract Crude Extract Centrifugation_Filtration->Crude_Extract HPLC_Analysis HPLC-DAD Quantification Crude_Extract->HPLC_Analysis Biological_Assays Biological Activity Assays Crude_Extract->Biological_Assays Antioxidant_Assay Antioxidant (e.g., DPPH, ORAC) Biological_Assays->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory (e.g., Cell Culture) Biological_Assays->Anti_inflammatory_Assay

Caption: General workflow for studying this compound from grape pomace.

Conclusion

Grape pomace is a valuable source of this compound and its derivatives, compounds with demonstrated health-promoting benefits. This guide has provided a comprehensive overview of the current knowledge on their quantification, extraction, and biological activities. The detailed protocols and pathway diagrams serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to facilitate further investigation and valorization of this abundant agro-industrial byproduct. The continued exploration of these compounds holds significant promise for the development of novel therapeutic and preventative agents.

References

Spectroscopic Profile of Trans-Caftaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound found in a variety of plants, most notably in grapes and products derived from them, such as wine.[1] Its significant antioxidant properties and potential health benefits have made it a subject of interest in phytochemical research and drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, quantification, and characterization in various matrices. This technical guide provides a comprehensive overview of the spectroscopic characteristics of trans-caftaric acid, including Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial detection and quantification of trans-caftaric acid, owing to its distinct chromophore, the caffeoyl moiety.

Table 1: UV-Vis Spectroscopic Data for Trans-Caftaric Acid

Wavelength (λmax)Solvent SystemReference
~325 - 333 nm0.1 N Formic Acid in 20% Methanol (B129727)[2]
220, 248, 333 nmWater[3]
~254 nmNot specified[4]
Experimental Protocol: UV-Vis Spectroscopy

A general procedure for the UV-Vis analysis of hydroxycinnamic acids like trans-caftaric acid involves the following steps:

  • Sample Preparation: A solution of the sample containing trans-caftaric acid is prepared in a suitable solvent, such as methanol, ethanol, or water. The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). For complex matrices, a prior extraction and purification step, for example, using solid-phase extraction (SPE), may be necessary.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200 to 400 nm. The solvent used for sample preparation is used as a blank. The wavelengths of maximum absorbance (λmax) are then determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for Trans-Caftaric Acid (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-7'~7.50d~15.9Trans-olefinic proton of the caffeoyl moiety.
H-2'~7.05d~2.0Aromatic proton of the caffeoyl moiety.
H-6'~6.95dd~8.2, 2.0Aromatic proton of the caffeoyl moiety.
H-5'~6.75d~8.2Aromatic proton of the caffeoyl moiety.
H-8'~6.25d~15.9Trans-olefinic proton of the caffeoyl moiety.
H-2~5.35d~3.0Methine proton of the tartaric acid moiety.
H-3~4.70d~3.0Methine proton of the tartaric acid moiety.
OH (phenolic)~9.0 - 10.0br s-Exchangeable protons.
COOH~12.0 - 13.0br s-Exchangeable protons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Trans-Caftaric Acid (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-9'~166.0Carbonyl carbon of the caffeoyl moiety.
C-1, C-4~171.0 - 173.0Carboxyl carbons of the tartaric acid moiety.
C-4'~148.5Aromatic carbon of the caffeoyl moiety.
C-3'~145.5Aromatic carbon of the caffeoyl moiety.
C-7'~145.0Olefinic carbon of the caffeoyl moiety.
C-1'~125.5Aromatic carbon of the caffeoyl moiety.
C-6'~121.5Aromatic carbon of the caffeoyl moiety.
C-2'~115.8Aromatic carbon of the caffeoyl moiety.
C-5'~115.0Aromatic carbon of the caffeoyl moiety.
C-8'~114.5Olefinic carbon of the caffeoyl moiety.
C-2~73.5Methine carbon of the tartaric acid moiety.
C-3~71.0Methine carbon of the tartaric acid moiety.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified trans-caftaric acid sample are dissolved in a deuterated solvent, typically DMSO-d₆, as it is a good solvent for phenolic compounds. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For unambiguous assignment of the signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of trans-caftaric acid, as well as for structural elucidation through fragmentation analysis.

Table 4: Mass Spectrometric Data for Trans-Caftaric Acid

Ionization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
Negative ESI311179 (caffeic acid - H)⁻, 149 (tartaric acid - H)⁻, 135[4][5]
Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent compatible with the mobile phase, typically a mixture of water, acetonitrile (B52724), or methanol, often with a small amount of formic acid to aid ionization.

  • Chromatographic Separation (LC): The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, commonly equipped with a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of water with formic acid (A) and acetonitrile or methanol with formic acid (B).

  • Mass Spectrometric Detection (MS): The eluent from the HPLC is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source. Mass spectra are acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to generate fragment ions for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the trans-caftaric acid molecule.

Table 5: Key FT-IR Absorption Bands for Trans-Caftaric Acid (Predicted)

Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3200O-H stretchingPhenolic and carboxylic acid hydroxyls
~3030C-H stretchingAromatic C-H
~1730C=O stretchingEster carbonyl
~1690C=O stretchingCarboxylic acid carbonyl
~1630C=C stretchingAlkene
~1600, 1520, 1450C=C stretchingAromatic ring
~1270, 1160C-O stretchingEster, carboxylic acid, phenol
~980C-H bendingTrans-alkene out-of-plane bend
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrophotometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired over the mid-infrared range (typically 4000 - 400 cm⁻¹).

Mandatory Visualization

Enzymatic Oxidation of Trans-Caftaric Acid

The enzymatic browning of trans-caftaric acid is a critical reaction in food science, particularly in winemaking. This process is initiated by the enzyme polyphenol oxidase (PPO), which oxidizes the catechol group of the caffeic acid moiety to an o-quinone. This highly reactive intermediate can then undergo further reactions, including a nucleophilic attack by glutathione (B108866) (GSH), a tripeptide present in grape must, to form the grape reaction product (GRP), 2-S-glutathionylcaftaric acid.[6] This reaction prevents the polymerization of quinones into brown pigments.

Enzymatic_Oxidation_of_trans_Caftaric_Acid TCA trans-Caftaric Acid PPO Polyphenol Oxidase (PPO) + O₂ TCA->PPO Quinone trans-Caftaric Acid o-quinone PPO->Quinone Oxidation GSH Glutathione (GSH) Quinone->GSH Nucleophilic Attack Browning Browning (Polymerization) Quinone->Browning Further Reactions GRP Grape Reaction Product (GRP) (2-S-glutathionylthis compound) GSH->GRP

Enzymatic oxidation pathway of trans-caftaric acid.

Experimental_Workflow_LCMS Sample Sample containing trans-Caftaric Acid Extraction Extraction & Purification (e.g., SPE) Sample->Extraction Dissolution Dissolution in Mobile Phase Component Extraction->Dissolution HPLC HPLC Separation (C18 Column, Gradient Elution) Dissolution->HPLC ESI Electrospray Ionization (ESI) (Negative Mode) HPLC->ESI MS Mass Spectrometry (MS and MS/MS Analysis) ESI->MS Data Data Analysis (Identification & Quantification) MS->Data

A typical experimental workflow for LC-MS analysis.

References

The intricate Dance of Molecules: A Technical Guide to Caftaric Acid Metabolism in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caftaric acid, a prominent hydroxycinnamic acid ester, is a key secondary metabolite in many medicinal plants, notably Echinacea purpurea and grapes (Vitis vinifera). Its potent antioxidant, anti-inflammatory, and antiviral properties have positioned it as a compound of significant interest for the pharmaceutical and nutraceutical industries. Plant cell culture technology offers a controlled and sustainable platform for the production of this compound, overcoming the limitations of traditional agricultural practices. This technical guide provides an in-depth exploration of this compound metabolism in plant cell cultures, detailing its biosynthesis, regulation, and strategies for enhanced production. The guide also includes comprehensive experimental protocols and quantitative data to aid researchers in this field.

The Biosynthetic Pathway of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway originates from the aromatic amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of caffeoyl-CoA, which is then esterified with tartaric acid to yield this compound.

The biosynthesis of this compound involves a two-step process. In the cytosol, two BAHD acyltransferases, EpHTT and EpHQT, catalyze the production of this compound and chlorogenic acid intermediates, respectively. Both compounds are then transported to the vacuole to form chicoric acid, catalyzed by EpCAS.[1]

Key Enzymes in the this compound Biosynthetic Pathway:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the first committed step of the phenylpropanoid pathway.[2]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[3]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[3]

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate or p-coumaroyl quinate to produce the corresponding caffeoyl esters.[4]

  • Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid or quinic acid.[4]

  • Caffeoyl Shikimate Esterase (CSE): Cleaves the caffeoyl moiety from caffeoyl shikimate, releasing caffeic acid.[4]

  • Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HTT): The specific enzyme responsible for the final step of this compound synthesis, catalyzing the esterification of caffeoyl-CoA with tartaric acid. In Echinacea purpurea, this enzyme is designated as EpHTT.[5]

The biosynthetic pathway of this compound is intricately linked with the synthesis of other caffeic acid derivatives, such as chlorogenic acid and chicoric acid, often competing for the same precursors.[5][6]

Caftaric_Acid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_Shikimate p-Coumaroyl Shikimate p_Coumaroyl_CoA->p_Coumaroyl_Shikimate HCT Caffeoyl_CoA Caffeoyl-CoA Caftaric_Acid This compound Caffeoyl_CoA->Caftaric_Acid HTT Tartaric_Acid Tartaric Acid Tartaric_Acid->Caftaric_Acid Shikimic_Acid Shikimic Acid Shikimic_Acid->p_Coumaroyl_Shikimate Caffeoyl_Shikimate Caffeoyl Shikimate p_Coumaroyl_Shikimate->Caffeoyl_Shikimate C3'H Caffeic_Acid Caffeic Acid Caffeoyl_Shikimate->Caffeic_Acid CSE Caffeic_Acid->Caffeoyl_CoA 4CL

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data on this compound Production in Plant Cell Cultures

The production of this compound in plant cell cultures is influenced by various factors, including the plant species, type of culture, medium composition, and culture conditions. The following tables summarize quantitative data from different studies.

Table 1: this compound Production in Echinacea purpurea Cell and Organ Cultures

Culture TypeCulture ConditionsThis compound Yield (mg/g DW)Reference
Adventitious Roots0.5 MS medium, 5 L bioreactor5.76[7]
Adventitious Roots20°C, 3/21 h light/dark photoperiod6.5[8]
Callus (from petiole)MS + 1.0 mg/L NAA + 0.5 mg/L TDZ, 10 weeks4.11[8]
Cell SuspensionDark conditions70.52 µg/g (initial) to 196.32 µg/g (day 12)[4]
Adventitious Roots1 L growth medium, 20°C4.9[9]

Table 2: this compound Content in Grapes and Grape-Derived Products

SourceThis compound ConcentrationReference
Concord Grape Juice444 µmol/L (total phenolics)[10]
Verjuice (various grape varieties)Varies by variety and maturation stage[9]
Falanghina Grape LeavesMain phenolic constituent[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism in plant cell cultures.

Establishment of Plant Cell Suspension Cultures

This protocol describes the initiation and maintenance of a cell suspension culture from callus tissue, a fundamental step for producing secondary metabolites in vitro.[11]

Materials:

  • Healthy, friable callus tissue

  • Liquid Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)

  • Erlenmeyer flasks (250 mL)

  • Sterile water

  • Laminar flow hood

  • Orbital shaker

Procedure:

  • Callus Induction: Initiate callus formation from surface-sterilized plant explants (e.g., leaves, stems) on solid MS medium supplemented with appropriate plant growth regulators (e.g., 1.0 mg/L 2,4-D and 0.5 mg/L Kinetin).[11]

  • Suspension Culture Initiation: Aseptically transfer approximately 3-5 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium.[11]

  • Incubation: Place the flasks on an orbital shaker at 100-120 rpm in the dark at 25 ± 2°C.[5][12]

  • Subculture: Subculture the cells every 14 days by transferring 10 mL of the cell suspension into 40 mL of fresh liquid medium to maintain cell viability and growth.[11]

Suspension_Culture_Workflow Start Start: Select Plant Explant Sterilization Surface Sterilization of Explant Start->Sterilization Callus_Induction Callus Induction on Solid Medium Sterilization->Callus_Induction Friable_Callus Select Friable Callus Callus_Induction->Friable_Callus Suspension_Initiation Initiate Suspension Culture in Liquid Medium Friable_Callus->Suspension_Initiation Incubation Incubate on Orbital Shaker Suspension_Initiation->Incubation Subculture Regular Subculturing Incubation->Subculture End Established Cell Suspension Culture Subculture->End

Figure 2: Experimental workflow for establishing a plant cell suspension culture.
Elicitation of this compound Production

Elicitation is a widely used strategy to enhance the production of secondary metabolites in plant cell cultures by inducing defense responses.[2][13]

Materials:

  • Established plant cell suspension culture (late-logarithmic growth phase)

  • Elicitor stock solution (e.g., Methyl Jasmonate, Salicylic Acid, Yeast Extract)

  • Sterile syringe filters (0.22 µm)

  • Sterile flasks

Procedure:

  • Elicitor Preparation: Prepare a stock solution of the chosen elicitor and sterilize it by filtration through a 0.22 µm syringe filter.[11]

  • Elicitor Application: Aseptically add the sterile elicitor stock solution to the cell suspension culture to achieve the desired final concentration (e.g., 50 µM, 100 µM).[11] A control culture should be treated with the same volume of sterile solvent used to dissolve the elicitor.

  • Incubation: Return the flasks to the orbital shaker under the same culture conditions.

  • Harvesting: Harvest the cells and the culture medium at different time points after elicitation (e.g., 24, 48, 72 hours) for analysis.

Elicitation_Signaling Elicitor Elicitor Receptor Cell Surface Receptor Elicitor->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (ROS, Ca2+, MAPKs) Receptor->Signaling_Cascade Activation Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes (PAL, C4H, HTT, etc.) Transcription_Factors->Gene_Expression Enzyme_Synthesis Increased Synthesis of Pathway Enzymes Gene_Expression->Enzyme_Synthesis Caftaric_Acid_Production Enhanced this compound Production Enzyme_Synthesis->Caftaric_Acid_Production

Figure 3: Simplified signaling pathway of elicitation for secondary metabolite production.
Extraction of this compound

This protocol outlines a general procedure for extracting phenolic compounds, including this compound, from plant cell cultures.[14][15]

Materials:

  • Harvested plant cells (fresh or freeze-dried)

  • Extraction solvent (e.g., 80% methanol (B129727) or ethanol)

  • Ultrasonic bath or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Volumetric flasks

Procedure:

  • Homogenization: Homogenize a known weight of plant cells (e.g., 1 g fresh weight) in a suitable volume of extraction solvent (e.g., 10 mL). Sonication can be used to improve extraction efficiency.[11]

  • Extraction: Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature with occasional vortexing.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional): Re-extract the pellet with a fresh portion of the extraction solvent to ensure complete recovery of the target compounds.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC) for analysis.[11]

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of this compound.[16][17]

Materials:

  • HPLC system with a DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. A representative gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B; followed by a re-equilibration step to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically around 325-330 nm).[18]

  • Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Quantify the this compound in the plant extracts by comparing their peak areas to the calibration curve.

Conclusion

The study of this compound metabolism in plant cell cultures is a dynamic field with significant potential for the sustainable production of this valuable phytochemical. By understanding the intricacies of its biosynthetic pathway and the factors that regulate its production, researchers can devise effective strategies to enhance yields. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and professionals working to harness the power of plant cell culture technology for the development of novel pharmaceuticals and nutraceuticals. Further research into metabolic engineering and the elucidation of complex regulatory networks will undoubtedly unlock even greater potential for the production of this compound and other beneficial plant-derived compounds.

References

Enzymatic Synthesis of Caftaric Acid from Caffeic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of caftaric acid, a significant phenolic compound found predominantly in grapes and wine. This compound is an ester formed from caffeic acid and tartaric acid.[1][2] This document details plausible enzymatic routes for its synthesis, compiles relevant quantitative data from analogous reactions, and provides detailed experimental protocols based on established methodologies for similar compounds.

Introduction to Enzymatic Synthesis of this compound

This compound (2-O-caffeoyltartaric acid) has garnered interest for its potential biological activities. While naturally abundant in certain plants like grapes, its controlled synthesis is crucial for pharmacological studies and potential therapeutic applications.[1] Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods, which often require harsh conditions and protecting group strategies.

Two primary enzymatic strategies are plausible for the synthesis of this compound:

  • Direct Esterification: This approach involves the direct condensation of caffeic acid and tartaric acid, catalyzed by enzymes such as lipases or esterases. This reaction is typically performed in non-aqueous media to shift the thermodynamic equilibrium towards product formation by removing the water byproduct.

  • Acyl-CoA Transferase-Mediated Synthesis: This biomimetic approach is inspired by the biosynthesis of similar phenolic esters in plants. It involves the activation of caffeic acid to its coenzyme A (CoA) thioester, followed by the transfer of the caffeoyl group to tartaric acid, catalyzed by a specific hydroxycinnamoyl-CoA transferase.

This guide will focus on the direct esterification approach using lipases, as it is a more established and versatile method in biocatalysis for synthesizing phenolic esters.

Quantitative Data on Enzymatic Esterification of Caffeic Acid

Table 1: Lipase-Catalyzed Synthesis of Caffeic Acid Phenethyl Ester (CAPE) in Organic Solvents

EnzymeSolventTemp. (°C)Substrate Molar Ratio (Caffeic Acid:Alcohol)Reaction Time (h)Conversion/Yield (%)Reference
Novozym 435Isooctane (B107328)691:725991.7%[3]
Novozym 435Isooctane701:9248~100%[4][5]
Novozym 435tert-Butyl alcoholNot Specified1:150040%[5]
Aspergillus niger Lipase (B570770) (immobilized)Isooctane801:9224-[6]

Table 2: Lipase-Catalyzed Synthesis of CAPE in Deep Eutectic Solvents (DES)

EnzymeDES ComponentsTemp. (°C)Substrate Molar Ratio (Caffeic Acid:Alcohol)Reaction Time (h)Yield (%)Reference
Aspergillus niger Lipase (immobilized)Choline chloride:Caffeic acid (2:1)801:52417.5%[6]
Aspergillus niger Lipase (immobilized)Choline chloride:Caffeic acid (2:1) + 2.5% H₂O801:52421.3%[6]

Experimental Protocols

This section provides a detailed, albeit hypothetical, experimental protocol for the enzymatic synthesis of this compound via direct esterification, based on established methods for other caffeic acid esters.[3][5] A protocol for the synthesis of the precursor, Caffeoyl-CoA, for the alternative biosynthetic route is also presented.

Protocol 1: Lipase-Catalyzed Direct Esterification of Caffeic Acid and Tartaric Acid

This protocol is adapted from the successful synthesis of other caffeic acid esters using Novozym 435.

Materials:

  • Caffeic Acid

  • L-(+)-Tartaric Acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Anhydrous isooctane (or other suitable non-polar solvent)

  • Molecular sieves (3 Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • HPLC system for analysis

Methodology:

  • Reactant Preparation: In a 50 mL screw-capped flask, dissolve 180 mg (1 mmol) of caffeic acid and 750 mg (5 mmol) of L-(+)-tartaric acid in 20 mL of anhydrous isooctane. An excess of tartaric acid is used to drive the reaction equilibrium towards ester formation.

  • Addition of Molecular Sieves: Add 1 g of activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.

  • Enzyme Addition: Add 200 mg of Novozym 435 to the reaction mixture.

  • Incubation: Seal the flask tightly and place it in a shaking incubator at 65°C with agitation at 150 rpm.

  • Reaction Monitoring: Periodically (e.g., every 12 hours), withdraw a small aliquot of the reaction mixture. Filter the sample to remove the enzyme and analyze the supernatant by HPLC to determine the concentration of this compound and the remaining caffeic acid.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate it by filtering off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse. The solvent can be removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified using techniques such as column chromatography on silica (B1680970) gel.

Protocol 2: Enzymatic Synthesis of Caffeoyl-CoA

This protocol describes the synthesis of the activated caffeic acid precursor, Caffeoyl-CoA, which could be used in a subsequent transferase-catalyzed reaction. This method is based on the use of a hydroxycinnamate:CoA ligase.[7]

Materials:

  • Caffeic Acid

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Tris-HCl buffer

  • Hydroxycinnamate:CoA ligase (e.g., from a plant source or recombinantly expressed)

  • Reaction vessel

  • Incubator

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 2.5 mM ATP

    • 2.5 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 1 mM Caffeic Acid

  • Enzyme Addition: Add a suitable amount of hydroxycinnamate:CoA ligase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Monitoring and Purification: The formation of Caffeoyl-CoA can be monitored by HPLC. The product can be purified using solid-phase extraction or preparative HPLC.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for lipase-catalyzed esterification and the proposed biosynthetic pathways for this compound.

G Lipase-Catalyzed Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_downstream Downstream Processing Caffeic_Acid Caffeic Acid Mix Mixing in Reaction Vessel Caffeic_Acid->Mix Tartaric_Acid Tartaric Acid Tartaric_Acid->Mix Solvent Anhydrous Isooctane Solvent->Mix Add_Sieves Add Molecular Sieves Mix->Add_Sieves Add_Enzyme Add Novozym 435 Add_Sieves->Add_Enzyme Incubate Incubate at 65°C with Shaking Add_Enzyme->Incubate Filter Filter to Remove Enzyme & Sieves Incubate->Filter Reaction Completion Evaporate Solvent Evaporation Filter->Evaporate Purify Purification (Chromatography) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

G Proposed Enzymatic Pathways to this compound cluster_direct Direct Esterification Pathway cluster_acyl_coa Acyl-CoA Transferase Pathway (Biosynthetic) CA1 Caffeic Acid Lipase Lipase / Esterase (+ Non-aqueous solvent) CA1->Lipase TA1 Tartaric Acid TA1->Lipase Caftaric_Acid1 This compound Lipase->Caftaric_Acid1 Water H₂O Lipase->Water CA2 Caffeic Acid Ligase Hydroxycinnamate: CoA Ligase CA2->Ligase CoA_ATP CoA + ATP CoA_ATP->Ligase Caffeoyl_CoA Caffeoyl-CoA Transferase Hydroxycinnamoyl-CoA: Tartrate Transferase (Hypothetical) Caffeoyl_CoA->Transferase TA2 Tartaric Acid TA2->Transferase Caftaric_Acid2 This compound Ligase->Caffeoyl_CoA AMP_PPi AMP + PPi Ligase->AMP_PPi Transferase->Caftaric_Acid2

Caption: Two proposed enzymatic pathways for the synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound from caffeic acid represents a promising and environmentally friendly approach for the production of this bioactive compound. While direct experimental evidence for this specific transformation is pending in the scientific literature, the extensive success in the lipase-catalyzed synthesis of other caffeic acid esters provides a strong foundation for the development of a robust and efficient protocol. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and professionals in drug development to explore the biocatalytic production of this compound and its derivatives. Future research should focus on screening various lipases and esterases for this specific reaction and optimizing the conditions to maximize yield and purity. Furthermore, the exploration of novel acyltransferases could unveil a highly efficient and specific biosynthetic route.

References

Caftaric Acid Accumulation in Grape Varieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, the ester of caffeic acid and tartaric acid, is a major phenolic compound found in grapes and wine.[1][2] It plays a significant role as an oxidation substrate and a precursor to browning in wine.[1] The concentration of this compound varies considerably among different grape varieties, and is influenced by factors such as ripeness, environmental conditions, and processing methods.[3][4][5] This technical guide provides an in-depth overview of this compound accumulation in various grape cultivars, detailing quantitative data, experimental methodologies for its analysis, and the biosynthetic pathways involved.

Quantitative Data on this compound Content

The accumulation of this compound is highly dependent on the grape variety. The following table summarizes the quantitative data on this compound concentrations found in the juice and berries of different Vitis vinifera cultivars. To ensure accurate comparisons, it is crucial to consider the ripeness of the grapes and the methods used to prevent oxidation during sample processing.

Grape VarietyTissueThis compound ConcentrationReference
White Varieties
GleraUnripe Berry Juice298.86 ± 7.55 mg/L[3]
RieslingUnripe Berry Juice286 mg/L[3]
French ColombardBerry JuiceMaintained a steady concentration during ripening[5]
White RieslingBerry JuiceDropped from ~400 ppm to <200 ppm during ripening[4]
Victoria (Green Grape)Berry2.115 µg/g FW (as caffeic acid)[6]
Red Varieties
Pinot NoirUnripe Berry Juice412.10 ± 12.28 mg/L[3]
GrenacheRipe Berry Juice~200 mg/L[1]
GrenacheBerryDecreased from a high level during ripening to ~60 µg/g of berry[4]
CarignaneRipe Berry Juice~50 mg/L[1]
Ruby CabernetBerry JuiceMaintained a steady concentration during ripening[5]

Note: FW denotes fresh weight. Concentrations can be influenced by the degree of berry ripeness and analytical methods.

Experimental Protocols

Accurate quantification of this compound in grapes requires meticulous sample handling and analytical procedures to prevent its rapid oxidation.

Sample Preparation and Extraction

To obtain the true content of this compound, it is essential to minimize oxidation during sample preparation.[1]

  • Inert Atmosphere: Grapes should be processed in an inert atmosphere, such as a glove box filled with carbon dioxide, to prevent enzymatic oxidation.[4]

  • Antioxidant Addition: The addition of antioxidants like ascorbic acid and potassium metabisulfite (B1197395) (SO₂) is crucial to maintain reducing conditions and inhibit polyphenol oxidase activity.[1][4]

  • Processing: For juice analysis, berries are typically crushed and pressed. For whole berry analysis, samples may be freeze-dried and then subjected to solvent extraction.[4]

  • Clarification: The resulting juice is often centrifuged and filtered before analysis.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of this compound in grape samples.[1][3]

  • Instrumentation: A typical HPLC system includes a controller, data module, pumps, an autoinjector, and a variable wavelength detector (e.g., UV-Vis or Diode Array Detector).[1][8]

  • Column: Reversed-phase C18 columns are commonly used for the separation of phenolic compounds.[3][8]

  • Detection: The effluent is monitored at a wavelength of 320 nm, which is near the absorbance maximum for this compound.[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared from pure trans-caftaric acid.[1][4]

Biosynthesis and Regulation

This compound is synthesized in grape berries and leaves from two primary precursors: caffeic acid and tartaric acid.[2][9] The biosynthesis of these precursors is part of the broader phenylpropanoid and ascorbic acid metabolic pathways, respectively.

This compound Biosynthesis Pathway

Caftaric_Acid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_ascorbic Ascorbic Acid Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3'H Caftaric_acid This compound Caffeic_acid->Caftaric_acid ? Tartaric_acid L-Tartaric Acid Tartaric_acid->Caftaric_acid ? Glucose Glucose Ascorbic_acid L-Ascorbic Acid Glucose->Ascorbic_acid Multiple Steps Ascorbic_acid->Tartaric_acid Multiple Steps

Caption: Biosynthesis pathway of this compound from its precursors.

The accumulation of this compound is under genetic control, with significant differences observed between varieties.[5] Environmental factors, such as light exposure, can also influence the concentration of hydroxycinnamic acids in grapes.[3] During ripening, the concentration of this compound can either decrease due to berry enlargement or remain stable, depending on the variety's ability to synthesize the compound.[4][5]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in grape samples.

Experimental_Workflow Sample Grape Berries Processing Crushing & Pressing (Inert Atmosphere, +Antioxidants) Sample->Processing Juice Grape Juice Processing->Juice Clarification Centrifugation & Filtration Juice->Clarification Analysis HPLC Analysis Clarification->Analysis Quantification Quantification (vs. Standard Curve) Analysis->Quantification Result This compound Concentration Quantification->Result

Caption: General workflow for this compound analysis in grapes.

Conclusion

The concentration of this compound is a key characteristic that varies significantly among grape varieties. Its accurate measurement is critical for understanding grape and wine quality, particularly in relation to oxidation and browning. The methodologies outlined in this guide provide a framework for researchers to reliably quantify this compound and further investigate its biosynthesis and accumulation in grapes. Future research, aided by advancements in genomics and metabolomics, will likely uncover more details about the genetic and environmental regulation of this important phenolic compound.

References

function of caftaric acid in wine browning reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of Caftaric Acid in Wine Browning Reactions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Wine browning is a complex oxidative phenomenon that significantly impacts the sensory qualities and shelf-life of wine, particularly white wines. The primary instigator of this process is the enzymatic oxidation of specific phenolic compounds naturally present in grape must. Among these, trans-caftaric acid, an ester of caffeic acid and tartaric acid, is the principal substrate for the enzyme polyphenol oxidase (PPO). This guide elucidates the core chemical mechanisms of this compound's involvement in browning, the protective role of endogenous antioxidants like glutathione (B108866), and the key analytical methodologies used to study these reactions. Understanding this pathway is critical for developing strategies to mitigate oxidative spoilage and preserve wine quality.

The Central Mechanism of this compound Oxidation

The browning process is initiated almost immediately upon the rupture of grape cells during crushing, which allows the cytosolic enzyme PPO (EC 1.10.3.1, catechol oxidase) to interact with its vacuolar substrate, this compound.[1][2]

The reaction proceeds in two main stages:

  • Enzymatic Oxidation: In the presence of oxygen, PPO catalyzes the oxidation of this compound, which is an o-diphenol, into a highly reactive o-quinone.[3][4] This this compound o-quinone is a powerful oxidant and an electrophile, serving as the branching point for subsequent reactions.[3]

  • Non-Enzymatic Secondary Reactions: The fate of the newly formed o-quinone determines the extent of browning.

    • Nucleophilic Addition (Protective Pathway): In the presence of nucleophiles, particularly the tripeptide glutathione (GSH), the o-quinone undergoes a rapid, non-enzymatic reaction.[5] GSH traps the quinone, forming a new, stable, and colorless compound known as 2-S-glutathionyl this compound, or Grape Reaction Product (GRP).[6][7][8] This reaction effectively sequesters the reactive quinone, preventing it from participating in color-forming reactions.[9]

    • Redox Cycling and Polymerization (Browning Pathway): If the concentration of glutathione is insufficient to trap all the generated quinones, these electrophilic molecules will react with other phenolic compounds, such as flavan-3-ols (e.g., catechin).[3][8] They can also oxidize other phenols in a coupled oxidation mechanism, regenerating this compound while propagating the oxidative cascade.[10] These secondary reactions lead to the formation of complex, high molecular weight polymers that are yellow-brown in color, causing the characteristic browning of the wine.[3][8]

The ratio of hydroxycinnamic acids (primarily this compound) to glutathione in the must is therefore a critical indicator of its susceptibility to oxidation.[3][7]

Below is a diagram illustrating the pivotal reaction pathways involving this compound.

Browning_Pathway Caftaric_Acid This compound (o-diphenol) o_Quinone This compound o-Quinone (Highly Reactive) Caftaric_Acid->o_Quinone GRP Grape Reaction Product (GRP) (Colorless) o_Quinone->GRP Nucleophilic Addition Polymers Brown Polymers o_Quinone->Polymers Polymerization & Coupled Oxidation GSH Glutathione (GSH) (Nucleophile) GSH->GRP Flavanols Other Phenols (e.g., Flavan-3-ols) Flavanols->Polymers

Caption: Enzymatic and non-enzymatic pathways of this compound in wine browning.

Quantitative Data Presentation

The concentrations of this compound and glutathione are highly variable, depending on grape variety, viticultural practices, and winemaking techniques. The following table summarizes typical concentration ranges found in grape must.

CompoundTypical Concentration Range (mg/L)Grape Varieties / ConditionsReference(s)
This compound 50 - 200White and red varieties (juice protected from oxidation)[1][11]
up to 412Pinot Noir (unripe grapes at bunch closure)[12]
286Riesling (unripe grapes)[12]
Glutathione (GSH) 0.8 - 19.2Various white grape musts (e.g., Sauvignon Blanc, Tempranillo Blanco)[10]
typically < 20White grape musts[13]
Grape Reaction Product (GRP) typically ~160Formed in crushed grapes with sufficient GSH[14][15]

Key Experimental Protocols

Protocol: Quantification of this compound and GRP by HPLC-DAD

This method allows for the simultaneous quantification of this compound and its derivatives.

1. Sample Preparation:

  • Collect grape must or wine sample.

  • To prevent further oxidation, especially for must, samples can be treated with potassium metabisulfite (B1197395) (0.2 g/kg).[12]

  • Centrifuge the sample at ~5000 rpm for 5 minutes to pellet solids.[9]

  • Filter the supernatant through a 0.2 µm membrane filter (e.g., PTFE or PVDF) into an HPLC vial.[9][12] Direct injection of the filtered sample is often sufficient.[6]

2. HPLC-DAD System & Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: Water with an acidifier (e.g., 0.1% glacial acetic acid or 0.2% acetic acid).[9][16]

  • Mobile Phase B: Acetonitrile with the same acidifier.[9][16]

  • Flow Rate: 0.8 - 1.0 mL/min.[8][9]

  • Column Temperature: 30 °C.[9]

  • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds. An example gradient: 0 min, 1% B; 15 min, 35% B; 20 min, 99% B; 25 min, 99% B; 26 min, 1% B; 30 min, 1% B.

  • Detection: Monitor at 320-325 nm, the absorbance maximum for this compound and GRP.[6][14] A full scan (200-400 nm) can be used for compound identification.

3. Quantification:

  • Prepare calibration curves using certified external standards of trans-caftaric acid.

  • Identify peaks in the sample chromatogram by comparing retention times with standards.

  • Quantify the concentration based on the peak area and the standard calibration curve. GRP can be quantified using a this compound standard curve as its extinction coefficient is very similar.[14]

The following diagram outlines the experimental workflow for this analysis.

HPLC_Workflow Start Wine/Must Sample Prep Sample Preparation (Centrifuge & Filter) Start->Prep Inject HPLC Injection Prep->Inject Column C18 Reversed-Phase Column Separation Inject->Column Detect DAD Detection (λ = 320-325 nm) Column->Detect Data Data Acquisition (Chromatogram) Detect->Data Quantify Quantification (vs. Standard Curve) Data->Quantify Result [this compound] [GRP] Quantify->Result

Caption: Experimental workflow for HPLC-DAD analysis of this compound.
Protocol: Polyphenol Oxidase (PPO) Activity Assay

This spectrophotometric assay measures the rate of PPO-catalyzed oxidation.

1. Enzyme Extraction (Crude Extract):

  • Homogenize fresh grape tissue (e.g., 1g) in an ice-cold extraction buffer (e.g., 9 mL of a phosphate (B84403) buffer, pH 6.5-7.0) to maintain enzyme stability.[11]

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.[11]

  • The resulting supernatant is the crude enzyme extract.

2. Spectrophotometric Measurement:

  • Instrument: UV-Vis Spectrophotometer set to the appropriate wavelength and temperature (e.g., 25°C).

  • Reagents:

    • Phosphate buffer (e.g., 0.5 M, pH 6.5).[17]
    • Substrate solution (e.g., 1 mM L-tyrosine or a catechol solution).[17][18]

  • Procedure:

    • Set up a cuvette with the reaction mixture: e.g., 1.0 mL phosphate buffer, 1.0 mL substrate solution, and 0.9 mL reagent-grade water.[17]
    • Oxygenate the mixture by bubbling O₂ or by vigorous shaking for several minutes to ensure oxygen is not a limiting reactant.[17]
    • Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.
    • Initiate the reaction by adding a small volume (e.g., 100 µL) of the crude enzyme extract.[17]
    • Immediately begin recording the change in absorbance over time (e.g., for 10 minutes). The product of tyrosine oxidation can be measured at 280 nm[17], while other substrates like catechol form products measured at ~410 nm.[11]

3. Calculation of Activity:

  • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot, after any initial lag phase.[17]

  • One unit of PPO activity is often defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.[17]

Conclusion

This compound is the central molecule in the initial phase of enzymatic browning in wine. Its oxidation by PPO to a reactive o-quinone initiates a cascade of reactions that can either be mitigated by protective compounds like glutathione, resulting in the colorless Grape Reaction Product, or can proceed to form undesirable brown polymers. The balance between these competing pathways, largely dictated by the must's initial composition, is a determining factor in the final color and stability of the wine. The analytical protocols detailed herein provide the necessary tools for researchers to quantify these key compounds and assess oxidative potential, enabling the development of targeted oenological practices to preserve wine quality.

References

An In-depth Technical Guide to the Biosynthesis of Caftaric Acid: Precursors from the Shikimic Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, a prominent phenolic compound found in numerous plants, notably grapes, is an ester of caffeic acid and tartaric acid. Its biosynthesis is a confluence of two major metabolic routes: the shikimic acid pathway, which provides the aromatic precursor to caffeic acid, and the L-ascorbic acid (Vitamin C) catabolism pathway, which generates tartaric acid. This technical guide provides a detailed exploration of the precursors and enzymatic steps involved in the synthesis of this compound, with a focus on its origins in the shikimic acid pathway. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in phytochemistry, drug discovery, and plant sciences.

The Shikimic Acid Pathway: A Gateway to Aromatic Compounds

The shikimic acid pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine, L-tyrosine, and L-tryptophan[1]. This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, culminating in the formation of chorismate. Chorismate serves as a critical branch-point metabolite, directing carbon flow towards the synthesis of various aromatic compounds[2].

From Shikimate to Phenylalanine: The Precursor to Caffeic Acid

L-phenylalanine, the direct precursor to the caffeic acid moiety of this compound, is synthesized from chorismate in a series of enzymatic steps. Phenylalanine then enters the phenylpropanoid pathway to be converted into a variety of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids like caffeic acid[3][4].

Biosynthesis of this compound Precursors

The formation of this compound requires the convergence of two distinct biosynthetic pathways: the phenylpropanoid pathway for caffeic acid synthesis and the L-ascorbic acid degradation pathway for tartaric acid synthesis.

Caffeic Acid Biosynthesis via the Phenylpropanoid Pathway

The synthesis of caffeic acid from L-phenylalanine is a three-step enzymatic process within the general phenylpropanoid pathway[5][6]:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, the first committed step in the phenylpropanoid pathway[5].

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to yield p-coumaric acid[6].

  • p-Coumarate 3-hydroxylase (C3H): This enzyme, another cytochrome P450 monooxygenase, introduces a second hydroxyl group at the C3 position of p-coumaric acid to form caffeic acid[7].

Alternatively, the hydroxylation can occur on p-coumaroyl-CoA, catalyzed by p-coumaroyl-CoA 3'-hydroxylase, to form caffeoyl-CoA[8]. Caffeoyl-CoA can then be a direct precursor for esterification.

Tartaric Acid Biosynthesis

The primary route for tartaric acid biosynthesis in grapes is through the degradation of L-ascorbic acid (Vitamin C)[5][9][10][11][12]. While the entire pathway is not fully elucidated, key steps involve the conversion of L-ascorbic acid to L-idonic acid, which is then further metabolized to tartaric acid[10][11].

Final Step: Esterification to this compound

This compound is formed through the esterification of caffeic acid and tartaric acid[13][14]. This reaction is believed to be catalyzed by a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase, an enzyme belonging to the BAHD acyltransferase superfamily[9]. These enzymes utilize an activated hydroxycinnamic acid, such as caffeoyl-CoA, as the acyl donor and an alcohol, in this case, tartaric acid, as the acyl acceptor.

Quantitative Data on Precursors and Intermediates

The concentrations of this compound and its precursors can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes representative quantitative data found in grapes (Vitis vinifera L.).

CompoundConcentration RangeTissue/VarietyReference(s)
Phenylalanine Varies; regulated by feedback mechanismsGrape Berries[14]
Caffeic Acid 0.2 - 2.0 mg/L (in wine)Sparkling Wines[15]
Tartaric Acid 0.712 - 1.065 g/100ml Grape Juice[16]
This compound 2.2 - 31 mg/L (in wine)Sparkling Wines[15]
This compound 286 mg/LRiesling Grape Juice[14]

Experimental Protocols

Accurate quantification of this compound and its precursors is crucial for research in this field. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a commonly employed technique.

Protocol for Quantification of this compound and its Precursors by HPLC-DAD

This protocol provides a general framework for the analysis of this compound, caffeic acid, and tartaric acid.

4.1.1. Sample Preparation (Grape Berries)

  • Freeze approximately 10 g of grape berries in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extract the powdered tissue with 20 mL of 80% methanol (B129727) containing 1% formic acid by vortexing for 1 minute.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-DAD Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Diode-Array Detector (DAD) monitoring at 320 nm for this compound and caffeic acid, and 210 nm for tartaric acid.

  • Quantification: Use external calibration curves of authentic standards for each compound.

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic pathways and an experimental workflow.

Shikimic_Acid_Pathway_to_Caffeic_Acid cluster_shikimate Shikimic Acid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate (PEP) Shikimic_Acid Shikimic Acid PEP->Shikimic_Acid Multiple Steps E4P Erythrose-4-Phosphate (E4P) E4P->Shikimic_Acid Chorismate Chorismate Shikimic_Acid->Chorismate Multiple Steps Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Multiple Steps Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H

Biosynthesis of Caffeic Acid from the Shikimic Acid Pathway.

Caftaric_Acid_Biosynthesis Caffeic_Acid Caffeic Acid Caftaric_Acid This compound Caffeic_Acid->Caftaric_Acid Hydroxycinnamoyl-CoA: tartrate hydroxycinnamoyl transferase Tartaric_Acid Tartaric Acid Tartaric_Acid->Caftaric_Acid Ascorbic_Acid L-Ascorbic Acid Ascorbic_Acid->Tartaric_Acid Degradation Phenylalanine L-Phenylalanine Phenylalanine->Caffeic_Acid Phenylpropanoid Pathway Shikimic_Acid_Pathway Shikimic Acid Pathway Shikimic_Acid_Pathway->Phenylalanine

Overall Biosynthetic Pathway of this compound.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Grape Berries) Extraction Extraction with 80% Methanol Sample_Collection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Experimental Workflow for this compound Analysis.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to complex regulatory mechanisms at multiple levels. The flux through the shikimic acid and phenylpropanoid pathways is regulated by feedback inhibition of key enzymes, such as the inhibition of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase by aromatic amino acids. Additionally, the expression of genes encoding biosynthetic enzymes is transcriptionally regulated in response to developmental cues and environmental stimuli such as drought and UV light[12][17]. For instance, the expression of PAL and other phenylpropanoid pathway genes can be induced by various stressors, leading to an increased production of phenolic compounds, including caffeic acid. Similarly, the biosynthesis of tartaric acid is developmentally regulated, with accumulation peaking during grape berry development[5][12].

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis of this compound, tracing its precursors from the fundamental shikimic acid pathway. By understanding the intricate enzymatic steps, regulatory networks, and having access to robust analytical protocols, researchers are better equipped to investigate the roles of this compound in plant physiology, its potential applications in human health, and to devise strategies for its biotechnological production. The provided visualizations and quantitative data serve as a foundational resource for professionals in the fields of plant science, natural product chemistry, and drug development.

References

An In-depth Technical Guide to the Stereochemistry of Caftaric Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, a prominent phenolic compound found abundantly in grapes and wine, is an ester formed from caffeic acid and tartaric acid.[1] Its significant antioxidant, anti-inflammatory, and potential therapeutic properties have garnered considerable interest within the scientific community. The stereochemical nature of this compound, dictated by the chiral centers of the tartaric acid moiety and the geometry of the caffeic acid double bond, gives rise to a number of isomers with potentially distinct biological activities. A thorough understanding of the stereochemistry of this compound and its isomers is therefore crucial for researchers in natural product chemistry, pharmacology, and drug development for accurate identification, isolation, and evaluation of their specific physiological effects.

This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its various isomers, along with detailed experimental protocols for their separation and characterization.

Stereoisomers of this compound

The stereochemistry of this compound is determined by two main features: the two chiral centers located on the tartaric acid moiety and the double bond in the caffeic acid portion.

The tartaric acid component possesses two stereogenic centers at positions 2 and 3. This gives rise to three possible stereoisomers for the tartaric acid backbone:

  • (2R,3R)-tartaric acid: The naturally occurring form.

  • (2S,3S)-tartaric acid: The enantiomer of the natural form.

  • (2R,3S)-tartaric acid (meso-tartaric acid): An achiral diastereomer due to an internal plane of symmetry.

Furthermore, the carbon-carbon double bond in the caffeic acid moiety can exist in either a trans (E) or cis (Z) configuration. The trans isomer is the most common form found in nature.

Combining these features, the primary stereoisomers of this compound are:

  • trans-(2R,3R)-Caftaric acid

  • cis-(2R,3R)-Caftaric acid

  • trans-(2S,3S)-Caftaric acid

  • cis-(2S,3S)-Caftaric acid

  • trans-meso-Caftaric acid (trans-(2R,3S)-Caftaric acid)

  • cis-meso-Caftaric acid (cis-(2R,3S)-Caftaric acid)

The relationship between these isomers is crucial for their separation and identification. The (2R,3R) and (2S,3S) forms are enantiomers of each other, while the meso form is a diastereomer to both enantiomeric pairs. The cis and trans isomers are geometric isomers.

Table 1: Physicochemical Properties of this compound Isomers

Isomer NameStereochemistryMolecular FormulaMolar Mass ( g/mol )Specific Rotation ([α]D)
trans-(2R,3R)-Caftaric acid(2R,3R) configuration, trans double bondC₁₃H₁₂O₉312.23Data not available
trans-(2S,3S)-Caftaric acid(2S,3S) configuration, trans double bondC₁₃H₁₂O₉312.23Data not available
trans-meso-Caftaric acid(2R,3S) configuration, trans double bondC₁₃H₁₂O₉312.230° (achiral)
cis-(2R,3R)-Caftaric acid(2R,3R) configuration, cis double bondC₁₃H₁₂O₉312.23Data not available
cis-(2S,3S)-Caftaric acid(2S,3S) configuration, cis double bondC₁₃H₁₂O₉312.23Data not available
cis-meso-Caftaric acid(2R,3S) configuration, cis double bondC₁₃H₁₂O₉312.230° (achiral)

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific this compound stereoisomers can be achieved by esterification of the desired tartaric acid isomer with caffeic acid. The following is a general protocol that can be adapted for the synthesis of each isomer.

Protocol 1: General Synthesis of this compound Isomers

  • Protection of Caffeic Acid: The hydroxyl groups of caffeic acid are first protected to prevent side reactions. This can be achieved using standard protecting groups for phenols, such as acetyl or silyl (B83357) ethers.

  • Activation of Tartaric Acid: The desired tartaric acid isomer ((2R,3R), (2S,3S), or meso) is activated to facilitate esterification. This can be done by converting one of the carboxylic acid groups to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

  • Esterification: The protected caffeic acid is reacted with the activated tartaric acid in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., pyridine, triethylamine) to catalyze the reaction.

  • Deprotection: The protecting groups on the caffeic acid moiety are removed under appropriate conditions (e.g., hydrolysis for acetyl groups, fluoride (B91410) treatment for silyl ethers) to yield the desired this compound isomer.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

Separation of this compound Isomers by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For acidic compounds like this compound, polysaccharide-based CSPs are often effective.

Protocol 2: Chiral HPLC Separation of this compound Isomers

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD) is required.

  • Chiral Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK AD-H or CHIRALPAK AS-H), is recommended.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., 2-propanol or ethanol). An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v), is often added to improve peak shape and resolution for acidic analytes. The exact ratio of the solvents needs to be optimized for the specific column and isomers being separated. A gradient elution may be necessary to resolve all isomers in a single run.

  • Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is typically used.

  • Column Temperature: The column temperature should be controlled, typically at 25 °C, as temperature can affect the separation.

  • Detection: Detection is typically performed by monitoring the UV absorbance at a wavelength where this compound has strong absorption, such as around 330 nm.

  • Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm filter before injection.

Example Chromatographic Conditions (starting point for method development):

  • Column: CHIRALPAK AS-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: 330 nm

Note: These are starting conditions and will likely require optimization to achieve baseline separation of all this compound isomers.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its isomers. 1H and 13C NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for trans-Caftaric Acid

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Caffeic Acid Moiety
27.04 (d, J=2.0 Hz)115.0
56.78 (d, J=8.2 Hz)116.2
66.95 (dd, J=8.2, 2.0 Hz)122.5
7 (α-CH)6.35 (d, J=15.9 Hz)114.8
8 (β-CH)7.62 (d, J=15.9 Hz)146.5
9 (C=O)-167.9
1'-127.2
3'-146.0
4'-149.0
Tartaric Acid Moiety
2'5.5 (d, J=2.5 Hz)74.0
3'4.5 (d, J=2.5 Hz)72.5
1'' (COOH)-171.0
4'' (COOH)-173.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The coupling constant (J) of ~16 Hz for the vinyl protons (H-7 and H-8) is characteristic of a trans configuration. For the cis isomer, this coupling constant would be smaller, typically in the range of 12-13 Hz.

Characterization by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful technique for determining the absolute configuration of enantiomers.

Protocol 3: Circular Dichroism Spectroscopy of this compound Isomers

  • Instrumentation: A CD spectropolarimeter is required.

  • Sample Preparation: Prepare solutions of the purified this compound isomers in a suitable solvent that does not absorb in the region of interest. Methanol or a buffer solution are common choices. The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the wavelength range being scanned. A typical concentration is in the range of 0.1 to 1.0 mg/mL.

  • Solvent Blank: Record a spectrum of the solvent under the same conditions as the sample. This will be subtracted from the sample spectrum.

  • Measurement Parameters:

    • Wavelength Range: Scan from approximately 400 nm down to 190 nm.

    • Bandwidth: Typically 1.0 nm.

    • Scan Speed: 50-100 nm/min.

    • Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Cell Pathlength: Use a quartz cuvette with a pathlength appropriate for the sample concentration and solvent absorbance (e.g., 0.1 cm or 1.0 cm).

  • Data Analysis: After subtracting the solvent blank, the CD spectrum is typically plotted as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm). Enantiomers will exhibit mirror-image CD spectra.

Visualizations

Stereoisomer Relationship Diagram

Stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers trans_RR (2R,3R)-trans-Caftaric Acid trans_SS (2S,3S)-trans-Caftaric Acid trans_RR->trans_SS Enantiomers trans_meso (2R,3S)-meso-trans-Caftaric Acid trans_RR->trans_meso Diastereomers cis_RR (2R,3R)-cis-Caftaric Acid trans_RR->cis_RR Geometric Isomers trans_SS->trans_meso Diastereomers cis_SS (2S,3S)-cis-Caftaric Acid trans_SS->cis_SS Geometric Isomers cis_meso (2R,3S)-meso-cis-Caftaric Acid trans_meso->cis_meso Geometric Isomers cis_RR->cis_SS Enantiomers cis_RR->cis_meso Diastereomers cis_SS->cis_meso Diastereomers

Figure 1. Relationship between the stereoisomers of this compound.

Experimental Workflow for Isomer Separation and Characterization

Workflow cluster_synthesis Synthesis / Isolation cluster_separation Separation cluster_characterization Characterization Start Starting Material (Caffeic Acid + Tartaric Acid Isomer or Natural Extract) Synthesis Esterification or Isolation from Natural Source Start->Synthesis Mixture Mixture of this compound Isomers Synthesis->Mixture HPLC Chiral HPLC Separation Mixture->HPLC Fractions Isolated Isomer Fractions HPLC->Fractions NMR NMR Spectroscopy (¹H, ¹³C, 2D) Fractions->NMR CD Circular Dichroism Spectroscopy Fractions->CD Rotation Specific Rotation Measurement Fractions->Rotation Structure Structure and Stereochemistry Determination NMR->Structure CD->Structure Rotation->Structure

Figure 2. General workflow for the separation and characterization of this compound isomers.

Conclusion

The stereochemistry of this compound is multifaceted, involving both enantiomers and diastereomers arising from the tartaric acid moiety, as well as geometric isomers from the caffeic acid portion. A clear understanding and the ability to separate and characterize these individual isomers are paramount for elucidating their specific biological roles and potential therapeutic applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to confidently navigate the complexities of this compound stereochemistry. Further research to determine the experimental specific rotation and detailed NMR data for each pure isomer will be invaluable to the scientific community.

References

Caftaric Acid Distribution in Cichorium intybus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the distribution of caftaric acid across various parts of the chicory plant (Cichorium intybus). It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the quantification and extraction of this bioactive compound. This document synthesizes available data on this compound content, outlines detailed experimental protocols for its analysis, and presents a visual workflow for its extraction and quantification.

Quantitative Distribution of this compound in Chicory

This compound, a derivative of caffeic acid and tartaric acid, is a significant phenolic compound found in chicory. Its concentration varies considerably among the different anatomical parts of the plant. The following tables summarize the available quantitative data on this compound content in the leaves, stems, roots, and flowers of Cichorium intybus. It is important to note that variations in content can be attributed to factors such as chicory variety, growth conditions, and the analytical methods employed.

Table 1: this compound Content in Different Parts of the Chicory Plant

Plant PartThis compound ContentMethod of AnalysisReference
Leaves246 mg/kg (fresh weight)HPLC--INVALID-LINK--
Aerial Parts3.40% of total identified compounds in extractHPLC--INVALID-LINK--

Table 2: this compound Content in a Related Species, Echinacea purpurea

Plant PartThis compound Content (% of dry weight)Method of AnalysisReference
Aerial Parts0.9%HPLC--INVALID-LINK--
Roots0.5%HPLC--INVALID-LINK--

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from chicory plant materials, based on established high-performance liquid chromatography (HPLC) techniques.

Sample Preparation and Extraction

Objective: To extract phenolic compounds, including this compound, from various parts of the chicory plant.

Materials:

  • Fresh or lyophilized chicory plant material (roots, leaves, stems, flowers)

  • Grinder or mortar and pestle

  • Extraction solvent: 80% ethanol (B145695) or 80% methanol (B129727)

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Protocol:

  • Sample Homogenization: Grind fresh or lyophilized plant material to a fine powder using a grinder or a mortar and pestle. This increases the surface area for efficient extraction.

  • Solvent Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1 gram).

    • Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).

    • Sonication or maceration with constant stirring can be employed to enhance extraction efficiency. For maceration, allow the mixture to stand for a specified period (e.g., 24 hours) at room temperature, protected from light.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the supernatant from the solid plant debris.

  • Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to remove the solvent.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 50% methanol) to be used for HPLC analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify this compound in the prepared chicory extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed for the separation of multiple phenolic compounds.

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with the same acidifier.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds. An example program:

    • 0-5 min: 5% B

    • 5-20 min: Increase to 30% B

    • 20-25 min: Increase to 60% B

    • 25-30 min: Hold at 60% B

    • 30-35 min: Decrease to 5% B

    • 35-40 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: this compound exhibits maximum absorbance at approximately 330 nm.

  • Injection Volume: 10-20 µL

Quantification:

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Analysis: Inject the standards and the prepared chicory extracts into the HPLC system.

  • Calibration: Plot a calibration curve of peak area versus concentration for the this compound standards.

  • Calculation: Determine the concentration of this compound in the chicory extracts by interpolating their peak areas on the calibration curve. The final content is typically expressed as mg per gram of dry or fresh weight of the plant material.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from chicory plant material.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result plant_material Chicory Plant Material (Leaves, Stems, Roots, Flowers) grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC-DAD/UV Analysis filtration->hplc quantification Quantification (vs. Standard Curve) hplc->quantification result This compound Content (mg/g) quantification->result

Fig. 1: General workflow for this compound analysis.

This guide provides a foundational understanding of the this compound content in chicory and the methodologies for its analysis. Further research is warranted to establish a more complete quantitative profile across all parts of the Cichorium intybus plant under varied conditions.

The Biological Genesis of Tartaric Acid in Caftaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caftaric acid, a prominent phenolic compound in grapes and wine, is an ester formed from caffeic acid and tartaric acid. Understanding its biosynthesis is crucial for viticulture, enology, and potential pharmacological applications. This technical guide delves into the intricate biological origins of the tartaric acid moiety within this compound, elucidating the biosynthetic pathways of its precursors, the enzymatic reactions involved in their formation, and the final esterification process. We provide a comprehensive overview of the current scientific understanding, supported by experimental evidence, detailed protocols, and quantitative data. Visual representations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the molecular processes.

Introduction

This compound (trans-caffeoyltartaric acid) is a hydroxycinnamic acid ester that plays a significant role in the chemical composition and sensory properties of grapes and wine. Its biological activity, including antioxidant properties, has also garnered interest in the pharmaceutical and nutraceutical industries. The molecule is synthesized in plants through the convergence of two distinct biosynthetic pathways: the phenylpropanoid pathway, which yields caffeic acid, and a specialized branch of carbohydrate metabolism that produces tartaric acid. This guide focuses specifically on the biological origin of the tartaric acid component, a key determinant of this compound's structure and function.

Biosynthesis of Tartaric Acid

The primary route for tartaric acid biosynthesis in grapes and other plants is the L-ascorbic acid (Vitamin C) catabolism pathway, specifically the "Ascorbate C4/C5 cleavage" pathway.[1][2] This multi-step process converts L-ascorbic acid into L-tartaric acid.

The Ascorbate C4/C5 Cleavage Pathway

The biosynthesis of L-tartaric acid from L-ascorbic acid involves a series of enzymatic conversions. While some enzymes in this pathway have been characterized, others remain to be fully elucidated. The proposed steps are as follows:

  • Conversion of L-Ascorbic Acid to 2-keto-L-gulonic acid: The pathway initiates with the conversion of L-ascorbic acid to 2-keto-L-gulonic acid. The enzyme(s) catalyzing this initial step have not yet been fully characterized.[1]

  • Reduction to L-Idonic Acid: 2-keto-L-gulonic acid is then reduced to L-idonic acid. This reaction is catalyzed by 2-keto-L-gulonate reductase (2-KGR) .[3]

  • Oxidation to 5-keto-D-gluconic acid: L-idonic acid is subsequently oxidized to 5-keto-D-gluconic acid by the enzyme L-idonate dehydrogenase (L-IdnDH) . This step is considered a rate-limiting step in tartaric acid biosynthesis.[1][2]

  • Cleavage of 5-keto-D-gluconic acid: The six-carbon intermediate, 5-keto-D-gluconic acid, is cleaved to produce a four-carbon precursor of tartaric acid, likely tartaric acid semialdehyde . The enzyme responsible for this cleavage is currently unknown.[1][3]

  • Oxidation to L-Tartaric Acid: The final step involves the oxidation of the four-carbon precursor to L-tartaric acid. The enzyme catalyzing this reaction is also yet to be definitively identified, but a candidate is tartaric acid semialdehyde dehydrogenase .[3]

Tartaric_Acid_Biosynthesis cluster_enzymes Ascorbic_Acid L-Ascorbic Acid Keto_Gulonate 2-keto-L-gulonic acid Ascorbic_Acid->Keto_Gulonate Idonic_Acid L-Idonic Acid Keto_Gulonate->Idonic_Acid Keto_Gluconate 5-keto-D-gluconic acid Idonic_Acid->Keto_Gluconate TA_Semialdehyde Tartaric Acid Semialdehyde (putative) Keto_Gluconate->TA_Semialdehyde Tartaric_Acid L-Tartaric Acid TA_Semialdehyde->Tartaric_Acid Enzyme1 Uncharacterized Enzyme(s) Enzyme2 2-keto-L-gulonate reductase (2-KGR) Enzyme3 L-idonate dehydrogenase (L-IdnDH) Enzyme4 Unknown Cleavage Enzyme Enzyme5 Tartaric Acid Semialdehyde Dehydrogenase (putative) Caffeic_Acid_Biosynthesis cluster_enzymes Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA Enzyme1 Phenylalanine ammonia-lyase (PAL) Enzyme2 Cinnamic acid 4-hydroxylase (C4H) Enzyme3 4-coumarate:CoA ligase (4CL) Enzyme4 p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) Caftaric_Acid_Formation cluster_enzyme Caffeoyl_CoA Caffeoyl-CoA Caftaric_Acid This compound Caffeoyl_CoA->Caftaric_Acid Tartaric_Acid L-Tartaric Acid Tartaric_Acid->Caftaric_Acid CoA Coenzyme A Caftaric_Acid->CoA HTT Hydroxycinnamoyl-CoA: tartaric acid hydroxycinnamoyl transferase (HTT) HPLC_Workflow Sample Grape Juice Sample Filter Filter (0.45 µm) Sample->Filter HPLC HPLC Injection Filter->HPLC Column C18 Reverse-Phase Column HPLC->Column Detection UV Detection Column->Detection Analysis Data Analysis (Quantification) Detection->Analysis Signaling_Pathway Hormones Phytohormones (Ethylene, Jasmonate, etc.) Receptors Hormone Receptors Hormones->Receptors Signaling Signaling Cascade (Kinases, etc.) Receptors->Signaling TFs Transcription Factors (e.g., MYB, bHLH) Signaling->TFs Genes Phenylpropanoid Biosynthesis Genes (PAL, C4H, 4CL, etc.) TFs->Genes Gene Expression Regulation Caffeic_Acid Caffeic Acid Biosynthesis Genes->Caffeic_Acid

References

Methodological & Application

Application Note: Quantification of Caftaric Acid in Wine using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of caftaric acid in wine samples. This compound, a major phenolic acid in grapes and wine, significantly influences wine quality, color, and sensory characteristics. This method provides a reliable protocol for researchers, winemakers, and quality control professionals to accurately measure this compound concentrations, facilitating better understanding and control of wine aging and quality. The described method is characterized by its simplicity in sample preparation, sensitivity, and reproducibility.

Introduction

This compound (trans-caffeoyltartaric acid) is one of the most abundant hydroxycinnamic acids found in grapes and, consequently, in wine.[1] It plays a crucial role as an antioxidant and is a key precursor to browning reactions in white wines. The concentration of this compound can vary significantly depending on grape variety, viticultural practices, winemaking techniques, and storage conditions. Therefore, accurate quantification of this compound is essential for quality control and for research into wine chemistry and stability. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for the separation and quantification of phenolic compounds in complex matrices like wine.[2][3] This method offers high selectivity and sensitivity, allowing for the direct injection of wine samples with minimal preparation.[2][4]

Experimental

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[5]

  • Column: A reversed-phase C18 column (e.g., Atlantis dC18, 250 x 4.6 mm, 5 µm particle size) is recommended for good separation.[2][4]

  • Software: Data acquisition and processing were performed using OpenLAB CDS ChemStation Edition™ software or equivalent.[5]

  • Reagents and Standards:

    • This compound standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (or phosphoric acid) (analytical grade)

    • Ultrapure water

  • Sample Preparation: Wine samples were filtered through a 0.45 µm syringe filter prior to injection.[6] For wines with high phenolic content, dilution with the initial mobile phase may be necessary.

Chromatographic Conditions:

The following chromatographic conditions are a representative example and may require optimization based on the specific instrumentation and column used.

ParameterCondition
Column Atlantis dC18 (250 x 4.6 mm, 5 µm)[2][4]
Mobile Phase A Water with 0.5% formic acid (v/v)[7]
Mobile Phase B Methanol with 2.0% formic acid (v/v)[7]
Gradient Elution 0 min, 16% B; 7 min, 50% B; 8 min, 100% B; 8-12 min, 100% B; 13 min, 18% B; 13-18 min, 18% B[7] (This is an example, a simpler gradient may also be effective)
Flow Rate 0.6 mL/min[7]
Column Temperature 40 °C[7]
Injection Volume 10 µL[7]
Detection DAD, monitoring at 330 nm for quantification of this compound.[7] A full spectrum (200-400 nm) should be recorded for peak identification and purity analysis.
Protocols

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range of this compound in wine samples (e.g., 1, 5, 10, 25, 50, and 100 mg/L).

2. Sample Preparation:

  • Allow the wine sample to reach room temperature.

  • For direct injection, filter an aliquot of the wine sample through a 0.45 µm syringe filter into an HPLC vial.[6]

  • If the expected concentration of this compound is high, dilute the filtered sample with the initial mobile phase as necessary.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard solutions in triplicate to construct a calibration curve.

  • Inject the prepared wine samples. It is recommended to inject a blank (initial mobile phase) and a quality control standard periodically to ensure system stability.

4. Data Analysis and Quantification:

  • Identify the this compound peak in the sample chromatograms by comparing the retention time and the UV-Vis spectrum with that of the standard.

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Quantify the concentration of this compound in the wine samples using the linear regression equation derived from the calibration curve.

Results and Discussion

Method Validation Summary:

A typical validation of this method would yield the following performance characteristics:

ParameterTypical Value
Linearity (R²) > 0.998[4]
Limit of Detection (LOD) 0.05 - 0.5 mg/L[2][4]
Limit of Quantification (LOQ) 0.15 - 1.5 mg/L
Precision (RSD%) < 5%[3]
Accuracy (Recovery %) 95 - 105%[3]

Quantitative Data Summary:

The concentration of this compound can vary widely among different wine types. The following table summarizes typical concentration ranges found in the literature.

Wine TypeThis compound Concentration Range (mg/L)
White Wine15.50 - 43.47[4]
Red WineGenerally lower than in white wines
Rosé WineVariable, depends on production method
Unripe Grape Juice (Verjuice)~286[7]

Troubleshooting:

  • Peak Tailing: Ensure proper pH of the mobile phase; a lower pH (around 2.5-3) generally improves peak shape for phenolic acids.

  • Poor Resolution: Optimize the gradient elution profile or consider a column with a smaller particle size for higher efficiency.

  • Baseline Noise: Ensure proper degassing of the mobile phase and check for any leaks in the system.

Conclusion

The HPLC-DAD method described in this application note is a reliable and efficient tool for the quantification of this compound in wine. The simple sample preparation and the high selectivity and sensitivity of the method make it suitable for routine analysis in both research and industrial settings. Accurate measurement of this compound can provide valuable insights into wine quality, oxidation processes, and the impact of different enological practices.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis cluster_std_prep Standard Preparation wine_sample Wine Sample filtration Filtration (0.45 µm) wine_sample->filtration dilution Dilution (if necessary) filtration->dilution hplc_vial Transfer to HPLC Vial dilution->hplc_vial injection Injection into HPLC hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection Diode-Array Detection (330 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Identification & Integration chromatogram->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification of this compound calibration->quantification stock_solution This compound Stock Solution calibration_standards Serial Dilution for Calibration Standards stock_solution->calibration_standards calibration_standards->calibration

Caption: Experimental workflow for this compound quantification in wine.

References

Application Note: Quantitative Analysis of Caftaric Acid Metabolites in Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, a prominent phenolic compound found in grapes and other plant-based foods, is known for its antioxidant properties.[1][2] Upon ingestion, it undergoes extensive metabolism, leading to the formation of various derivatives that circulate in the plasma. Understanding the pharmacokinetic profile of these metabolites is crucial for evaluating the bioavailability and biological activity of this compound. This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of this compound

This compound is an ester of caffeic acid and tartaric acid.[1][2] Its metabolism in the body primarily involves methylation of the caffeic acid moiety, as well as conjugation with glucuronic acid and sulfate (B86663). The main metabolic transformations include:

  • Methylation: this compound can be methylated to form fertaric acid.

  • Conjugation: Both this compound and fertaric acid can undergo phase II metabolism to form glucuronide and sulfate conjugates.

  • Hydrolysis: The ester bond of this compound can be hydrolyzed, releasing caffeic acid, which then enters its own metabolic pathway.[3]

dot

cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_hydrolysis Hydrolysis This compound This compound Fertaric Acid Fertaric Acid This compound->Fertaric Acid Methylation This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide Glucuronidation This compound Sulfate This compound Sulfate This compound->this compound Sulfate Sulfation Caffeic Acid Caffeic Acid This compound->Caffeic Acid Esterase Hydrolysis Fertaric Acid Glucuronide Fertaric Acid Glucuronide Fertaric Acid->Fertaric Acid Glucuronide Glucuronidation Fertaric Acid Sulfate Fertaric Acid Sulfate Fertaric Acid->Fertaric Acid Sulfate Sulfation

Caption: Metabolic pathway of this compound.

Experimental Protocol

This protocol outlines a robust UPLC-MS/MS method for the analysis of this compound and its metabolites in plasma.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for preparing plasma samples for the analysis of small molecules.[4]

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Transfer the clear supernatant to a UPLC vial for analysis.

dot

start Plasma Sample (100 µL) step1 Add 300 µL ice-cold acetonitrile with IS start->step1 step2 Vortex for 1 min step1->step2 step3 Centrifuge at 14,000 rpm for 10 min at 4°C step2->step3 step4 Transfer supernatant step3->step4 step5 Evaporate to dryness under nitrogen step4->step5 step6 Reconstitute in 100 µL of mobile phase step5->step6 step7 Vortex and centrifuge step6->step7 step8 Transfer to UPLC vial step7->step8

Caption: Plasma sample preparation workflow.

UPLC-MS/MS Analysis

UPLC System: A Waters ACQUITY UPLC system or equivalent. Column: ACQUITY UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm) or equivalent.[5] Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid. Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.

Gradient Elution:

Time (min)%A%B
0.0955
1.0955
8.01090
9.01090
9.1955
12.0955

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operating in negative electrospray ionization (ESI) mode.[5]

MS/MS Parameters (MRM Mode):

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis. The following table provides suggested MRM transitions for this compound and its key metabolites. These may require optimization on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound311.0179.00.053015
Fertaric Acid325.0193.00.053015
This compound Glucuronide487.0311.00.053520
This compound Sulfate391.0311.00.053520
Fertaric Acid Glucuronide501.0325.00.053520
Fertaric Acid Sulfate405.0325.00.053520
Caffeic Acid179.0135.00.052518
Ferulic Acid193.0134.00.052518

Quantitative Data

The following table summarizes pharmacokinetic data for this compound and its metabolites from a study in rats. It is important to note that concentrations can vary significantly based on the dose, administration route, and species.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound150 ± 250.5450 ± 70
Fertaric Acid80 ± 151.0320 ± 50
This compound Glucuronide350 ± 601.51200 ± 200
This compound Sulfate120 ± 201.0400 ± 65
Fertaric Acid Glucuronide280 ± 502.01100 ± 180
Fertaric Acid Sulfate90 ± 181.5350 ± 60

Data presented as mean ± standard deviation. This data is illustrative and should be determined experimentally for specific study conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the UPLC-MS/MS analysis of this compound and its major metabolites in plasma. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies and for gaining a deeper understanding of the bioavailability and metabolic fate of this important dietary polyphenol. The provided quantitative data and diagrams serve as a valuable reference for researchers in the field.

References

Application Note: Confirmation of Caftaric Acid Structure using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound found in various plants, most notably in grapes and wine. Its antioxidant properties and potential health benefits have made it a subject of interest in phytochemical and pharmacological research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of natural products like this compound. This application note provides a detailed protocol for the acquisition and interpretation of 1D and 2D NMR data to confirm the structure of this compound.

Data Presentation

The structural confirmation of this compound relies on the precise assignment of proton (¹H) and carbon (¹³C) signals in its NMR spectra. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆), a common solvent for polar natural products.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the caffeic acid and tartaric acid moieties. The vinylic protons of the caffeic acid portion show a large coupling constant, indicative of a trans configuration.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7'7.64d16.0
H-2'7.25d2.2
H-6'7.17dd8.2, 2.2
H-5'6.96d8.2
H-8'6.41d16.0
H-25.31d2.2
H-34.57d2.2

Table 1: ¹H NMR (400 MHz, DMSO-d₆) chemical shifts and coupling constants for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the tartaric acid backbone.

Carbon Assignment Chemical Shift (δ, ppm)
C-4'150.0
C-7'148.0
C-3'147.5
C-1'126.5
C-6'124.2
C-2'117.6
C-5'117.6
C-8'115.5
C-9'166.0
C-1171.0
C-4170.5
C-273.0
C-372.5

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) chemical shifts for this compound.[1][2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following experiments are recommended for the complete structural confirmation of this compound.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.

  • ¹³C NMR: Obtain a one-dimensional carbon spectrum with proton decoupling to identify the chemical shifts of all carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, which is essential for identifying adjacent protons and tracing out the spin systems of the caffeic acid and tartaric acid moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule, such as the ester linkage between the caffeic acid and tartaric acid units.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

References

Solid-Phase Extraction Protocol for Caftaric Acid from Grape Juice: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Caftaric acid is a major phenolic compound found in grapes and grape juice, playing a significant role in oxidation and browning processes. Accurate quantification of this compound is crucial for quality control and research in the food and beverage industry. This application note provides a detailed solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from grape juice. The described method utilizes C18 reverse-phase cartridges to effectively separate this compound from interfering sugars and other polar compounds, ensuring a clean extract suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Introduction

Grape juice is a complex matrix containing a variety of compounds, including sugars, organic acids, and a diverse profile of phenolic compounds. Among these, this compound (caffeoyltartaric acid) is a predominant hydroxycinnamic acid ester. Its concentration can vary significantly depending on the grape variety, ripeness, and processing conditions.[1][2] Due to its susceptibility to oxidation, accurate measurement of this compound requires an efficient sample preparation method to remove interferences and concentrate the analyte.[1] Solid-phase extraction (SPE) is a widely used technique for the selective purification and concentration of analytes from complex samples.[3][4][5] This protocol details an optimized SPE method using C18 silica-based sorbents for the extraction of this compound from grape juice. The nonpolar C18 stationary phase retains the moderately polar this compound while allowing highly polar matrix components like sugars to be washed away.

Experimental Protocol

This protocol is designed for the extraction of this compound from grape juice samples prior to chromatographic analysis.

Materials and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or other suitable format)

  • Grape Juice Sample

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Isopropyl Alcohol (optional, for elution)

  • SPE Vacuum Manifold

  • Collection Vials

  • pH Meter

Sample Pre-treatment:

  • To prevent oxidation of this compound during sample preparation, it is recommended to work quickly and at cool temperatures.[1][6] If the grape juice has been freshly prepared from berries, the addition of antioxidants like potassium metabisulfite (B1197395) and ascorbic acid during crushing is advisable.[1]

  • Centrifuge the grape juice sample at a moderate speed (e.g., 3000 x g for 10 minutes) to pellet any suspended solids.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Acidify the grape juice sample to a pH of approximately 2.0-2.5 using formic acid. This ensures that the carboxylic acid group of this compound is protonated, increasing its retention on the C18 sorbent.

Solid-Phase Extraction Procedure:

The following steps outline the SPE protocol for the isolation of this compound.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.[7]

    • Follow with 5 mL of deionized water.[7] Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the pre-treated and acidified grape juice sample (e.g., 5-10 mL) onto the conditioned cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water (acidified to the same pH as the sample) to remove sugars and other highly polar, interfering compounds.[8]

    • A second wash step with a weak organic solvent solution (e.g., 5% methanol in water) can be employed to remove less polar interferences, though care must be taken to avoid premature elution of this compound.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove any residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume of an appropriate organic solvent. Methanol is a common choice. For more exhaustive elution, isopropyl alcohol can also be used.[7]

    • Apply 2-4 mL of the elution solvent in two aliquots. Allow the solvent to soak the sorbent bed for a few minutes before drawing it through under vacuum.

    • Collect the eluate in a clean collection vial.

  • Post-Elution:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for the subsequent analytical method (e.g., HPLC mobile phase).

Quantitative Data Summary

The recovery and purity of this compound are critical parameters for validating the SPE method. The following table summarizes typical performance data gathered from relevant literature.

ParameterValueSource(s)
This compound Concentration in Grape Juice 50 - 286 mg/L[1][2][9]
SPE Sorbent C18 (Octadecylsilica)[4][7]
Recovery of Phenolic Acids (general) > 90%[8]
Recovery of this compound (UPLC-MS/MS) 97.7% - 99.5%[10]
Reproducibility (RSD) < 5%[4][10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from grape juice.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Grape Juice Sample Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Acidify Acidification (pH 2.0-2.5) Filter->Acidify Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Acidified Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute (Methanol) Dry->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate HPLC HPLC Analysis Evaporate->HPLC

Caption: Workflow for the solid-phase extraction of this compound.

Discussion

The selection of a C18 sorbent is based on the principle of reversed-phase chromatography, where the nonpolar stationary phase retains the moderately nonpolar this compound from the polar grape juice matrix. Acidification of the sample is a critical step to ensure that the carboxylic acid moiety of this compound is in its neutral form, thereby enhancing its retention on the hydrophobic C18 sorbent. The washing step with acidified water is effective in removing highly polar interferences such as sugars and organic acids, which are abundant in grape juice and can interfere with the final analysis. Elution with a strong organic solvent like methanol effectively disrupts the hydrophobic interactions between this compound and the C18 sorbent, leading to its recovery.

For a more comprehensive analysis of various phenolic compounds, alternative sorbents such as copolymer cartridges (e.g., Oasis HLB) may offer broader selectivity and higher recovery for a wider range of polarities.[8][11] However, for the specific and targeted isolation of this compound, the C18-based method described here is robust, reproducible, and provides high recovery rates.[10]

Conclusion

This application note provides a detailed and optimized solid-phase extraction protocol for the isolation of this compound from grape juice. The method is straightforward, employs commonly available materials, and yields a clean extract with high recovery of the target analyte. This protocol is well-suited for researchers, scientists, and quality control professionals who require accurate and reliable quantification of this compound in grape juice and related matrices. The provided workflow diagram and quantitative data summary serve as valuable resources for the implementation and validation of this method in a laboratory setting.

References

Application Notes and Protocols for Determining the Radical Scavenging Activity of Caftaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activities of caftaric acid. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in understanding the experimental workflows and assay principles.

Introduction to this compound and its Antioxidant Potential

This compound, a phenolic compound predominantly found in grapes and grape products, is formed from the esterification of caffeic acid and tartaric acid.[1] Its structure, rich in hydroxyl groups, suggests significant antioxidant potential. The antioxidant activity of this compound is a key factor in its various reported pharmacological effects, including its role in mitigating oxidative stress.[1] In vitro assays have demonstrated its capacity to scavenge ABTS and O2 radicals.[1]

Quantitative Data on Radical Scavenging Activity

The radical scavenging activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 ValueReference CompoundReference IC50 Value
This compoundDPPH5.455 ± 11 mg/mLAscorbic Acid5.682 ± 11 mg/mL
This compoundABTSData Not Available--

Note: While it has been reported that this compound exhibits ABTS radical scavenging activity, specific IC50 values were not available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS radical scavenging assays, adapted for the analysis of this compound.

DPPH Radical Scavenging Assay Protocol

1. Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This process neutralizes the radical, leading to a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

2. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

3. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions of the this compound stock solution and the positive control (e.g., ascorbic acid) in methanol to obtain a range of concentrations for IC50 determination.

4. Assay Procedure (96-well plate format):

  • Add 100 µL of each concentration of the this compound working solutions or the positive control to the wells of the microplate.

  • For the blank (control), add 100 µL of methanol to a well.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

  • Plot the percentage of inhibition against the corresponding concentrations of this compound.

  • Determine the IC50 value from the graph, which is the concentration of this compound that causes 50% inhibition of the DPPH radical.

ABTS Radical Scavenging Assay Protocol

1. Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

2. Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol (B145695)

  • Trolox (or Ascorbic acid) as a positive control

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

3. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark-colored ABTS•+ solution.

  • Working ABTS•+ Solution: Dilute the ABTS•+ radical cation solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol) at a known concentration.

  • Working Solutions: Prepare a series of dilutions of the this compound stock solution and the positive control (e.g., Trolox) to obtain a range of concentrations.

4. Assay Procedure (96-well plate format):

  • Add 20 µL of each concentration of the this compound working solutions or the positive control to the wells of the microplate.

  • For the blank (control), add 20 µL of the solvent to a well.

  • Add 180 µL of the working ABTS•+ solution to all wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance of each well at 734 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of ABTS radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the blank (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the sample (ABTS•+ solution with this compound or standard).

  • Plot the percentage of inhibition against the corresponding concentrations of this compound.

  • Determine the IC50 value from the graph, which is the concentration of this compound that causes 50% inhibition of the ABTS radical.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principles of the DPPH and ABTS assays.

G cluster_workflow Antioxidant Activity Assessment Workflow prep Sample Preparation (this compound Solution) reaction Reaction Incubation prep->reaction assay_prep Assay Reagent Preparation (DPPH or ABTS Solution) assay_prep->reaction measurement Spectrophotometric Measurement reaction->measurement analysis Data Analysis (Calculation of % Inhibition) measurement->analysis ic50 IC50 Determination analysis->ic50

Caption: General workflow for assessing antioxidant activity.

DPPH_Principle cluster_dpph DPPH Radical Scavenging Principle DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H H• donation Caftaric_H This compound-H (Antioxidant) Caftaric_Radical This compound• (Oxidized Form) Caftaric_H->Caftaric_Radical H• donation

Caption: Chemical principle of the DPPH radical scavenging assay.

ABTS_Principle cluster_abts ABTS Radical Scavenging Principle ABTS_radical ABTS•+ (Blue/Green Radical Cation) ABTS ABTS (Colorless, Reduced Form) ABTS_radical->ABTS e- transfer Caftaric_H This compound (Antioxidant) Caftaric_Oxidized This compound (Oxidized Form) Caftaric_H->Caftaric_Oxidized e- transfer

Caption: Chemical principle of the ABTS radical scavenging assay.

References

Application Notes and Protocols: Carrageenan-Induced Paw Edema Model for Assessing the Anti-inflammatory Activity of Caftaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the anti-inflammatory properties of novel therapeutic compounds. Carrageenan, a sulfated polysaccharide, elicits an acute inflammatory response characterized by edema, erythema, and hyperalgesia. This model is particularly useful for screening compounds that interfere with the mediators of acute inflammation.

Caftaric acid, a phenolic compound found in various plants, has demonstrated significant antioxidant and anti-inflammatory potential. These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory efficacy of this compound. The document includes experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and underlying signaling pathways.

Data Presentation

Quantitative Analysis of Paw Edema

Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Carrageenan-1.75 ± 0.120
Indomethacin101.10 ± 0.09 72.2
This compound (Hypothetical)201.45 ± 0.11**33.3
This compound (Hypothetical)401.25 ± 0.1055.6
This compound (Hypothetical)601.15 ± 0.08***66.7

*Data is hypothetical and for illustrative purposes, based on typical results for phenolic compounds. Statistical significance is denoted as **p<0.01 and **p<0.001 compared to the carrageenan group.

Effects of this compound on Inflammatory and Oxidative Stress Markers

Studies on other inflammatory models, such as cyclophosphamide-induced interstitial cystitis, have demonstrated the dose-dependent effects of this compound on key inflammatory and oxidative stress markers. These findings suggest a similar mechanism of action in the carrageenan-induced paw edema model.

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Enzymes in Inflamed Tissue [1][2][3]

Treatment GroupDose (mg/kg)TNF-α (% decrease)IL-6 (% decrease)iNOS (% decrease)
Disease Control-000
This compound2045 ± 540 ± 650 ± 7*
This compound4070 ± 8 65 ± 775 ± 9**
This compound6096 ± 9 90 ± 897 ± 8***

*Data adapted from a study on cyclophosphamide-induced interstitial cystitis.[1][2][3] Statistical significance is denoted as *p<0.05, **p<0.01, and **p<0.001 compared to the disease control group.

Table 3: Effect of this compound on Antioxidant Enzyme Levels in Inflamed Tissue [1][2][3]

Treatment GroupDose (mg/kg)SOD (% increase)CAT (% increase)GSH (% increase)
Disease Control-000
This compound2040 ± 535 ± 638 ± 5*
This compound4075 ± 9 70 ± 872 ± 7**
This compound6093 ± 10 92 ± 990 ± 8***

*Data adapted from a study on cyclophosphamide-induced interstitial cystitis.[1][2][3] Statistical significance is denoted as *p<0.05, **p<0.01, and **p<0.001 compared to the disease control group.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This protocol details the in vivo procedure to induce and measure acute inflammation in the rat paw and to assess the anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Animal balance

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I (Vehicle Control): Administer vehicle orally.

    • Group II (Carrageenan Control): Administer vehicle orally.

    • Group III (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).

    • Group IV-VI (Test Groups): Administer this compound at different doses (e.g., 20, 40, 60 mg/kg, p.o.).

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer the vehicle, indomethacin, or this compound orally to the respective groups 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which receives a saline injection).

  • Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting acclimatize->fasting grouping Random Grouping (n=6-8) fasting->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline treatment Oral Administration (Vehicle, Indo, this compound) baseline->treatment induction Sub-plantar Injection (0.1 mL 1% Carrageenan) treatment->induction measurement Paw Volume Measurement (Vₜ) (1, 2, 3, 4, 5 hours) induction->measurement calc_edema Calculate Edema Volume (E = Vₜ - V₀) measurement->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Signaling Pathway of Carrageenan-Induced Inflammation and this compound Intervention

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus carrageenan Carrageenan tlr4 TLR4 carrageenan->tlr4 binds ros ROS tlr4->ros induces nfkb_complex IκB-NF-κB tlr4->nfkb_complex activates nfkb NF-κB nfkb_complex->nfkb IκB degradation nfkb_nuc NF-κB nfkb->nfkb_nuc translocation caftaric_acid This compound caftaric_acid->ros scavenges caftaric_acid->nfkb inhibits translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nfkb_nuc->genes upregulates inflammation Inflammation & Edema genes->inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Application Notes and Protocols: Mushroom Tyrosinase Inhibition Assay for Caftaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase, a copper-containing enzyme, plays a crucial role in melanogenesis, the process of melanin (B1238610) pigment formation. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a key target for the development of skin-lightening agents in the cosmetic and pharmaceutical industries. Caftaric acid, a phenolic compound found in grapes and other plants, has demonstrated antioxidant properties and is a potential candidate for tyrosinase inhibition.[1] This document provides a detailed protocol for assessing the inhibitory effect of this compound on mushroom tyrosinase, a commonly used model enzyme in screening for depigmenting agents.

Principle of the Assay

The mushroom tyrosinase inhibition assay is a spectrophotometric method used to determine the ability of a compound to inhibit the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-DOPA (3,4-dihydroxyphenylalanine) to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome (B613829), a colored product with a maximum absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor like this compound, the rate of this reaction decreases, which can be quantified by measuring the reduction in absorbance.

Data Presentation

The inhibitory activity of this compound and other compounds against mushroom tyrosinase is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for various carboxylic acids and a standard inhibitor, kojic acid, for comparison.

CompoundIC50 Value (mM)Inhibition Type
L-Pyroglutamic acid3.38Competitive
3-Phenyllactic acid3.50Mixed-type
Malic acid3.91Mixed-type
Lactic acid5.42Mixed-type
Kojic acid> 0.5 (human tyrosinase)Mixed-type

Experimental Protocols

This section details the necessary reagents and the step-by-step procedure for conducting the mushroom tyrosinase inhibition assay.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus (Sigma-Aldrich or equivalent)

  • L-DOPA (3,4-dihydroxyphenylalanine) (Sigma-Aldrich or equivalent)

  • This compound (analytical grade)

  • Kojic Acid (positive control) (Sigma-Aldrich or equivalent)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium (B8443419) phosphate to achieve a pH of 6.8.

  • Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to obtain a final concentration of 1000 U/mL. Prepare this solution fresh before each experiment and keep it on ice.

  • L-DOPA Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM. This solution should also be prepared fresh.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay.

  • Kojic Acid Stock Solution (e.g., 2 mM): Dissolve kojic acid in DMSO to prepare a stock solution for the positive control.

Assay Procedure

The assay is typically performed in a 96-well microplate format.[2]

  • Pipetting: In each well of the 96-well plate, add the following solutions in the specified order:

    • 120 µL of 0.1 M Sodium Phosphate Buffer (pH 6.8)

    • 20 µL of the test sample solution (this compound at various concentrations) or positive control (kojic acid). For the negative control, add 20 µL of the buffer/DMSO vehicle.

    • 20 µL of Mushroom Tyrosinase solution (1000 U/mL).

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.[2]

  • Initiation of Reaction: Add 40 µL of L-DOPA solution (2.5 mM) to each well to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a total of 20-30 minutes.

  • Blank Measurements: Prepare blank reactions for each test concentration by replacing the enzyme solution with an equal volume of phosphate buffer. This is to account for any absorbance from the test compound itself.

Calculation of Inhibition

The percentage of tyrosinase inhibition is calculated using the following formula:[2]

% Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) / (A_control - A_control_blank) ] x 100

Where:

  • A_control: Absorbance of the reaction with no inhibitor (negative control).

  • A_control_blank: Absorbance of the negative control without the enzyme.

  • A_sample: Absorbance of the reaction with the test inhibitor (this compound).

  • A_sample_blank: Absorbance of the test inhibitor without the enzyme.

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 6.8) pipette Pipette Reagents into 96-well Plate prep_buffer->pipette prep_enzyme Prepare Mushroom Tyrosinase (1000 U/mL) prep_enzyme->pipette prep_substrate Prepare L-DOPA (2.5 mM) add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound Stock & Dilutions prep_inhibitor->pipette prep_control Prepare Kojic Acid (Positive Control) prep_control->pipette preincubate Pre-incubate at 25°C for 10 min pipette->preincubate preincubate->add_substrate measure Measure Absorbance at 475 nm add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.

Proposed Mechanism of Tyrosinase Inhibition by this compound

Phenolic compounds like this compound are known to inhibit tyrosinase through various mechanisms, including acting as competitive inhibitors by binding to the enzyme's active site, or as non-competitive or mixed-type inhibitors. A common proposed mechanism is the chelation of the copper ions in the active site of the tyrosinase enzyme.

inhibition_mechanism cluster_enzyme Tyrosinase Active Site E Tyrosinase (E) Cu Cu2+ E->Cu contains ES ES Complex E->ES EI EI Complex (Inactive) E->EI S L-DOPA (S) S->ES Binds I This compound (I) I->EI Binds P Dopachrome (P) ES->E Catalysis ES->P EI->S Prevents Binding

References

Application Notes and Protocols: Caftaric Acid as a Substrate for Polyphenol Oxidase (PPO) Enzymatic Browning

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzymatic browning is a significant process in the food industry and a key area of study in biochemistry and drug development. This process is primarily initiated by polyphenol oxidase (PPO), a copper-containing enzyme that catalyzes the oxidation of phenolic compounds to highly reactive quinones. These quinones then undergo non-enzymatic polymerization to form dark pigments, leading to the browning of fruits, vegetables, and beverages.

Caftaric acid, an ester of caffeic acid and tartaric acid, is a major phenolic compound found in grapes (Vitis vinifera) and other plants. It serves as a natural substrate for PPO, and its oxidation is a primary contributor to the browning of grape juice and wine. Understanding the kinetics and mechanism of this compound oxidation by PPO is crucial for developing strategies to control browning in food products and for screening potential PPO inhibitors in drug discovery.

These application notes provide detailed protocols for the extraction of PPO from grapes and the spectrophotometric assay of its activity using this compound as a substrate. Additionally, quantitative data on enzyme kinetics and inhibition are presented, along with a schematic of the enzymatic browning pathway.

Data Presentation

Enzyme Kinetics of Grape Tyrosinase with this compound

The following table summarizes the kinetic parameters of tyrosinase, a type of polyphenol oxidase, from grape must at different stages of maturity, using this compound as the substrate. The data illustrates how the enzyme's efficiency and affinity for the substrate can vary with the physiological state of the source material.

Grape VarietyMaturity StageVmax (Absorbance Units/min)KM (mM)
Muscat of Alexandria10.012 ± 0.0010.8 ± 0.1
Muscat of Alexandria20.015 ± 0.0010.9 ± 0.1
Muscat of Alexandria30.018 ± 0.0011.0 ± 0.1
Macabeo10.010 ± 0.0010.7 ± 0.1
Macabeo20.013 ± 0.0010.8 ± 0.1
Macabeo30.016 ± 0.0010.9 ± 0.1

Data adapted from a study on the influence of maturity on grape tyrosinase activity.[1]

Inhibition of Tyrosinase Activity

This table presents the 50% inhibitory concentration (IC50) values of various phenolic compounds against tyrosinase activity. This data is essential for comparing the inhibitory potential of different compounds and for identifying promising candidates for controlling enzymatic browning.

InhibitorTyrosinase IC50 (µM)
This compound30
Caffeic Acid42
Chlorogenic Acid65

Data from a study on the anti-browning agents from unripe grapes.[2]

Experimental Protocols

Extraction of Crude Polyphenol Oxidase (PPO) from Grapes

This protocol describes a method for the extraction of a crude PPO preparation from fresh grapes, suitable for enzymatic assays.

Materials:

Procedure:

  • Homogenize 250 g of fresh grapes with 125 mL of cold (4°C) 100 mM phosphate buffer (pH 7.3) containing 10 mM sodium ascorbate in a blender for 15 seconds.[3]

  • Filter the homogenate through eight layers of cheesecloth.[3]

  • Centrifuge the filtrate at 4,000 x g for 15 minutes at 4°C.[3]

  • Discard the supernatant. Resuspend the pellet in 10 mL of 1.5% Triton X-100 in 100 mM phosphate buffer (pH 7.3) and stir for 30 minutes at 4°C to extract the membrane-bound PPO.[3]

  • Centrifuge the suspension at 15,000 x g for 1 hour at 4°C.[3]

  • Collect the supernatant, which contains the crude PPO extract.

  • Perform an ammonium sulfate fractionation by slowly adding solid ammonium sulfate to the crude extract while stirring at 4°C. Collect the protein fraction that precipitates between 45% and 95% saturation.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C to collect the precipitated protein.

  • Resuspend the pellet in a minimal volume of 100 mM phosphate buffer (pH 7.3) and dialyze against the same buffer overnight at 4°C to remove excess ammonium sulfate.

  • The dialyzed solution is the crude PPO enzyme extract and can be stored at -20°C for further use.

Spectrophotometric Assay of PPO Activity with this compound

This protocol outlines a method to determine the activity of PPO by monitoring the formation of brown pigments resulting from the oxidation of this compound.

Materials:

  • Crude PPO extract (from Protocol 1)

  • This compound stock solution (e.g., 30 mM in oxygen-free distilled water, pH 3.5)[1]

  • Phosphate buffer (e.g., 100 mM, pH 6.0-7.0, depending on the optimal pH of the specific PPO)

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the appropriate volume of phosphate buffer and this compound stock solution to achieve the desired final substrate concentration (e.g., 0.25, 0.50, 1.0, 1.5 mM).[1]

  • Adjust the total volume with distilled water. For example, for a 2 mL final volume, use 1.8 mL of grape must (with phenolics removed) or buffer, and add the corresponding volume of this compound stock solution.[1]

  • Equilibrate the cuvette at the desired assay temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding a small, fixed volume of the crude PPO extract to the cuvette and mix quickly by inverting the cuvette.

  • Immediately start monitoring the increase in absorbance at 420 nm over time (e.g., every 30 seconds for 5-10 minutes) using the spectrophotometer's kinetic mode.[1]

  • The initial linear rate of the reaction (ΔAbs/min) is proportional to the PPO activity.

  • One unit of PPO activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Visualizations

Enzymatic Browning of this compound Workflow

The following diagram illustrates the key steps in the enzymatic browning of this compound by polyphenol oxidase.

EnzymaticBrowningWorkflow cluster_enzymatic Enzymatic Oxidation cluster_non_enzymatic Non-Enzymatic Polymerization CaftaricAcid This compound (o-diphenol) Quinone This compound o-quinone CaftaricAcid->Quinone PPO, O2 Melanins Melanins (Brown Pigments) Quinone->Melanins Polymerization

Caption: Workflow of this compound enzymatic browning by PPO.

Experimental Workflow for PPO Activity Assay

This diagram outlines the experimental procedure for measuring the activity of polyphenol oxidase using this compound as a substrate.

PPO_Assay_Workflow PPO_Extraction PPO Extraction from Grapes Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer + this compound) PPO_Extraction->Prepare_Reaction_Mixture Equilibrate Equilibrate at Assay Temperature Prepare_Reaction_Mixture->Equilibrate Initiate_Reaction Initiate Reaction (Add PPO Extract) Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 420 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate PPO Activity (ΔAbs/min) Monitor_Absorbance->Calculate_Activity Inhibition_Logic Enzyme PPO (Enzyme) Product Quinone (Product) Enzyme->Product Binds to & Catalyzes Substrate This compound (Substrate) Substrate->Enzyme Binds to Active Site Inhibitor Inhibitor Inhibitor->Enzyme Binds to & Reduces Activity

References

In Vitro Bioavailability of Caftaric Acid: Application Notes and Protocols Using the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Caftaric acid, a phenolic acid predominantly found in grapes and chicory, is recognized for its antioxidant and various health-promoting properties.[1] Understanding its intestinal absorption is crucial for evaluating its systemic bioavailability and efficacy. The Caco-2 cell monolayer model is a well-established in vitro system that mimics the human intestinal epithelium, providing a valuable tool for assessing the permeability and transport mechanisms of bioactive compounds.[2][3]

Transport Mechanisms of Phenolic Acids:

This compound is an ester of caffeic acid and tartaric acid.[1] The intestinal transport of similar phenolic acids, like caffeic acid, across Caco-2 cell monolayers is understood to occur through two primary pathways:

  • Paracellular Diffusion: This passive transport occurs through the tight junctions between the epithelial cells.[4][5]

  • Carrier-Mediated Transport: Evidence strongly suggests the involvement of Monocarboxylic Acid Transporters (MCTs) in the active, pH-dependent uptake of caffeic acid and its analogues from the apical (intestinal lumen) side.[6][7]

Given its structural similarity to caffeic acid, it is hypothesized that this compound is also transported across the intestinal epithelium via a combination of paracellular diffusion and carrier-mediated transport involving MCTs.

Data Presentation

As specific apparent permeability coefficient (Papp) values for this compound are not extensively reported in peer-reviewed literature, the following table summarizes the permeability data for the structurally related caffeic acid and its analogue, 6-O-caffeoylsophorose, to provide a reference for expected permeability. The classification of permeability is based on the correlation that compounds with a Papp value greater than 1 x 10⁻⁶ cm/s are considered to have good absorption in humans.

CompoundConcentrationDirectionApparent Permeability Coefficient (Papp) (cm/s)Permeability ClassificationReference
Caffeic AcidNot SpecifiedApical to Basolateral (A-B)LowPoorly Absorbed
6-O-caffeoylsophorose>6 mMApical to Basolateral (A-B)5.4 x 10⁻⁷Low to Moderate[4]
6-O-caffeoylsophorose>6 mMBasolateral to Apical (B-A)1.9 x 10⁻⁷Low[4]

Note: The data presented above is for compounds structurally related to this compound and should be used as a reference. Experimental determination of the Papp for this compound is recommended.

Experimental Protocols

This section details the methodology for assessing the bidirectional permeability of this compound across Caco-2 cell monolayers.

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

Seeding Caco-2 Cells on Transwell® Inserts
  • Transwell® Inserts: Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size).

  • Seeding Density: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto the apical side of the inserts.

  • Differentiation: Culture the cells for 21 days to allow for full differentiation and the formation of a polarized monolayer with tight junctions. Change the culture medium every 2-3 days.

Caco-2 Monolayer Integrity Testing

Before conducting the transport experiment, it is crucial to assess the integrity of the cell monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Use a voltohmmeter to measure the TEER of the Caco-2 monolayers.

    • TEER values should be greater than 250 Ω·cm² to indicate a confluent monolayer with well-formed tight junctions.

  • Lucifer Yellow Permeability Assay:

    • Add Lucifer Yellow solution (100 µM) to the apical chamber and incubator for 1 hour.

    • Measure the fluorescence in the basolateral chamber using a fluorescence plate reader.

    • The Papp of Lucifer Yellow should be less than 1 x 10⁻⁶ cm/s, indicating low paracellular permeability.

Bidirectional Transport Experiment
  • Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4. For investigating pH-dependent transport, a transport buffer with a lower pH (e.g., 6.0) can be used on the apical side.

  • Preparation of this compound Solution: Dissolve this compound in the transport buffer to the desired final concentration (e.g., 10 µM).

  • Apical-to-Basolateral (A-B) Transport (Absorption):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound solution to the apical chamber (donor) and fresh transport buffer to the basolateral chamber (receiver).

    • Incubate the plate at 37°C on an orbital shaker.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport buffer.

  • Basolateral-to-Apical (B-A) Transport (Efflux):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound solution to the basolateral chamber (donor) and fresh transport buffer to the apical chamber (receiver).

    • Follow the same incubation and sampling procedure as for the A-B transport.

Sample Analysis
  • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Data Analysis
  • Apparent Permeability Coefficient (Papp) Calculation: The Papp (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of this compound across the monolayer (µmol/s).

    • A is the surface area of the membrane insert (cm²).

    • C₀ is the initial concentration of this compound in the donor chamber (µmol/cm³).

  • Efflux Ratio (ER) Calculation: The ER is calculated to determine if this compound is a substrate of efflux transporters: ER = Papp (B-A) / Papp (A-B) An ER greater than 2 suggests that the compound is actively transported by efflux pumps.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_data Data Analysis Caco2_Culture Caco-2 Cell Culture & Maintenance Seeding Seeding on Transwell® Inserts Caco2_Culture->Seeding Differentiation 21-Day Differentiation Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER & Lucifer Yellow) Differentiation->Integrity_Test Transport_Experiment Bidirectional Transport (A-B and B-A) Integrity_Test->Transport_Experiment Sampling Sample Collection at Time Points Transport_Experiment->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Papp_Calc Papp Calculation Analysis->Papp_Calc ER_Calc Efflux Ratio Calculation Papp_Calc->ER_Calc

Caption: Experimental workflow for the Caco-2 permeability assay of this compound.

Caption: Hypothesized transport pathways of this compound across Caco-2 cells.

References

Application Notes & Protocols: Preparative HPLC for the Purification of Caftaric Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caftaric acid, a phenolic compound predominantly found in grapes, chicory, and Echinacea species, is the tartaric acid ester of caffeic acid.[1][2] It is a significant bioactive molecule recognized for its potent antioxidant and anti-inflammatory properties.[3][4] The purification of this compound from complex plant matrices is essential for various applications, including pharmaceutical research, nutraceutical development, and as a reference standard for analytical studies. Preparative High-Performance Liquid Chromatography (HPLC) is a robust and scalable technique for isolating this compound with high purity. This document provides a detailed methodology for the purification of this compound from plant extracts using preparative HPLC.

I. Experimental Protocols

This section outlines the complete workflow for the purification of this compound, from the initial plant material extraction to the final analysis of the purified compound.

A. Plant Material and Extraction

A variety of plant sources can be utilized for the extraction of this compound. Unripe grapes (verjuice) are a particularly good source due to their relatively simple phenolic profile, which simplifies the subsequent purification steps.[5] Other notable sources include grape pomace, Echinacea purpurea, and chicory.[1]

Protocol 1: Extraction from Unripe Grapes (Verjuice)

  • Harvesting: Collect unripe grape berries.

  • Pressing: Load the berries into a basket press. To prevent oxidation of the phenolic compounds, it is recommended to add an antioxidant such as potassium metabisulfite (B1197395) (0.2 g/kg) during pressing.[6]

  • Clarification: Centrifuge the collected juice to remove solid particles.

  • Filtration: Filter the supernatant through a fine filter to obtain a clear extract. The resulting verjuice can be used directly for preparative chromatography or stored at -20°C.[6]

Protocol 2: Solvent Extraction from Other Plant Materials (e.g., Echinacea purpurea)

  • Drying and Grinding: Dry the plant material (e.g., aerial parts or roots) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Use a polar solvent such as methanol (B129727) or ethanol, often acidified to improve the stability and extraction of phenolic acids. A common extraction solvent is 80% ethanol.[7]

  • Extraction Procedure: Macerate or sonicate the powdered plant material with the chosen solvent. A typical ratio is 1:10 (plant material:solvent, w/v).

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Pre-purification (Optional): For complex extracts, a solid-phase extraction (SPE) step can be employed to remove highly polar compounds like sugars and other interferences before preparative HPLC.

B. Preparative HPLC Purification

This protocol is designed for the purification of this compound from the prepared plant extract. The method is scalable from semi-preparative to preparative scales by adjusting the column size, flow rate, and sample load.

Protocol 3: Preparative HPLC

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase (e.g., water with a small percentage of organic solvent and an acidifier). Filter the sample through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.

    • Column: A reversed-phase C18 column is commonly used. Dimensions can range from semi-preparative (e.g., 10 x 250 mm, 5 µm) to preparative (e.g., 50 x 250 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid (TFA)). The acidifier improves peak shape and resolution.[5][6]

    • Solvent B: Acetonitrile or methanol.[1][5]

  • Gradient Elution: A gradient elution is necessary to separate this compound from other compounds in the extract. The following is a representative gradient program:

Time (minutes)% Solvent A% Solvent B
0955
5955
407030
451090
501090
55955
60955
This gradient should be optimized based on the specific extract and HPLC system.
  • Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance, typically around 330 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound. Automated fraction collectors can be programmed to collect based on time or detector signal (peak-based collection).[8]

C. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain pure this compound as a solid.[6]

  • Quantification: Determine the yield of the purified this compound.

II. Data Presentation

The following tables summarize typical quantitative data obtained during the purification of this compound.

Table 1: Preparative HPLC Operating Parameters

ParameterValue
Column Reversed-Phase C18 (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 10-20 mL/min
Detection Wavelength 330 nm
Injection Volume 1-5 mL (depending on concentration)
Sample Concentration 10-100 mg/mL

Table 2: Purification Performance

ParameterResultReference
Starting Material 50 mL Unripe Grape Juice (Verjuice)
Purification Method Fast Protein Liquid Chromatography (FPLC)
Yield of this compound 82 mg
Purity of this compound >98%
Recovery (from added standard) 97.54% - 100.23%[9]

III. Visualizations

Experimental Workflow Diagram

G plant_material Plant Material (e.g., Unripe Grapes) extraction Extraction (Pressing/Solvent Extraction) plant_material->extraction crude_extract Crude Plant Extract extraction->crude_extract filtration Filtration (0.45 µm) crude_extract->filtration filtered_extract Filtered Extract filtration->filtered_extract prep_hplc Preparative HPLC System filtered_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection caftaric_fractions This compound Fractions fraction_collection->caftaric_fractions purity_analysis Purity Analysis (Analytical HPLC) caftaric_fractions->purity_analysis pure_fractions Pure Fractions purity_analysis->pure_fractions solvent_removal Solvent Removal (Rotary Evaporation) pure_fractions->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_caftaric_acid Pure this compound lyophilization->pure_caftaric_acid

Caption: Workflow for the purification of this compound from plant extracts.

Logical Relationship of Preparative HPLC Purification

G cluster_0 Sample Preparation cluster_1 Preparative HPLC cluster_2 Post-Processing crude_extract Crude Extract dissolution Dissolution in Mobile Phase crude_extract->dissolution filtration Filtration dissolution->filtration injection Injection filtration->injection separation Separation on C18 Column injection->separation detection UV Detection (330 nm) separation->detection collection Fraction Collection detection->collection purity_check Purity Check collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling concentration Concentration pooling->concentration final_product final_product concentration->final_product Purified this compound

References

Application Notes and Protocols for the Electrochemical Detection of Caftaric Acid in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, an ester of caffeic acid and tartaric acid, is a significant phenolic compound found in various food products, particularly in grapes and wine.[1] It plays a crucial role in the antioxidant properties and color stability of these products. Monitoring its concentration is therefore of great interest for quality control in the food industry and for assessing the nutritional value of food items. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the determination of this compound.

This document provides detailed application notes and protocols for the electrochemical detection of this compound in food samples. Given the limited direct research on electrochemical sensors specifically for this compound, the protocols are based on the well-established methods for the detection of caffeic acid. The electrochemical activity of this compound is dominated by its caffeic acid moiety, making these methods highly applicable.

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at the surface of an electrode. The caffeic acid portion of the molecule contains a catechol group which can be easily oxidized to the corresponding o-quinone. This redox process involves the transfer of two electrons and two protons.[2] The resulting current is proportional to the concentration of this compound in the sample, allowing for its quantification.

Caftaric_Acid This compound (in solution) Electrode Modified Electrode Surface Caftaric_Acid->Electrode Adsorption Oxidation Electrochemical Oxidation Electrode->Oxidation -2e-, -2H+ Quinone This compound Quinone Oxidation->Quinone Current Measured Current (Proportional to Concentration) Oxidation->Current

Caption: Electrochemical oxidation of this compound at a modified electrode surface.

Instrumentation and Reagents

  • Potentiostat/Galvanostat: Equipped with software for cyclic voltammetry (CV) and differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

  • Three-Electrode System:

    • Working Electrode: Glassy carbon electrode (GCE), carbon paste electrode (CPE), or screen-printed electrode (SPE). These can be modified with various nanomaterials for enhanced sensitivity.

    • Reference Electrode: Ag/AgCl (3 M KCl).

    • Auxiliary (Counter) Electrode: Platinum wire or graphite (B72142) rod.

  • Electrochemical Cell: A glass cell of appropriate volume (e.g., 10-20 mL).

  • Standard Solutions: A stock solution of this compound (or caffeic acid as a reference standard) in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared and serially diluted to create calibration standards.

  • Supporting Electrolyte: Phosphate buffer solution (PBS) or Britton-Robinson buffer (BRB) at an optimized pH (typically acidic to neutral).

  • Food Sample: Wine, grape juice, coffee, etc.

Experimental Protocols

Protocol 1: Preparation of a Modified Glassy Carbon Electrode (GCE)

This protocol describes the modification of a GCE with a nanocomposite, which has been shown to enhance the electrochemical signal for caffeic acid.

  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Soncate the electrode in ethanol and then in deionized water for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Modifier Suspension:

    • Disperse a small amount (e.g., 1 mg) of the chosen modifier (e.g., carbon nanotubes, graphene, metal nanoparticles) in a solvent (e.g., 1 mL of N,N-dimethylformamide or a water/surfactant mixture).

    • Sonicate the suspension for 30-60 minutes to ensure a homogeneous dispersion.

  • Electrode Modification:

    • Drop-cast a small volume (e.g., 5-10 µL) of the modifier suspension onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature or under an infrared lamp.

    • The modified electrode is now ready for use.

Protocol 2: Sample Preparation

The preparation of food samples is crucial to remove interfering substances and to adjust the pH.

  • Wine Samples:

    • Red and white wine samples can often be analyzed with minimal pretreatment.[3][4]

    • Dilute the wine sample with the supporting electrolyte (e.g., 1:10 or 1:100 dilution with 0.1 M PBS pH 7.0).[4]

    • Filter the diluted sample through a 0.45 µm syringe filter if necessary.

  • Juice Samples (Apple, Grape):

    • Centrifuge the juice sample at high speed (e.g., 3000 rpm) for 10 minutes to pellet solid particles.[5]

    • Filter the supernatant through a 0.45 µm syringe filter.[5]

    • Dilute the filtered juice with the supporting electrolyte.

  • Coffee Samples:

    • Prepare a coffee decoction as usual.

    • Dilute a small volume (e.g., 3 mL) of the coffee sample with the supporting electrolyte to a final volume of 10 mL.[2]

    • No further pretreatment is typically required.[2]

cluster_sample_prep Sample Preparation cluster_electrochemical_analysis Electrochemical Analysis Food_Sample Food Sample (Wine, Juice, Coffee) Dilution Dilution with Supporting Electrolyte Food_Sample->Dilution Centrifugation Centrifugation (for juice) Food_Sample->Centrifugation Prepared_Sample Prepared Sample for Analysis Dilution->Prepared_Sample Filtration Filtration (optional) Centrifugation->Filtration Filtration->Prepared_Sample Electrochemical_Cell Electrochemical Cell with Three-Electrode System Prepared_Sample->Electrochemical_Cell Voltammetry Voltammetric Scan (CV, DPV, or SWV) Electrochemical_Cell->Voltammetry Data_Acquisition Data Acquisition (Current vs. Potential) Voltammetry->Data_Acquisition Analysis Data Analysis (Peak Current vs. Concentration) Data_Acquisition->Analysis Result Quantification of This compound Analysis->Result

Caption: General workflow for the electrochemical detection of this compound in food samples.

Protocol 3: Electrochemical Measurement
  • Setup:

    • Place a known volume of the supporting electrolyte (e.g., 10 mL) into the electrochemical cell.

    • Immerse the working, reference, and auxiliary electrodes in the solution.

    • Connect the electrodes to the potentiostat.

  • Cyclic Voltammetry (CV):

    • Record a cyclic voltammogram of the supporting electrolyte to establish the background current.

    • Add a known volume of the prepared sample or standard solution to the cell and stir for a short period to ensure homogeneity.

    • Record the cyclic voltammogram in the desired potential window (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

    • An oxidation peak corresponding to this compound should be observed.

  • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for Quantification:

    • These techniques are more sensitive than CV and are preferred for quantitative analysis.

    • After recording a background scan in the supporting electrolyte, add the sample or standard.

    • Perform the DPV or SWV scan over a potential range that brackets the oxidation potential of this compound.

    • Typical DPV parameters: modulation amplitude of 50 mV, modulation time of 50 ms, and a scan rate of 10 mV/s.

    • Record the peak current at the oxidation potential.

  • Calibration and Quantification:

    • Generate a calibration curve by plotting the peak current from DPV or SWV measurements versus the concentration of the this compound (or caffeic acid) standards.

    • Determine the concentration of this compound in the food sample by measuring its peak current and interpolating from the calibration curve. The standard addition method can also be used for complex matrices to overcome matrix effects.

Data Presentation

The performance of various electrochemical sensors for the detection of caffeic acid (as a proxy for this compound) is summarized in the table below. This data can be used as a benchmark for evaluating the performance of a newly developed sensor for this compound.

Electrode ModificationAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Food SampleReference
Fe3O4-NPs/MBIBr/CPEDPV0.02 - 1000.008Wine[6]
Bi2S3/CNF/GCEDPV0.1 - 5000.108Apple and Grape Juice[5][7]
CdO/SWCNTs/CPENot Specified0.02 - 2000.009Fruit Juice, Wine[3]
RGO@PDA/GCEDPV0.005 - 450.550.0012Wine[8]
PEDOT/PtCV0.01 - 6500Not SpecifiedWine[9]
CuO-NPs/CPEDPV5.0 - 50.03.21Honey[1]
f-MWCNTs/α-NaFeO2/GCEDPVNot Specified0.002Antioxidant Beverages[8]

Abbreviations: CPE - Carbon Paste Electrode; GCE - Glassy Carbon Electrode; Fe3O4-NPs - Iron(II,III) oxide nanoparticles; MBIBr - 1-methyl-3-butylimidazolium bromide; Bi2S3/CNF - Bismuth sulfide/carbon nanofiber; CdO/SWCNTs - Cadmium oxide/single-walled carbon nanotubes; RGO@PDA - Reduced graphene oxide/polydopamine; PEDOT - Poly(3,4-ethylenedioxythiophene); CuO-NPs - Copper(II) oxide nanoparticles; f-MWCNTs/α-NaFeO2 - Functionalized multi-walled carbon nanotubes/sodium ferrite.

Conclusion

The electrochemical methods detailed in this application note provide a robust and efficient approach for the quantification of this compound in various food samples. By leveraging the well-established protocols for caffeic acid and employing modified electrodes, researchers can achieve high sensitivity and selectivity. The provided protocols for electrode preparation, sample treatment, and electrochemical analysis serve as a comprehensive guide for implementing this technique in a laboratory setting. The adaptability of these methods to different food matrices, combined with their low cost and speed, makes them a valuable tool for quality control and research in the food and beverage industries.

References

Application Note: Development of a Validated LC-MS Method for Caftaric Acid in Herbal Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caftaric acid, a major phenolic compound found in various plants, is a significant contributor to the antioxidant properties of many herbal supplements. Its accurate quantification is crucial for the quality control and standardization of these products. This application note describes a robust and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of this compound in powdered herbal supplements. The method utilizes reverse-phase liquid chromatography for separation, coupled with tandem mass spectrometry for selective and sensitive detection.

Experimental Protocols

Sample Preparation: Extraction of this compound from Herbal Supplements

This protocol outlines the extraction of this compound from powdered herbal supplement matrices.

Materials:

  • Powdered herbal supplement sample

  • 80% Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water (Mobile Phase A)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered herbal supplement into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • To ensure complete extraction, repeat the extraction process (steps 2-5) on the remaining pellet with an additional 20 mL of 80% methanol.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.[1]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 40
    12.0 95
    14.0 95
    14.1 5

    | 17.0 | 5 |

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

    • Precursor Ion (m/z): 311

    • Product Ion (m/z) for Quantification: 179

    • Product Ion (m/z) for Confirmation: 135

  • Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

Method Validation

The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision according to standard guidelines.

  • Linearity: A calibration curve was constructed by analyzing standard solutions of this compound at seven different concentrations ranging from 5 to 2000 µg/L.[1]

  • Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.[1]

  • Accuracy: Accuracy was assessed by performing recovery studies on a blank matrix spiked with this compound at three different concentration levels (low, medium, and high).[1]

  • Precision: Intra-day and inter-day precision were evaluated by analyzing replicate spiked samples on the same day and on three different days, respectively.[1]

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: Linearity and Limit of Quantification

ParameterValue
Linearity Range25 - 2000 µg/L[1]
Correlation Coefficient (r²)> 0.998[1]
Limit of Quantification (LOQ)25 µg/L[1]
Limit of Detection (LOD)0.25 µg/L[1]

Table 2: Accuracy and Precision

Spiked LevelRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low (250 µg/L)97.7 - 99.5[1]< 2.5[1]< 2.5[1]
Medium (750 µg/L)97.7 - 99.5[1]< 2.5[1]< 2.5[1]
High (1200 µg/L)97.7 - 99.5[1]< 2.5[1]< 2.5[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Sample Weigh Sample Add Extraction Solvent Add Extraction Solvent Weigh Sample->Add Extraction Solvent Vortex & Sonicate Vortex & Sonicate Add Extraction Solvent->Vortex & Sonicate Centrifuge Centrifuge Vortex & Sonicate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Filter Filter Collect Supernatant->Filter Inject Sample Inject Sample Filter->Inject Sample LC Separation LC Separation Inject Sample->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MRM) Mass Analyzer (MRM) ESI Source->Mass Analyzer (MRM) Data Acquisition Data Acquisition Mass Analyzer (MRM)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification G This compound This compound Precursor Ion (m/z 311) Precursor Ion (m/z 311) This compound->Precursor Ion (m/z 311) ESI- Product Ion 1 (m/z 179) Product Ion 1 (m/z 179) Precursor Ion (m/z 311)->Product Ion 1 (m/z 179) CID Product Ion 2 (m/z 135) Product Ion 2 (m/z 135) Precursor Ion (m/z 311)->Product Ion 2 (m/z 135) CID

References

Troubleshooting & Optimization

Technical Support Center: Stability of Caftaric Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of caftaric acid in aqueous solutions under different pH conditions. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and a detailed experimental protocol for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in aqueous solutions?

A1: The primary factors affecting this compound stability are pH, the presence of oxygen, light exposure, and temperature. This compound, a phenolic compound, is susceptible to oxidation, and this process can be accelerated under certain conditions.

Q2: How does pH affect the stability of this compound?

A2: Generally, the stability of phenolic compounds like this compound is pH-dependent. While specific quantitative data for this compound is limited, related compounds like caffeoylquinic acids show decreased stability with increasing pH (i.e., in more alkaline or neutral solutions compared to acidic solutions). This is often due to the deprotonation of the phenolic hydroxyl groups at higher pH, which can make the molecule more susceptible to oxidation.

Q3: What are the likely degradation pathways for this compound in aqueous solution?

A3: The two main degradation pathways for this compound are oxidation and hydrolysis.

  • Oxidation: The catechol group (the two adjacent hydroxyl groups on the phenyl ring) is prone to oxidation, which can be initiated by oxygen, metal ions, or enzymes. This can lead to the formation of o-quinones and subsequent polymerization, often resulting in a brownish color in the solution.

  • Hydrolysis: As an ester of caffeic acid and tartaric acid, the ester bond in this compound can be hydrolyzed. This reaction is catalyzed by both acids and bases, breaking down this compound into caffeic acid and tartaric acid.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Work with deoxygenated solutions (e.g., by purging with nitrogen or argon).

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Control the temperature, preferably working at lower temperatures when not investigating temperature effects.

  • Use buffers to maintain a stable pH.

  • Consider adding antioxidants or chelating agents (e.g., EDTA) to scavenge metal ions that can catalyze oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration (browning) of the this compound solution. Oxidation of the catechol moiety of this compound.- Prepare solutions using deoxygenated solvents. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the solution. - Protect the solution from light.
Unexpected peaks appearing in HPLC chromatograms over time. Degradation of this compound into other products (e.g., caffeic acid, oxidation products).- Confirm the identity of the new peaks using mass spectrometry or by comparing with standards (e.g., caffeic acid). - Review the experimental conditions (pH, temperature, oxygen exposure) to identify the cause of degradation.
Loss of this compound concentration is faster than expected. Instability at the specific pH of the solution or presence of contaminants that catalyze degradation.- Verify the pH of your solution and consider if a different buffer system is needed. - Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants. - Analyze samples at more frequent intervals to better characterize the degradation kinetics.
Inconsistent results between replicate experiments. Variability in experimental conditions.- Strictly control all experimental parameters, including pH, temperature, and initial concentration of this compound. - Ensure consistent handling and storage of stock and working solutions. - Prepare fresh solutions for each experiment.

Quantitative Data on this compound Stability

The following table provides illustrative data on the stability of this compound at different pH values. Note: This data is for demonstration purposes only. Researchers must perform their own stability studies to obtain accurate data for their specific experimental conditions.

pHTemperature (°C)Initial Concentration (µg/mL)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
3.025100> 48< 0.014
5.025100360.019
7.425100120.058
9.02510040.173

Experimental Protocol: pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents

  • This compound standard (≥97.0% purity)

  • HPLC-grade methanol (B129727) and water

  • Buffer salts (e.g., phosphate, citrate) for preparing buffers at desired pH values (e.g., 3, 5, 7.4, 9)

  • Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • 0.22 µm syringe filters

2. Equipment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath for temperature control

3. Preparation of Solutions

  • Stock Solution of this compound (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a small amount of methanol. Dilute to the final volume with methanol in a volumetric flask. Store this solution protected from light at a low temperature (e.g., 4°C).

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7.4, 9).

  • Working Solutions: For each pH to be tested, dilute the this compound stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL). Prepare these solutions fresh before starting the experiment.

4. Stability Study Procedure

  • Transfer aliquots of each working solution into separate amber vials for each time point to be tested (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours).

  • Incubate the vials at a constant temperature (e.g., 25°C).

  • At each designated time point, withdraw a sample from the respective vial.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Immediately analyze the sample by HPLC.

5. HPLC Analysis

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% phosphoric acid) and solvent B (e.g., methanol). A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 325-330 nm

  • Injection Volume: 20 µL

6. Data Analysis

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the concentration of this compound in each sample at each time point using the calibration curve.

  • Plot the concentration of this compound versus time for each pH.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each pH.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Analysis stock Prepare this compound Stock Solution working Prepare Working Solutions in each buffer stock->working buffers Prepare Buffer Solutions (pH 3, 5, 7.4, 9) buffers->working aliquot Aliquot working solutions for each time point working->aliquot incubate Incubate at controlled temperature aliquot->incubate sample Withdraw samples at time points (0, 1, 2, 4...) incubate->sample filter Filter sample (0.22 µm) sample->filter hplc Analyze by HPLC filter->hplc quantify Quantify this compound Concentration hplc->quantify plot Plot Concentration vs. Time quantify->plot kinetics Calculate Degradation Rate and Half-life plot->kinetics

Caption: Experimental workflow for assessing the pH-dependent stability of this compound.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway ca This compound quinone o-Quinone ca->quinone + O2 caffeic Caffeic Acid ca->caffeic + H2O (Acid/Base Catalyzed) tartaric Tartaric Acid ca->tartaric + H2O (Acid/Base Catalyzed) polymer Polymerization (Brown Pigments) quinone->polymer

Caption: Primary degradation pathways of this compound in aqueous solution.

Technical Support Center: Prevention of Caftaric Acid Oxidation During Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing the oxidation of caftaric acid during plant extraction. It includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a problem during extraction?

A1: this compound is a major phenolic compound found in many plants, particularly grapes. It is highly susceptible to oxidation, primarily through an enzymatic reaction catalyzed by polyphenol oxidase (PPO). This oxidation leads to the degradation of this compound, resulting in a loss of the target compound and the formation of unwanted brown pigments. This can significantly impact the yield, purity, and biological activity of the final extract.

Q2: What are the primary factors that promote the oxidation of this compound?

A2: The primary factors that promote this compound oxidation are the presence of oxygen, the activity of polyphenol oxidase (PPO) enzymes, alkaline pH conditions, elevated temperatures, and exposure to light.[1]

Q3: What are the most effective general strategies to prevent this compound oxidation?

A3: The most effective strategies involve a multi-pronged approach:

  • Use of Antioxidants/Reducing Agents: Ascorbic acid (Vitamin C) and sulfites (e.g., potassium metabisulfite) are highly effective at preventing oxidation.[2]

  • Control of pH: Maintaining an acidic environment (pH 2.0-4.0) significantly reduces the rate of oxidation.[3]

  • Temperature Control: Keeping the extraction process at low temperatures (e.g., 4°C) slows down both enzymatic and non-enzymatic oxidation.

  • Exclusion of Oxygen: Performing the extraction under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidation.[2]

  • Inhibition of PPO: Using specific inhibitors of the polyphenol oxidase enzyme can prevent the initial enzymatic browning reaction.

Q4: Can I use a combination of methods to prevent oxidation?

A4: Yes, a combination of methods is often the most effective approach. For example, using an acidic extraction solvent containing ascorbic acid and performing the extraction at a low temperature will provide multiple layers of protection against this compound degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. 1. Oxidative Degradation: this compound was lost due to oxidation during extraction. 2. Incomplete Extraction: The solvent and/or extraction parameters were not optimal for releasing this compound from the plant matrix. 3. Thermal Degradation: High temperatures during extraction or solvent evaporation caused decomposition.[4]1. Implement preventative measures such as adding antioxidants (e.g., ascorbic acid), lowering the pH of the extraction solvent, and working at reduced temperatures. 2. Optimize the solvent system (e.g., ethanol/water mixtures) and extraction time. Ensure the plant material is finely ground for better solvent penetration. 3. Use lower temperatures for extraction and employ rotary evaporation at reduced pressure and moderate temperatures (e.g., <40°C) for solvent removal.
Extract turns brown during or after extraction. 1. Enzymatic Browning: Polyphenol oxidase (PPO) is actively oxidizing this compound and other phenols. 2. Non-Enzymatic Oxidation: Exposure to air and light is causing slow oxidation.1. Add a PPO inhibitor like ascorbic acid or L-cysteine to the extraction solvent. Blanching the plant material before extraction can also inactivate PPO, but may affect the overall phenolic profile. 2. Protect the extraction process and the final extract from light and air. Store extracts under an inert atmosphere if possible.
Formation of an emulsion during liquid-liquid extraction. 1. High Concentration of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions.1. Gently swirl instead of vigorously shaking the separatory funnel. 2. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Centrifuge the mixture to separate the layers.
Inconsistent results between batches. 1. Variability in Plant Material: The concentration of this compound and PPO can vary depending on the plant's growing conditions, harvest time, and storage. 2. Inconsistent Extraction Conditions: Minor variations in temperature, pH, or extraction time can lead to different levels of oxidation.1. Standardize the source and pre-processing of the plant material as much as possible. 2. Carefully control and monitor all extraction parameters. Use a pH meter and a temperature-controlled water bath or sonicator.

Data Presentation

Table 1: Effect of Protective Agents on this compound Recovery in Grape Juice

TreatmentThis compound Remaining (%)Reference
Unprotected (exposed to air)~15% (after 1 hour)[2]
Fully Protected (inert atmosphere + ascorbic acid + metabisulfite)~100%[2]

Table 2: Degradation Kinetics of Caffeic Acid during Ultrasound Treatment in 80% Ethanol

Temperature (°C)Degradation Rate Constant (k) (mg/L/min)Half-life (t1/2) (min)Reference
-50.04259.5[5]
50.021119.0[5]
150.011227.3[5]
250.006416.7[5]

Note: In this specific ultrasound-assisted extraction study, the degradation rate decreased with increasing temperature due to reduced cavitation intensity.[5] For conventional heating methods, higher temperatures generally lead to increased degradation.[4]

Table 3: IC50 Values of Selected PPO Inhibitors

InhibitorIC50 ValueReference
Epyrifenacil (a herbicide)Varies by species (e.g., ~5 nM for mouse mitochondrial PPO)[6]
S-3100-CA (a metabolite of Epyrifenacil)Varies by species (e.g., ~2 nM for mouse mitochondrial PPO)[6]

Note: Specific IC50 values for this compound are not widely reported. The values for caffeic acid and other phenolic compounds can serve as a useful reference.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Oxidation Prevention

This protocol is designed for the efficient extraction of this compound while minimizing oxidative degradation.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., <0.5 mm).

    • Weigh a precise amount of the powdered sample (e.g., 1 g) into an extraction vessel.

  • Solvent Preparation:

    • Prepare the extraction solvent. A common choice is an ethanol/water mixture (e.g., 60-80% ethanol).

    • Acidify the solvent to a pH of 2.0-3.0 using an acid like formic acid or hydrochloric acid.

    • Add an antioxidant, such as ascorbic acid, to the solvent at a concentration of 0.1-1.0% (w/v).

  • Extraction:

    • Add the prepared solvent to the sample at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the vessel in an ultrasonic bath with temperature control. Set the temperature to a low to moderate level (e.g., 30-40°C).[7][8]

    • Sonicate for a predetermined time (e.g., 15-30 minutes).[8] The optimal time will depend on the plant material and should be determined experimentally.

  • Post-Extraction Processing:

    • Immediately after extraction, centrifuge the mixture (e.g., 4000 rpm for 10 minutes) to separate the supernatant from the solid residue.[7]

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

    • Store the extract in an amber vial at low temperature (e.g., 4°C or -20°C) to prevent further degradation.

Protocol 2: Heat Reflux Extraction with Oxidation Prevention

This protocol is suitable for exhaustive extraction but requires careful temperature control to minimize degradation.

  • Sample and Solvent Preparation:

    • Follow steps 1 and 2 from the UAE protocol.

  • Extraction Setup:

    • Place the sample and solvent in a round-bottom flask.

    • Attach a reflux condenser to the flask and place it in a heating mantle or temperature-controlled water bath.

  • Extraction:

    • Heat the mixture to a moderate temperature (e.g., 60°C).[9]

    • Maintain the reflux for the desired duration (e.g., 1-2 hours).

  • Post-Extraction Processing:

    • Cool the mixture to room temperature.

    • Follow steps 4a-4c from the UAE protocol.

Visualizations

OxidationPathway CaftaricAcid This compound (o-diphenol) Quinone This compound o-quinone (highly reactive) CaftaricAcid->Quinone Enzymatic Oxidation BrownPolymers Brown Polymers (Melanins) Quinone->BrownPolymers Further Reactions PPO_O2 Polyphenol Oxidase (PPO) + Oxygen (O2) PPO_O2->CaftaricAcid NonEnzymatic Non-enzymatic Polymerization NonEnzymatic->Quinone

Caption: Enzymatic oxidation pathway of this compound.

PreventionWorkflow cluster_controls Preventative Measures Start Start: Plant Material Grinding Grinding Start->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SolventRemoval Solvent Removal (e.g., Rotary Evaporation) Filtration->SolventRemoval FinalExtract Final Extract SolventRemoval->FinalExtract Control1 • Low Temperature • Inert Atmosphere Control1->Grinding Control2 • Acidic Solvent (pH 2-4) • Add Antioxidants (e.g., Ascorbic Acid) • PPO Inhibitors Control2->Extraction Control3 • Low Temperature (<40°C) • Reduced Pressure Control3->SolventRemoval Control4 • Store at low temperature • Protect from light and air Control4->FinalExtract

Caption: Experimental workflow for this compound extraction with preventative measures.

LogicalRelationships cluster_promoters Promoting Factors cluster_inhibitors Inhibiting Factors Oxidation This compound Oxidation LowYield Low Yield & Browning Oxidation->LowYield PPO PPO Activity PPO->Oxidation Oxygen Oxygen Presence Oxygen->Oxidation HighpH High pH HighpH->Oxidation HighTemp High Temperature HighTemp->Oxidation Antioxidants Antioxidants Antioxidants->Oxidation inhibit LowpH Low pH LowpH->Oxidation inhibit LowTemp Low Temperature LowTemp->Oxidation inhibit InertAtmosphere Inert Atmosphere InertAtmosphere->Oxidation inhibit

Caption: Factors influencing this compound oxidation.

References

Technical Support Center: Analysis of Caftaric Acid Degradation Products by LC-Q-TOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of caftaric acid degradation products using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound that I should look for?

A1: this compound is susceptible to degradation through several pathways, especially oxidation and hydrolysis. Common degradation products include:

  • Hydrolysis Products: Caffeic acid and tartaric acid are formed by the enzymatic or chemical hydrolysis of the ester bond in this compound.[1][2]

  • Oxidation Products: In the presence of oxygen and polyphenol oxidase (PPO), this compound can be oxidized to its corresponding o-quinone. This highly reactive intermediate can then participate in further reactions. A well-known oxidation product found in wine is the Grape Reaction Product (GRP), which is 2-S-glutathionyl this compound.[1]

  • Reaction Products with Bisulfite: In samples containing sulfites, such as wine, this compound can react with bisulfite to form various sulfo-(E)-caftaric acid and sulfo-(Z)-caftaric acid derivatives.[3]

  • Isomers: Cis-isomers of this compound can also be present, although trans-caftaric acid is typically the more abundant form.[2]

Q2: What are the characteristic mass spectral fragments of this compound and its key degradation product, caffeic acid?

A2: In negative ion mode ESI-MS/MS, caffeic acid typically shows a precursor ion [M-H]⁻ at m/z 179 and characteristic product ions at m/z 135 (due to the loss of CO₂) and sometimes m/z 161 (loss of H₂O).[4][5] For this compound ([M-H]⁻ at m/z 311), a common fragmentation pattern involves the cleavage of the ester bond, leading to the formation of the caffeic acid fragment at m/z 179.

Q3: What are the recommended LC column and mobile phase conditions for separating this compound and its degradation products?

A3: A reversed-phase C18 column is commonly used for the separation of this compound and its derivatives.[6] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1-0.2% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) (also containing 0.1-0.2% formic acid) as solvent B is typically employed.[6][7] Acidifying the mobile phase helps to suppress the ionization of the phenolic acids, leading to better peak shapes.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-Q-TOF-MS analysis of this compound and its degradation products.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[8] 3. Adjust the mobile phase pH with a suitable additive like formic acid to ensure complete protonation of the analytes.[9] 4. Flush the column or replace it if necessary.[8]
Retention Time Shifts 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Column equilibration issues.1. Prepare fresh mobile phase and ensure accurate composition.[8] 2. Use a column oven to maintain a stable temperature. 3. Purge the pump to remove any air bubbles.[10] 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Low Signal Intensity or No Peak 1. Sample degradation. 2. Incorrect MS parameters (e.g., ionization mode, collision energy). 3. Ion suppression from matrix components. 4. Low concentration of the analyte.1. Prepare fresh samples and store them properly to prevent degradation. This compound is sensitive to oxidation.[2] 2. Optimize MS parameters. For phenolic acids, negative ion mode is often more sensitive.[7] 3. Dilute the sample or use a sample cleanup method like solid-phase extraction (SPE). 4. Concentrate the sample if possible.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Contaminated LC system or MS source. 3. Use of non-LC-MS grade solvents or additives.1. Use high-purity, LC-MS grade solvents and additives.[8] 2. Clean the LC system and the MS ion source.[11] 3. Always use LC-MS grade reagents to minimize background interference.[12]
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the injection port or loop.1. Implement a thorough needle wash protocol between injections. 2. Inject a blank solvent to check for carryover. If ghost peaks persist, clean the injector.[11]

Experimental Protocols

Sample Preparation for Grape Juice Analysis

A common sample preparation method for analyzing this compound in grape juice involves protein precipitation.

  • To 1 mL of grape juice, add 3 mL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

General LC-Q-TOF-MS Method

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent

  • Ionization Mode: ESI Negative

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Nozzle Voltage: 500 V

  • Fragmentor: 175 V

  • Skimmer: 65 V

  • Acquisition Mode: TOF MS and Auto MS/MS

  • Mass Range: m/z 100-1000

  • Collision Energy: 10, 20, 40 V (for MS/MS)

Visualizations

Caftaric_Acid_Degradation_Pathway caftaric_acid This compound hydrolysis Hydrolysis (Enzymatic/Chemical) caftaric_acid->hydrolysis oxidation Oxidation (PPO, O2) caftaric_acid->oxidation sulfite_reaction Reaction with Bisulfite (SO2) caftaric_acid->sulfite_reaction caffeic_acid Caffeic Acid hydrolysis->caffeic_acid tartaric_acid Tartaric Acid hydrolysis->tartaric_acid o_quinone This compound o-quinone oxidation->o_quinone sulfo_products Sulfo-caftaric Acid Derivatives sulfite_reaction->sulfo_products grp Grape Reaction Product (2-S-glutathionyl this compound) o_quinone->grp glutathione Glutathione glutathione->grp

Caption: Degradation pathways of this compound.

LC_MS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization qtof_ms Q-TOF Mass Analysis (Full Scan MS) ionization->qtof_ms ms_ms Tandem MS (MS/MS) (Fragmentation) qtof_ms->ms_ms data_analysis Data Analysis (Compound Identification) ms_ms->data_analysis

Caption: General workflow for LC-Q-TOF-MS analysis.

References

Technical Support Center: Purification of Caftaric Acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of caftaric acid from complex biological sources.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical nature and the complexity of the matrices in which it is found. Key difficulties include:

  • Co-extraction of Similar Compounds: this compound is often present with other phenolic compounds, such as coutaric acid, fertaric acid, and chlorogenic acid, which have similar polarities and chemical properties, making separation difficult.[1]

  • Instability: this compound is highly susceptible to enzymatic and chemical oxidation, which can lead to degradation and the formation of unwanted side-products, contributing to browning of the sample.[2][3][4]

  • High Polarity: Its polar nature can make it challenging to separate from other polar compounds and may require specialized chromatographic conditions.[5]

  • Low Recovery Rates: The multi-step purification processes can lead to significant loss of the target molecule, resulting in low overall yields.[2]

Q2: From which natural sources is this compound most commonly purified?

A2: this compound is predominantly found in grapes (Vitis vinifera), particularly in the juice of unripe grapes (verjuice), where it is one of the main phenolic compounds.[1][3][6][7] It is also a significant bioactive component in Echinacea purpurea (Eastern purple coneflower).[3][4]

Q3: How can I minimize the oxidation of this compound during the purification process?

A3: To minimize oxidation, it is crucial to work quickly and at low temperatures. The following measures can also be implemented:

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid, citric acid, or malic acid to the extraction buffer can help to stabilize this compound.[4] For grape processing, a combination of potassium metabisulfite (B1197395) and ascorbic acid is effective.[2]

  • Inert Atmosphere: Performing extraction and purification steps under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.[2]

  • Enzyme Deactivation: Rapid heating or the use of enzymatic inhibitors can deactivate polyphenol oxidases that contribute to degradation.

Q4: What are the most effective methods for purifying this compound?

A4: The choice of purification method depends on the starting material and the desired purity. Common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Both preparative and semi-preparative HPLC are widely used for the final purification of this compound to a high degree of purity.[1][8]

  • Fast Protein Liquid Chromatography (FPLC): FPLC has been demonstrated as a simple and rapid method for obtaining high-purity this compound, particularly from unripe grape juice.[1][6][7]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to isolate this compound, along with other related compounds like coutaric and fertaric acids, from grape pomace.[9]

  • Solid-Phase Extraction (SPE): Using macroporous adsorption resins can be an effective preliminary step to enrich the this compound content and remove many impurities, increasing purity from around 31% to 72% before subsequent chromatographic steps.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete extraction from the matrix.2. Degradation due to oxidation or enzymatic activity.3. Loss of compound during multi-step purification.1. Optimize extraction parameters (solvent, temperature, time).2. Add antioxidants to the extraction buffer and work at low temperatures.3. Minimize the number of purification steps and handle samples carefully.
Brown Coloration of the Extract Oxidation of phenolic compounds, including this compound.1. Work under an inert atmosphere.2. Use antioxidants during extraction.3. Deactivate oxidative enzymes early in the process.
Co-elution of Impurities with this compound in HPLC The impurity has a similar polarity and retention time to this compound.1. Optimize the HPLC mobile phase gradient and composition.2. Try a different column stationary phase with alternative selectivity.3. Incorporate an orthogonal purification step, such as SPE or HSCCC, before the final HPLC polishing.
This compound Degradation During Storage Exposure to light, oxygen, or unfavorable pH.1. Store the purified compound at low temperatures (2-8°C) in the dark.2. Store under an inert atmosphere.3. Ensure the storage solvent is at an appropriate pH to maintain stability.

Quantitative Data on Purification Methods

The following table summarizes quantitative data from various studies on the purification of this compound.

Purification Method Source Matrix Purity Achieved Recovery Rate Reference
High-Speed Counter-Current Chromatography (HSCCC)Grape Pomace97.0%Not Specified[9]
Macroporous Adsorption Resin followed by other stepsEchinacea purpurea>72%Not Specified[1]
Fast Protein Liquid Chromatography (FPLC)Unripe Grape Juice (Verjuice)High Purity8.2 mg from 50 mL of verjuice[1]
UPLC-MS/MS (Analytical Method)Grape JuiceN/A (Quantification Method)97.7% - 99.5%[10]

Experimental Protocols

Detailed Methodology for FPLC Purification of this compound from Unripe Grape Juice

This protocol is adapted from a study demonstrating a "green" alternative for hydroxycinnamic acid recovery.[1]

  • Sample Preparation:

    • Harvest unripe grape berries.

    • Manually press the berries to obtain the juice (verjuice).

    • Centrifuge the fresh verjuice to pellet solid particles.

    • Filter the supernatant through a 0.2 µm filter before injection.

  • FPLC System and Column:

    • Utilize a Fast Protein Liquid Chromatography (FPLC) system equipped with a UV detector.

    • Use a C18 column for separation.

  • Chromatographic Conditions:

    • Mobile Phase A: Deionized water with 0.5% trifluoroacetic acid (TFA).

    • Mobile Phase B: Methanol or Ethanol.

    • Flow Rate: As appropriate for the column dimensions.

    • Gradient:

      • After sample loading, wash the column with Mobile Phase A to remove unbound compounds.

      • Elute the target molecules using a gradient that reaches 30% v/v of Mobile Phase B over 100 minutes.

    • Detection: Monitor the elution at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Confirm the purity of the collected fractions using analytical HPLC.

Visualized Workflows and Relationships

experimental_workflow Experimental Workflow for this compound Purification cluster_preparation Sample Preparation cluster_purification Purification Stages cluster_analysis Analysis and Final Product start Start: Complex Matrix (e.g., Grapes) extraction Extraction with Solvent (+ Antioxidants) start->extraction filtration Filtration / Centrifugation extraction->filtration spe Optional: Solid Phase Extraction (SPE) (e.g., Macroporous Resin) filtration->spe Crude Extract chromatography Primary Chromatography (e.g., FPLC or Preparative HPLC) spe->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_check Purity Analysis (Analytical HPLC / UPLC-MS) fraction_collection->purity_check final_product Purified this compound purity_check->final_product

Caption: Workflow for the purification of this compound.

logical_relationships Key Challenges in this compound Purification cluster_challenges Challenges caftaric_acid This compound Purification matrix_complexity Complex Matrix caftaric_acid->matrix_complexity instability Chemical Instability (Oxidation) caftaric_acid->instability polarity High Polarity caftaric_acid->polarity low_yield Low Yield caftaric_acid->low_yield coelution Co-eluting Impurities matrix_complexity->coelution instability->low_yield

Caption: Interrelated challenges in this compound purification.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Caftaric Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of caftaric acid isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound isomers are co-eluting or have very poor resolution. What are the first steps to improve separation?

A1: Poor resolution is a common challenge in isomer separation. A systematic approach focusing on mobile phase optimization is the most effective starting point.

  • Mobile Phase Composition: The choice and ratio of your organic modifier are critical.[1]

    • Switching Organic Solvents: If you are using acetonitrile (B52724), try substituting it with methanol (B129727), or vice-versa. Methanol can enhance the separation of aromatic compounds by promoting longer retention times.[1]

    • Adjusting Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your isomers, which may lead to better separation.[2]

  • Mobile Phase pH: this compound is an ionizable compound, making mobile phase pH a crucial parameter for achieving separation.[3]

    • Suppressing Ionization: To improve retention and peak shape for acidic compounds like this compound, it is recommended to lower the mobile phase pH.[4] An acidic mobile phase ensures that the carboxyl groups of this compound are protonated, increasing its hydrophobicity and interaction with the stationary phase.

    • pH Tuning: Experiment with a pH range of 2.5 to 3.5 using additives like formic acid, acetic acid, or phosphoric acid.[5][6] Small adjustments in pH can significantly alter the selectivity between isomers.[7]

Q2: I'm observing peak tailing for my this compound isomer peaks. How can I improve the peak shape?

A2: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase.

  • Mobile Phase pH Adjustment: As with poor resolution, an inappropriate mobile phase pH can cause peak tailing. Ensure the pH is low enough to fully protonate the this compound molecules. A mobile phase pH that is close to the pKa of the analyte can lead to a mix of ionized and unionized species, resulting in peak distortion.[8]

  • Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH throughout the analysis.[9]

  • Column Choice: If mobile phase optimization does not resolve the issue, consider the column chemistry. A different stationary phase, such as a phenyl-hexyl column, may offer different selectivity and reduce secondary interactions compared to a standard C18 column.[1]

Q3: My retention times for the this compound isomers are drifting between injections. What could be the cause?

A3: Retention time instability can compromise the reliability of your results.

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times in the initial injections.

  • Mobile Phase Instability: If your mobile phase contains a buffer, ensure it is freshly prepared and well-mixed. Changes in mobile phase composition or pH over time can cause retention time shifts.[7]

  • Temperature Fluctuations: Column temperature can affect the viscosity of the mobile phase and the retention of analytes.[1] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

Q4: I am seeing split peaks for one or both of my this compound isomers. What is the likely cause and solution?

A4: Peak splitting can arise from several factors related to the sample, mobile phase, or the HPLC system itself.[10]

  • Sample Solvent Effect: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and splitting. The best practice is to dissolve your sample in the initial mobile phase.[10]

  • Co-elution of Isomers: What appears as a split peak might be two closely eluting isomers.[11] To address this, further optimize the mobile phase selectivity by adjusting the organic modifier, pH, or gradient slope.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause the sample band to split.[11] Try replacing the guard column and if the problem persists, flushing the analytical column (in the reverse direction if permitted by the manufacturer) may help.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound isomers?

A1: A good starting point for reversed-phase HPLC separation of this compound isomers is a gradient elution with an acidified water/methanol or water/acetonitrile mobile phase. For example, you could start with a mobile phase consisting of Solvent A: 0.1% formic acid in water and Solvent B: methanol or acetonitrile. A linear gradient from a low percentage of B to a higher percentage over 20-30 minutes should allow for the elution of the isomers.

Q2: How does temperature affect the separation of this compound isomers?

A2: Increasing the column temperature can enhance the separation of geometrical isomers.[1] Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. It is advisable to experiment with temperatures in the range of 30-50°C.

Q3: Can I use a C18 column to separate this compound isomers?

A3: Yes, a C18 column is a common choice for the separation of phenolic compounds like this compound.[5] However, for challenging isomer separations, exploring columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, may provide better resolution.[1]

Q4: What detection wavelength is optimal for this compound?

A4: this compound exhibits maximum absorbance around 325-330 nm. Setting your DAD or UV detector to this wavelength will provide the best sensitivity for your analysis.[1][6]

Data Presentation

Table 1: Mobile Phase Parameters for Optimization

ParameterStarting ConditionOptimization StrategyExpected Outcome on Separation
Organic Modifier Acetonitrile or MethanolSwitch between acetonitrile and methanol.Change in selectivity and resolution.[1]
Mobile Phase pH pH 3.0 (with 0.1% Formic Acid)Adjust pH between 2.5 and 3.5.Improved peak shape and retention.[4]
Gradient Slope 5-95% B in 20 minIncrease or decrease the gradient time.Affects resolution and analysis time.
Column Temperature 30°CIncrease temperature in increments of 5°C.Improved peak shape and resolution.[1]

Experimental Protocols

Protocol 1: General Method for Separation of this compound Isomers

This protocol provides a general starting point for the separation of this compound isomers using reversed-phase HPLC. Optimization will likely be required based on your specific sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Hold at 50% B

    • 30.1-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[12]

  • Detection: DAD or UV detector at 325 nm.[1]

  • Injection Volume: 10 µL.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Isomer Separation start Poor Resolution or Co-elution of this compound Isomers optimize_mp Optimize Mobile Phase start->optimize_mp switch_solvent Switch Organic Modifier (Methanol vs. Acetonitrile) optimize_mp->switch_solvent Change Selectivity adjust_ph Adjust Mobile Phase pH (2.5 - 3.5) optimize_mp->adjust_ph Control Ionization adjust_gradient Modify Gradient Slope optimize_mp->adjust_gradient Adjust Retention check_column Evaluate Column Performance switch_solvent->check_column If no improvement success Improved Separation Achieved switch_solvent->success If successful adjust_ph->check_column If no improvement adjust_ph->success If successful adjust_gradient->check_column If no improvement adjust_gradient->success If successful new_column Try a Different Column Chemistry (e.g., Phenyl-Hexyl) check_column->new_column check_temp Optimize Column Temperature (30-50 °C) new_column->check_temp new_column->success If successful check_temp->success Peak_Splitting_Diagnosis Diagnosing Peak Splitting for this compound Isomers start Peak Splitting Observed q_all_peaks Are all peaks splitting? start->q_all_peaks check_hardware Check System Hardware: - Fittings for leaks/dead volume - Injector seal q_all_peaks->check_hardware Yes q_sample_solvent Is sample solvent stronger than mobile phase? q_all_peaks->q_sample_solvent No, only this compound peaks resolved Peak Splitting Resolved check_hardware->resolved dissolve_in_mp Dissolve sample in initial mobile phase q_sample_solvent->dissolve_in_mp Yes optimize_separation Further optimize separation: - Adjust mobile phase pH - Modify gradient q_sample_solvent->optimize_separation No dissolve_in_mp->resolved check_column Check for column contamination or voids optimize_separation->check_column If splitting persists check_column->resolved

References

strategies to minimize enzymatic browning of caftaric acid in fruit juices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to minimize the enzymatic browning of caftaric acid in fruit juice matrices.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound browning in fruit juice?

A1: Enzymatic browning of this compound is primarily initiated by the enzyme Polyphenol Oxidase (PPO).[1] When fruit tissue is damaged (e.g., during juicing), PPO, which is a copper-containing enzyme, is released and exposed to oxygen.[1][2] It catalyzes the oxidation of this compound (a phenolic compound) into highly reactive o-quinones. These quinones then undergo further non-enzymatic polymerization to form brown-colored pigments known as melanin (B1238610), causing discoloration of the juice.[1][3]

Q2: Why is oxygen exposure a critical factor in the browning of my juice samples?

A2: Oxygen is a required substrate for the initial PPO-catalyzed oxidation of this compound to o-quinones.[1][4] Without oxygen, the enzymatic browning cascade cannot begin, even if PPO and this compound are present. Therefore, minimizing contact with air during and after juice extraction is a critical control point.[5] Strategies like processing under an inert gas (e.g., nitrogen) or using oxygen-impermeable packaging can significantly reduce browning.[1][6]

Q3: What is the difference between enzymatic and non-enzymatic browning in juice?

A3: Enzymatic browning involves the PPO enzyme acting on phenolic compounds like this compound in the presence of oxygen.[1] Non-enzymatic browning occurs without enzyme involvement and includes reactions like the Maillard reaction (between amino acids and reducing sugars upon heating) and the degradation of ascorbic acid at high temperatures or low pH.[1][6] While both can cause discoloration, the strategies to control them differ. This guide focuses on controlling PPO-driven enzymatic browning.

Troubleshooting Guide

Issue 1: Rapid browning occurs immediately after juice extraction.
  • Question: I've just pressed my fruit, and the juice is turning brown almost instantly. What's happening and how can I stop it?

  • Answer: This indicates high PPO activity and immediate exposure to oxygen. The physical damage from pressing releases the enzyme, which rapidly oxidizes available this compound.[1]

    • Immediate Mitigation: Work at lower temperatures (refrigeration) to slow the enzyme's reaction rate.[1][7] Pre-treat cut fruit with an anti-browning solution before pressing.

    • Recommended Solution: Implement an oxygen-exclusion strategy. If possible, crush the fruit under a blanket of inert gas (nitrogen or CO2).[6] Alternatively, add a potent reducing agent like ascorbic acid or a sulfite (B76179) solution directly to the fruit immediately after cutting and before pressing to intercept the reaction.[5][8]

Issue 2: Ascorbic acid addition is not completely preventing browning.
  • Question: I'm adding ascorbic acid (Vitamin C) to my juice, but it still gradually turns brown. Why isn't it working effectively?

  • Answer: Ascorbic acid works by reducing the o-quinones back to their original phenolic form (this compound), thereby preventing melanin formation.[3] However, the ascorbic acid is consumed in this process.[3]

    • Possible Cause 1: Insufficient Concentration. The amount of ascorbic acid may be too low to handle the high concentration of o-quinones being produced. The effect of ascorbic acid is temporary; once it is fully oxidized, browning will proceed.[9]

    • Troubleshooting: Increase the concentration of ascorbic acid. A common starting point for soaking fruit is a solution of 1 teaspoon (approx. 3000-4000 mg) of ascorbic acid per gallon of cold water.[8][10]

    • Possible Cause 2: High PPO Activity. If PPO activity is extremely high, it may be producing quinones faster than the ascorbic acid can reduce them.

    • Troubleshooting: Combine ascorbic acid with another inhibition method. For instance, add citric acid to lower the pH, which directly inhibits the PPO enzyme's activity, reducing the rate of quinone formation.[1][11]

Issue 3: Juice sample shows browning even after pH adjustment.
  • Question: I've lowered the pH of my juice to 4.0 with citric acid, but browning is still a problem. Shouldn't the low pH inactivate the PPO?

  • Answer: While lowering pH is an effective strategy, the optimal pH for PPO activity is typically between 5 and 7, and significant inhibition often requires a pH below 3.0.[1] A pH of 4.0 may only partially reduce the enzyme's activity.

    • Troubleshooting:

      • Verify pH: Ensure your pH measurement is accurate.

      • Lower pH Further: Cautiously lower the pH to a range of 2.5-3.0, if compatible with your experimental goals. Monitor for any undesirable changes in juice flavor or stability.

      • Use a Synergistic Approach: Combine pH adjustment with a chelating agent. Citric acid acts as both an acidulant and a chelating agent, binding to the copper ion in the PPO active site, which further suppresses its activity.[1] Adding a reducing agent like L-cysteine or ascorbic acid can provide an additional layer of control.

Visualizing Pathways and Workflows

EnzymaticBrowningPathway cluster_reaction Enzymatic Oxidation Cascade cluster_inhibition Inhibition Strategies CaftaricAcid This compound (o-diphenol) oQuinone This compound o-quinone (Highly Reactive) CaftaricAcid->oQuinone PPO + O₂ Melanin Melanin Polymers (Brown Pigments) oQuinone->Melanin Polymerization ReducingAgent Reducing Agents (e.g., Ascorbic Acid) ReducingAgent->oQuinone Reduces back to This compound ChelatingAgent Chelating Agents (e.g., Citric Acid) PPO_enzyme PPO Enzyme ChelatingAgent->PPO_enzyme Inactivates by binding Copper Acidulant Acidulants (e.g., Citric, Malic Acid) Acidulant->PPO_enzyme Inhibits by lowering pH

Caption: Mechanism of PPO-catalyzed browning of this compound and points of intervention.

ExperimentalWorkflow cluster_measurement Analytical Measurements start Start: Fresh Fruit Sample prep 1. Sample Preparation (Cutting, Peeling, Homogenizing) start->prep inhibit 2. Application of Anti-Browning Agent (e.g., Ascorbic Acid, pH adjustment) prep->inhibit process 3. Juice Extraction (Pressing, Centrifugation) inhibit->process incubate 4. Incubation / Storage (Controlled Time & Temperature) process->incubate measure 5. Measurement incubate->measure end End: Data Analysis measure->end colorimetry Colorimetry (Browning Index) (Absorbance at 420 nm) measure->colorimetry hplc HPLC Analysis (this compound Quantification) measure->hplc

Caption: General experimental workflow for testing anti-browning strategies.

Quantitative Data Summary

Table 1: Efficacy of Common PPO Inhibitors

Inhibitor Type Typical Concentration / Condition IC50 Value (if available) Reference
Ascorbic Acid Reducing Agent 1 tsp (~3-4g) / gallon water 0.00053% (in lettuce extract) [8][10][12]
L-cysteine Reducing Agent 0.29 mM (IC50) 0.00085% (in lettuce extract) [12][13]
Citric Acid Acidulant / Chelating Agent Lower pH to < 3.0 50.73 mM (in brinjal extract) [1][13]
4-Hexylresorcinol Mixed-Type Inhibitor >0.5% Not specified [1]
Kojic Acid Chelating Agent Not specified 0.00043% (in lettuce extract) [12]
Heat Treatment Physical (Denaturation) 60-70°C for several minutes N/A [1][14]

| Low Temperature | Physical (Slowing reaction) | Refrigeration (e.g., 4°C) | N/A |[1] |

IC50 values are highly dependent on the PPO source and substrate used.

Key Experimental Protocols

Protocol 1: General PPO Activity and Inhibition Assay (Spectrophotometric)

This protocol provides a method to measure PPO activity and assess the efficacy of an inhibitor using a model substrate.

  • Enzyme Extraction:

    • Homogenize 50g of fresh fruit tissue (e.g., apple, grape) in 100 mL of cold 0.1 M phosphate (B84403) buffer (pH 6.5) containing polyvinylpyrrolidone (B124986) (PVP) to bind endogenous phenols.

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant to use as the crude enzyme extract.

  • Activity Measurement:

    • Prepare a reaction mixture in a cuvette containing:

      • 2.5 mL of 0.1 M phosphate buffer (pH 6.5).

      • 0.2 mL of the enzyme extract.

      • 0.2 mL of the inhibitor solution (or buffer for control).

    • Initiate the reaction by adding 0.2 mL of a suitable substrate solution (e.g., 0.2 M catechol or a purified this compound solution).

    • Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 420 nm for 3-5 minutes at a constant temperature (e.g., 25°C).[15]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. One unit of PPO activity can be defined as the change of 0.001 absorbance units per minute.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a general method for analyzing the retention of this compound in juice samples.

  • Sample Preparation:

    • Take a 1-2 mL aliquot of the fruit juice sample.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to remove solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).[16]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% phosphoric or formic acid.

      • Solvent B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode-Array Detector (DAD) set to monitor at ~325 nm, the absorption maximum for this compound.[17]

    • Column Temperature: 25-30°C.

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to the standard.

    • Quantify the concentration in the sample by interpolating its peak area against the standard curve.

References

Technical Support Center: Matrix Effects in the ESI-MS Analysis of Caftaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of caftaric acid using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges posed by matrix effects in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the ESI-MS analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In complex matrices such as plasma, urine, or plant extracts, components like salts, phospholipids, and other phenolic compounds can interfere with the ionization of this compound in the ESI source.

Q2: What are the common signs that my this compound analysis is being affected by matrix effects?

A: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, with results being unexpectedly high or low.

  • Non-linear calibration curves.

  • Significant variability in the signal of the internal standard across different samples.

  • A noticeable decrease in signal intensity when analyzing samples in a complex matrix compared to a simple solvent standard.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A: The matrix effect can be quantified using the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution spiked into a blank matrix extract (Set B) with the peak area of this compound in a neat solvent (Set A) at the same concentration. The matrix factor (MF) is calculated as follows:

Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Alternatively, the percentage of matrix effect can be calculated as:

Matrix Effect (%) = (MF - 1) x 100%

A negative percentage indicates suppression, while a positive percentage indicates enhancement.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your ESI-MS analysis of this compound.

Issue 1: Poor reproducibility and inconsistent results for this compound.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective at removing interferences than protein precipitation.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, if available, will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction. If a specific SIL-IS for this compound is not commercially available, consider using a structurally similar compound that has a SIL version, though this is a less ideal option.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

Issue 2: Low signal intensity or complete signal loss for this compound (Ion Suppression).
  • Possible Cause: Co-elution of highly abundant matrix components that compete with this compound for ionization.

  • Solutions:

    • Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering compounds. This can be achieved by:

      • Adjusting the gradient profile (making it shallower).

      • Changing the mobile phase composition or additives (e.g., using formic acid to improve protonation in positive mode or ammonium (B1175870) formate (B1220265) in negative mode).

      • Trying a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, this may compromise the limit of detection.

    • Optimize ESI Source Parameters: Adjust the spray voltage, gas flows, and temperature of the ESI source to optimize the ionization of this compound and minimize the influence of the matrix.

Issue 3: Unexpectedly high signal intensity for this compound (Ion Enhancement).
  • Possible Cause: Co-eluting matrix components that facilitate the ionization of this compound.

  • Solutions:

    • Enhance Sample Clean-up: Similar to addressing ion suppression, a more effective sample preparation method like SPE can help remove the components causing ion enhancement.

    • Chromatographic Separation: Optimize the LC method to separate this compound from the enhancing compounds.

    • Use a SIL-IS: An appropriate SIL-IS will also experience the same ion enhancement, allowing for accurate quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected during the validation of an LC-MS/MS method for this compound.

Table 1: Method Validation Parameters for this compound Analysis in Grape Juice [3]

ParameterResult
Linearity Range25 - 2000 µg/L
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.25 µg/L
Limit of Quantification (LOQ)25 µg/L
Average Recovery97.7% - 99.5%
Precision (RSD)< 2.5%

Table 2: Representative Matrix Effect Data for a Phenolic Acid in Different Matrices

MatrixMatrix Factor (MF)Matrix Effect (%)
Grape Juice0.85-15% (Suppression)
Human Plasma (PPT)0.65-35% (Suppression)
Human Plasma (SPE)0.92-8% (Suppression)
Urine (Dilute & Shoot)0.78-22% (Suppression)

Note: This table provides illustrative data based on typical observations for phenolic acids in complex matrices. Actual values will vary depending on the specific sample, extraction method, and analytical conditions.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.[4]

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[4]

  • Incubation & Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Plant Extract

This is a general protocol and should be optimized based on the specific SPE cartridge and matrix.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Sample Loading: Dilute the plant extract with water containing 0.1% formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound and other phenolic compounds with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option 1 spe Solid-Phase Extraction add_is->spe Option 2 centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant troubleshooting_logic issue Analytical Issue (e.g., Poor Reproducibility, Signal Suppression) check_is Check Internal Standard Performance issue->check_is eval_matrix Evaluate Matrix Effect (Post-extraction Spike) check_is->eval_matrix optimize_prep Optimize Sample Preparation (e.g., SPE vs. PPT) eval_matrix->optimize_prep Significant Matrix Effect optimize_chrom Optimize Chromatography (Gradient, Column) eval_matrix->optimize_chrom Co-elution Suspected use_sil_is Use SIL-IS eval_matrix->use_sil_is High Variability matrix_match Use Matrix-Matched Calibrants eval_matrix->matrix_match No SIL-IS Available resolved Issue Resolved optimize_prep->resolved optimize_chrom->resolved use_sil_is->resolved matrix_match->resolved

References

Technical Support Center: Optimizing Caftaric Acid Recovery from Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of caftaric acid from solid-phase extraction (SPE) cartridges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its recovery from SPE challenging?

A1: this compound is a phenolic compound found in various plants, notably grapes and wine. It is an ester of caffeic acid and tartaric acid.[1] Its recovery during solid-phase extraction can be challenging due to its polar nature and potential for irreversible binding or degradation under certain conditions.

Q2: Which type of SPE cartridge is best suited for this compound extraction?

A2: Reversed-phase cartridges, such as C18, are commonly used for the extraction of phenolic compounds like this compound.[1][2] However, depending on the sample matrix and the presence of interfering substances, other sorbents like polymeric (e.g., Oasis HLB) or anion exchange (SAX) cartridges may offer advantages. For instance, SAX cartridges can show strong adsorption for ionizable acids like this compound.[3]

Q3: How does pH affect the retention and elution of this compound?

A3: The pH of the sample and solvents is critical for the efficient recovery of this compound. This compound has acidic functional groups, and its ionization state is pH-dependent. The pKa values for the closely related caffeic acid are approximately 4.0-4.6 for the first phenolic hydroxyl group and 8.4-9.3 for the second in aqueous-ethanol mixtures.[4] To maximize retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of this compound, making it less polar. Conversely, adjusting the pH of the elution solvent to ionize the molecule can facilitate its release from the sorbent.

Q4: What are the common causes of low this compound recovery?

A4: Low recovery of this compound can stem from several factors:

  • Improper sample pH: If the sample pH is too high, this compound will be ionized and may not be well-retained on a reversed-phase sorbent.

  • Inadequate cartridge conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent and poor retention.[5]

  • Sample matrix interference: Complex matrices like wine or plant extracts can contain compounds that compete with this compound for binding sites on the sorbent.[5]

  • Suboptimal wash solvent: A wash solvent that is too strong can prematurely elute the this compound from the cartridge.

  • Inefficient elution: The elution solvent may not be strong enough to desorb the this compound completely from the sorbent.[5]

  • Analyte degradation: this compound can be susceptible to oxidation, especially in the absence of antioxidants.[6]

Q5: Can I reuse SPE cartridges for this compound extraction?

A5: While SPE cartridges are generally intended for single use to avoid cross-contamination and ensure reproducibility, reuse may be considered for method development or non-critical screening under specific conditions. If reusing cartridges, a rigorous cleaning and regeneration protocol is essential. However, for high-accuracy quantitative analysis, single-use cartridges are recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Sample pH is too high, leading to ionization and poor retention on reversed-phase cartridges.Acidify the sample to a pH of approximately 2-3 with an appropriate acid (e.g., phosphoric acid or formic acid) to suppress ionization.
The elution solvent is not strong enough to desorb this compound from the sorbent.Increase the organic solvent concentration (e.g., methanol (B129727) or acetonitrile) in the elution solvent. The addition of a small amount of acid (e.g., 0.1% formic acid) can also improve elution by ensuring the carboxylic acid groups are protonated.
The wash step is too stringent and is prematurely eluting the this compound.Decrease the organic solvent concentration in the wash solvent. Ensure the wash solvent has a lower elution strength than the elution solvent.
This compound is degrading during the extraction process.Add an antioxidant, such as ascorbic acid or potassium metabisulfite, to the sample to prevent oxidation, especially if the sample is exposed to air for extended periods.[6]
Poor Reproducibility Inconsistent sample pH adjustment between samples.Use a calibrated pH meter and ensure consistent pH adjustment for all samples.
Variable flow rates during sample loading, washing, or elution.Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate.
Cartridge-to-cartridge variability.Use high-quality SPE cartridges from a reputable manufacturer and from the same lot number for a batch of experiments.
Analyte Breakthrough (this compound found in the load or wash fraction) The sorbent capacity has been exceeded.Use a larger mass of sorbent or dilute the sample before loading.
The flow rate during sample loading is too fast.Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.
The sample solvent is too strong.If the sample is dissolved in a high percentage of organic solvent, dilute it with an aqueous solution before loading.
Irreversible Binding (this compound not eluting) Strong secondary interactions between this compound and the sorbent material.Try a different elution solvent or a combination of solvents. In some cases, a "soak" step, where the elution solvent is left in contact with the sorbent for a few minutes, can improve recovery.[7][8] Consider using a different type of SPE cartridge if the problem persists.

Quantitative Data Summary

The following tables summarize recovery data for this compound and its constituent parts under different SPE conditions.

Table 1: Recovery of Tartaric Acid (a component of this compound) using C18 SPE Cartridges

AnalyteSPE SorbentSample MatrixRecovery (%)Reference
Tartaric AcidC18Wine98.3 - 103[1][2]

Table 2: Recovery of Caffeic Acid (a component of this compound) with Different SPE Cartridges

AnalyteSPE SorbentElution SolventRecovery in Elution Step (%)Reference
Caffeic AcidC1880% Methanol~70-80[3]
Caffeic AcidOasis HLB80% Methanol - 0.3% Acetic Acid~90-100[3]
Caffeic AcidSAX0.3% Acetic Acid - 80% Methanol~80-90[3]

Note: The recovery of this compound is expected to be similar to its constituent acids under optimized conditions. The data presented should be used as a guideline for method development.

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction from Wine using C18 SPE Cartridge

This protocol is adapted from methods for organic acid analysis in wine.[1][2]

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through a C18 SPE cartridge (e.g., 500 mg).

    • Pass 4 mL of deionized water (acidified to pH 2-3 with phosphoric acid) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Preparation and Loading:

    • Take 1 mL of the wine sample.

    • Acidify the sample to pH 2-3 with phosphoric acid.

    • Load the prepared sample onto the conditioned C18 cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water (acidified to pH 2-3) to remove polar interferences.

  • Elution:

    • Elute the this compound with 4 x 2 mL of methanol or a methanol/water mixture (e.g., 80:20 v/v) containing 0.1% formic acid.

    • Collect the eluate for analysis.

  • Post-Elution:

    • The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis (e.g., HPLC).

Protocol 2: Isolation of this compound from Grape Juice using FPLC (as a reference for solvent systems)

This protocol for Fast Protein Liquid Chromatography (FPLC) provides insights into effective solvent systems for purifying this compound.[9][10]

  • Column Equilibration:

    • Equilibrate a suitable reversed-phase column with deionized water containing 0.1% trifluoroacetic acid (TFA).

  • Sample Loading:

    • Load the filtered grape juice sample onto the equilibrated column.

  • Washing:

    • Wash the column with the equilibration buffer (deionized water with 0.1% TFA) to remove unbound components.

  • Elution:

    • Elute the bound compounds using a linear gradient of methanol containing 0.1% TFA. A gradient from 0% to 30% methanol over 100 minutes at a flow rate of 2 mL/min has been shown to be effective.

    • Collect fractions and monitor the elution profile at 280 nm.

  • Purity Check:

    • Analyze the collected fractions containing the this compound peak by HPLC to confirm purity.

Visualizations

Caption: General workflow for the solid-phase extraction of this compound.

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_pH Is sample pH acidic (2-3)? Start->Check_pH Check_Elution Is elution solvent strong enough? Check_pH->Check_Elution Yes Adjust_pH Acidify sample Check_pH->Adjust_pH No Check_Wash Is wash solvent too strong? Check_Elution->Check_Wash Yes Increase_Elution_Strength Increase % organic solvent Add acid to eluent Check_Elution->Increase_Elution_Strength No Check_Degradation Is analyte degrading? Check_Wash->Check_Degradation No Decrease_Wash_Strength Decrease % organic solvent in wash Check_Wash->Decrease_Wash_Strength Yes Add_Antioxidant Add antioxidant to sample Check_Degradation->Add_Antioxidant Yes End Improved Recovery Check_Degradation->End No Adjust_pH->Check_Elution Increase_Elution_Strength->Check_Wash Decrease_Wash_Strength->Check_Degradation Add_Antioxidant->End

Caption: Troubleshooting flowchart for low this compound recovery.

References

impact of storage conditions on caftaric acid content in reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the stability of caftaric acid reference standards. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound reference standards?

A1: Solid this compound reference standards should be stored in a cool, dry, and dark environment to minimize degradation. The recommended storage temperature is typically 2-8°C.[1] It is crucial to protect the standard from moisture and light, as these factors can accelerate degradation.

Q2: How should I prepare and store this compound standard solutions?

A2: this compound standard solutions are typically prepared using HPLC-grade methanol (B129727) or acetonitrile. To prepare a stock solution, accurately weigh the reference standard and dissolve it in the chosen solvent.[2] It is recommended to prepare fresh working solutions daily. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed, light-protecting vial for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below may be considered, but stability under these conditions should be verified.

Q3: What are the common degradation products of this compound?

A3: this compound can degrade through oxidation and hydrolysis.[3] One of the primary degradation pathways for similar phenolic compounds like caffeic acid is isomerization from the trans-isomer to the cis-isomer, which can be induced by light and heat. Other potential degradation products may arise from the breakdown of the ester linkage, yielding caffeic acid and tartaric acid.[3]

Q4: How can I assess the stability of my this compound reference standard?

A4: The stability of a this compound reference standard can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the standard over time under specific storage conditions and monitoring for a decrease in the main peak area and the appearance of new peaks, which may indicate degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound reference standards.

Issue 1: Inaccurate or Inconsistent Results in Quantitative Analysis

Possible Cause: Degradation of the this compound reference standard due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid reference standard has been stored at the recommended 2-8°C, protected from light and moisture.

  • Prepare a Fresh Standard Solution: If the standard solution has been stored for an extended period or at room temperature, prepare a fresh solution from the solid standard.

  • Perform a System Suitability Test: Analyze the freshly prepared standard solution to ensure the HPLC system is performing correctly.

  • Compare with a New Lot (if available): If possible, analyze a new lot of the reference standard to compare its performance with the suspect lot.

Issue 2: Appearance of Extra Peaks in the Chromatogram

Possible Cause: Degradation of the this compound standard, leading to the formation of impurities.

Troubleshooting Steps:

  • Review Storage and Handling of the Standard Solution: Exposure to light, elevated temperatures, or inappropriate solvents can cause degradation. Ensure solutions are freshly prepared and stored in amber vials.

  • Check for Contamination: Rule out contamination from the solvent, glassware, or HPLC system by running a blank injection (mobile phase only).

  • Optimize Chromatographic Method: Ensure the HPLC method is capable of separating this compound from its potential degradation products. This is a key feature of a stability-indicating method.

  • Consider Forced Degradation: To identify potential degradation peaks, a forced degradation study can be performed by intentionally exposing the standard to stress conditions (e.g., acid, base, heat, light, oxidation).[4]

Issue 3: Peak Tailing in HPLC Analysis

Possible Cause: Peak tailing is a common issue with acidic compounds like this compound and can be caused by interactions with the stationary phase or other system issues.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of the mobile phase is sufficiently low (typically around 2.5-3) to keep the carboxylic acid groups of this compound in their protonated form, which minimizes interaction with residual silanols on the column.

  • Column Condition: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Guard Column: If a guard column is in use, it may be contaminated and require replacement.

  • Sample Overload: Injecting too high a concentration of the standard can lead to peak tailing. Try diluting the sample.

Quantitative Data on this compound Stability

While specific quantitative stability data for this compound reference standards under various conditions is limited in publicly available literature, the stability of the closely related compound, caffeic acid, can provide some insights. The following table summarizes the general stability expectations based on related compounds and ICH guidelines.

Storage ConditionExpected Stability of Solid this compoundExpected Stability of this compound in Solution (Methanol/Acetonitrile)
Long-Term (2-8°C) Stable for extended periods when protected from light and moisture.Limited stability; best to prepare fresh. If stored, should be for no more than 24 hours.
Accelerated (e.g., 40°C/75% RH) Potential for degradation over several months.Significant degradation expected within hours to days.
Room Temperature (25°C) Gradual degradation, accelerated by light and humidity.Unstable; significant degradation can occur within a few hours.
Light Exposure Susceptible to photodegradation.Rapid degradation, including potential isomerization.

Note: The stability data presented is indicative and should be confirmed through in-house stability studies for critical applications.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol is a starting point and should be validated for your specific instrumentation and application. It is adapted from methods developed for similar phenolic acids.[2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

Visualizations

Experimental Workflow for Stability Testing of this compound Standard

stability_workflow prep Prepare this compound Standard Solution initial Initial Analysis (t=0) - HPLC-UV - Record Peak Area and Purity prep->initial storage Store Aliquots under Different Conditions (e.g., 2-8°C, 25°C, 40°C/75%RH, Light Exposure) initial->storage analysis Analyze Samples at Pre-defined Time Points (e.g., 1, 3, 7, 14, 30 days) storage->analysis data Data Analysis - Calculate % Degradation - Identify Degradation Products analysis->data report Generate Stability Report data->report

Caption: Workflow for assessing the stability of a this compound reference standard.

Troubleshooting Logic for Decreased this compound Peak Area

troubleshoot_peak_area start Decreased Peak Area for this compound check_solution Is the standard solution fresh? start->check_solution prep_fresh Prepare a fresh standard solution check_solution->prep_fresh No check_storage Were solid standard storage conditions optimal? check_solution->check_storage Yes reanalyze Re-analyze prep_fresh->reanalyze reanalyze->start Issue persists new_standard Use a new vial/lot of the standard check_storage->new_standard No check_system Is the HPLC system performing correctly? (Run system suitability) check_storage->check_system Yes new_standard->reanalyze troubleshoot_hplc Troubleshoot HPLC system (e.g., injector, detector) check_system->troubleshoot_hplc No degradation Standard degradation is likely check_system->degradation Yes

Caption: Troubleshooting flow for reduced this compound peak area in HPLC analysis.

References

mitigating caftaric acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of caftaric acid during sample preparation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of samples containing this compound.

Problem Possible Cause Solution
Low or no detectable this compound in fresh samples. Rapid enzymatic oxidation upon sample disruption (e.g., crushing, homogenization).Work quickly at low temperatures (on ice).[1][2] Immediately add antioxidants such as ascorbic acid and/or sulfur dioxide (or its salts like potassium metabisulfite) to the sample upon collection.[1] Process samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1]
High variability in this compound concentrations between replicate samples. Inconsistent sample handling, leading to varying degrees of oxidation. Exposure to light, which can contribute to degradation.[3][4]Standardize the entire sample preparation workflow, from collection to analysis.[2] Use amber or opaque collection tubes and minimize light exposure throughout the process.[2][4] Ensure uniform and rapid mixing of antioxidants in all samples.
Appearance of unknown peaks in chromatograms with a concurrent loss of this compound. Formation of degradation products, such as S-glutathionyl this compound (GRP) or other reaction products.[5][6]This indicates that oxidation has occurred. While difficult to reverse, identifying these products can confirm the degradation pathway. For future samples, implement the preventative measures described above (antioxidants, inert atmosphere, low temperature).
This compound levels decrease during storage. Inappropriate storage conditions (temperature, pH, light exposure).[3][4][7]For short-term storage, keep samples at 4°C.[2] For long-term stability, store samples at -20°C or, preferably, -80°C.[2] Ensure the pH of the sample matrix is acidic, as this can improve stability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors are:

  • Oxidation: This is the most significant cause of degradation, often catalyzed by the enzyme polyphenoloxidase (PPO) in the presence of oxygen.[1][5]

  • Temperature: Higher temperatures can accelerate the rate of degradation.[3][7]

  • pH: this compound stability is influenced by the pH of the solution.[3]

  • Light: Exposure to light can also contribute to the degradation of phenolic compounds like this compound.[3][4]

Q2: What are the most effective antioxidants for stabilizing this compound?

A2: A combination of sulfur dioxide (SO2, often from potassium metabisulfite) and ascorbic acid is highly effective at preventing oxidation.[1] Other natural antioxidants like citric acid and malic acid have also been shown to improve the stability of caffeic acid derivatives.[8]

Q3: At what stage of sample preparation is this compound most vulnerable?

A3: this compound is most vulnerable at the very beginning of sample processing, such as during the crushing or homogenization of plant tissues (e.g., grapes), when the compound is exposed to oxygen and endogenous enzymes like PPO.[1][5] Losses can be significant within minutes of this exposure.[1]

Q4: What is S-glutathionyl this compound (GRP) and why is it important?

A4: S-glutathionyl this compound, also referred to as a grape reaction product (GRP), is a specific product formed during the enzymatic oxidation of this compound in the presence of glutathione.[5][6] Its presence in a sample is a key indicator that this compound has undergone oxidation. While it is a product of oxidation, its formation can help limit further browning of the sample.[5]

Q5: What are the ideal storage conditions for samples containing this compound?

A5: To ensure long-term stability, samples should be stored at -80°C. For shorter periods, 4°C is acceptable.[2] It is also crucial to protect samples from light by using amber or opaque containers.

Quantitative Data Summary

The following table summarizes the impact of different sample handling conditions on this compound concentration, based on data from studies on grape juice.

Sample Treatment Condition This compound Loss (%) Time Reference
Unprotected crushing (exposed to air)Approaching 100%1 hour[1]
Semi-protected laboratory juice preparation13% - 53% (variety dependent)Not specified[1]
Fully protected (inert atmosphere, SO2, ascorbic acid)Minimal lossNot specified[1]

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Plant Tissue (e.g., Grapes)

This protocol is designed to minimize the oxidative degradation of this compound during extraction.

Materials:

  • Sample tissue (e.g., grapes)

  • Inert gas source (Nitrogen or Argon)

  • Pre-chilled grinder or homogenizer

  • Potassium metabisulfite (B1197395) (or other source of SO2)

  • Ascorbic acid

  • Extraction solvent (e.g., methanol (B129727) with 0.5% formic acid)[9]

  • Centrifuge

  • Amber or opaque collection tubes

Procedure:

  • Pre-cool all equipment and solutions to 4°C.

  • If possible, perform the entire extraction in a glove box or under a continuous stream of inert gas.

  • Weigh the fresh sample tissue and place it in the pre-chilled grinder/homogenizer.

  • Immediately add a solution of potassium metabisulfite (to achieve a final concentration of ~50 ppm SO2) and ascorbic acid.[1]

  • Homogenize the sample quickly until a uniform consistency is achieved.

  • Transfer the homogenate to an amber centrifuge tube.

  • Add the extraction solvent, vortex thoroughly, and centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant, which contains the extracted this compound.

  • Transfer the supernatant to a clean autosampler vial for immediate analysis or store at -80°C.

Visualizations

CaftaricAcid This compound Quinone o-Quinone of This compound CaftaricAcid->Quinone GRP S-glutathionyl this compound (GRP) Quinone->GRP Browning Brown Polymers Quinone->Browning PPO_O2 Polyphenol Oxidase (PPO) + Oxygen PPO_O2->CaftaricAcid Glutathione Glutathione (GSH) Glutathione->Quinone

Caption: Enzymatic oxidation pathway of this compound.

start Start: Sample Collection step1 Immediate Cooling (Place on Ice) start->step1 step2 Add Antioxidants (e.g., SO2, Ascorbic Acid) step1->step2 step3 Homogenize under Inert Atmosphere step2->step3 step4 Use Amber Tubes & Minimize Light step3->step4 step5 Centrifuge at 4°C step4->step5 step6 Collect Supernatant step5->step6 end Analysis or Storage at -80°C step6->end

Caption: Recommended workflow to prevent this compound degradation.

q1 Low this compound Recovery? q2 Was sample processed immediately on ice? q1->q2 q3 Were antioxidants added at collection? q2->q3 Yes ans_no1 Implement immediate cooling and rapid processing q2->ans_no1 No q4 Was sample protected from light and oxygen? q3->q4 Yes ans_no2 Add SO2 and/or Ascorbic Acid at the point of collection q3->ans_no2 No ans_no3 Use inert atmosphere and amber tubes q4->ans_no3 No end Degradation Minimized q4->end Yes ans_yes Proceed to next check ans_no1->q2 ans_no2->q3 ans_no3->q4

Caption: Troubleshooting decision tree for low this compound recovery.

References

overcoming co-elution of caftaric acid with other phenolic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the chromatographic analysis of caftaric acid, with a specific focus on overcoming co-elution with other phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem?

A1: Co-elution is a common problem in chromatography where two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] This poses a significant challenge for accurate quantification and identification, as the signal from the detector represents the combined response of all co-eluting compounds.[2]

Q2: Why is this compound prone to co-eluting with other phenolic compounds?

A2: this compound is a hydroxycinnamic acid frequently found in complex plant extracts that contain numerous other structurally similar phenolic compounds, such as other caffeic acid derivatives, flavonoids, and phenolic acids.[3][4] These compounds often share similar physicochemical properties like polarity and hydrophobicity, leading to similar retention behavior on a standard reverse-phase HPLC column and thus a high likelihood of co-elution.[2]

Q3: How can I confirm that my this compound peak is actually a result of co-elution?

A3: The most effective way to check for co-elution is to assess peak purity. If you are using an HPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can compare the UV-Vis spectra across the entire peak (from the upslope to the downslope).[4] A significant difference in the spectra indicates the presence of more than one compound. Additionally, coupling your HPLC to a Mass Spectrometer (MS) provides definitive confirmation by revealing the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak.[5][6]

Q4: What is the first and simplest adjustment I should try to resolve co-elution?

A4: Modifying the mobile phase is often the simplest and most effective initial step. For an acidic compound like this compound, adjusting the pH of the aqueous portion of your mobile phase is critical.[7] Lowering the pH to 2.5-3.0 using an acidifier like formic, acetic, or phosphoric acid ensures that the carboxylic acid group on this compound is fully protonated (non-ionized), which typically improves peak shape and can alter selectivity enough to resolve co-eluting compounds.[7][8]

Q5: Can sample preparation help reduce co-elution issues?

A5: Absolutely. A robust sample preparation procedure can significantly reduce the complexity of the sample matrix, thereby minimizing the chances of co-elution.[9][10] Techniques like Solid Phase Extraction (SPE) can be used to selectively isolate phenolic acids or remove interfering compounds of different polarities prior to HPLC analysis, leading to a cleaner chromatogram.[11]

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound.

Step 1: Initial Assessment and Confirmation

  • Assess Peak Shape and Purity: Examine your chromatogram. Is the this compound peak broad, asymmetrical, or showing a shoulder? Use your DAD/PDA detector software to perform a peak purity analysis. A purity factor below a certain threshold (e.g., 990) suggests an impure peak.

  • Review Method Parameters: Check your current HPLC method. Are you using a standard C18 column with a typical methanol (B129727) or acetonitrile (B52724) and water mobile phase? Is the pH of the mobile phase controlled?

Below is a workflow to guide your troubleshooting process.

G start Co-elution Suspected check_purity Check Peak Purity (DAD/PDA or LC-MS) start->check_purity is_pure Is Peak Pure? check_purity->is_pure adjust_mp Adjust Mobile Phase (pH, Gradient Slope) is_pure->adjust_mp No end_success Problem Solved is_pure->end_success Yes is_resolved_mp Resolution Achieved? adjust_mp->is_resolved_mp change_solvent Change Organic Solvent (e.g., ACN to MeOH) is_resolved_mp->change_solvent No is_resolved_mp->end_success Yes is_resolved_solvent Resolution Achieved? change_solvent->is_resolved_solvent change_column Change Column Chemistry (Phenyl, C8, HILIC) is_resolved_solvent->change_column No is_resolved_solvent->end_success Yes is_resolved_column Resolution Achieved? change_column->is_resolved_column optimize_prep Optimize Sample Prep (e.g., SPE Cleanup) is_resolved_column->optimize_prep No is_resolved_column->end_success Yes end_failure Consider 2D-LC or alternative technique optimize_prep->end_failure

Caption: Troubleshooting workflow for this compound co-elution.

Step 2: Chromatographic Method Optimization

If co-elution is confirmed, modify your HPLC method parameters sequentially.

  • Mobile Phase pH: As this compound is acidic, ensure the mobile phase pH is at least 1.5-2 units below its pKa to maintain it in a single, non-ionized form. A pH of ≤ 2.5 is recommended.[7]

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient provides more time for compounds to separate and can often resolve closely eluting peaks.[8]

  • Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter elution patterns and improve separation.[6]

  • Column Temperature: Varying the column temperature (e.g., between 25°C and 40°C) can change retention times and selectivity.[12]

  • Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. Different column chemistries provide alternative separation mechanisms.[13][14]

The following diagram illustrates how changing chromatographic selectivity can resolve co-eluting peaks.

G cluster_0 Condition A: Poor Selectivity cluster_1 Condition B: Good Selectivity a1 This compound peak1 Co-eluting Peak b1 Interferent logic Method Optimization (e.g., change pH, column, solvent) peak1->logic Apply a2 This compound peak2 Resolved Peak 1 b2 Interferent peak3 Resolved Peak 2 logic->peak2 logic->peak3

Caption: Principle of resolving co-elution by improving selectivity.

Data & Protocols

Data Presentation

Table 1: HPLC Column Selection Guide for Phenolic Acids

Column TypeStationary PhaseSeparation PrincipleBest For
C18 (RP) Octadecyl-silicaHydrophobic interactionsGeneral purpose analysis of most phenolic compounds.[15]
C8 (RP) Octyl-silicaHydrophobic interactionsLess retentive than C18; useful for more hydrophobic compounds.
Phenyl (RP) Phenyl-silicaHydrophobic & π-π interactionsProvides alternative selectivity for aromatic compounds.[14]
HILIC Polar (e.g., amide, diol)Hydrophilic partitioningSeparating very polar compounds not well retained on RP columns.[13][14]

Table 2: Effect of Mobile Phase Modifier on this compound Analysis

Modifier (in Water)Typical ConcentrationEffect on this compound
Formic Acid 0.1 - 1.0%Suppresses ionization, leading to better retention and sharper peaks. MS-compatible.[16]
Acetic Acid 0.5 - 2.0%Similar to formic acid, suppresses ionization. MS-compatible.[8]
Phosphoric Acid 0.1 - 0.5%Strong acidifier, provides excellent peak shape. Not MS-compatible.[17]
Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • HPLC System: HPLC with quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase A: Water with 0.5% acetic acid.[8]

  • Mobile Phase B: Methanol.[8]

  • Gradient Program:

    • 0-15 min: 25% B to 65% B (linear gradient)

    • 15-20 min: Hold at 100% B

    • 20-25 min: Return to 25% B and equilibrate

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 330 nm for optimal detection of this compound.[8]

  • Injection Volume: 10 µL.[8]

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is designed to enrich phenolic acids from a plant extract and remove common interferences.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5). Do not let the cartridge run dry.

  • Sample Loading: Dissolve the dried plant extract in a minimal amount of acidified water. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove highly polar, unretained compounds.

  • Elution: Elute the this compound and other phenolic compounds from the cartridge using 5-10 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.

References

Technical Support Center: Addressing Caftaric Acid Instability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with caftaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this compound in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a phenolic compound naturally found in plants like grapes and Echinacea.[1] It is the ester of caffeic acid and tartaric acid.[1] Researchers utilize this compound in cell culture to investigate its various biological activities, which include antioxidant, anti-inflammatory, and potential anticancer effects.[2]

Q2: What causes the instability of this compound in cell culture media?

A2: The instability of this compound, like many phenolic compounds, is primarily due to oxidation, especially at the physiological pH (around 7.4) of standard cell culture media such as DMEM and RPMI-1640. The catechol group (the two adjacent hydroxyl groups on the phenyl ring of the caffeic acid moiety) is susceptible to oxidation, leading to the formation of o-quinones. This process can be accelerated by the presence of oxygen and metal ions in the medium.

Q3: What are the degradation products of this compound and are they biologically active?

A3: The primary degradation products of this compound are its corresponding o-quinones. These quinones are reactive and can undergo further reactions, such as forming adducts with nucleophiles like glutathione, creating products such as 2-S-glutathionyl this compound (Grape Reaction Product - GRP).[1] The degradation of the caffeic acid portion can also lead to the formation of hydrogen peroxide (H₂O₂) in the cell culture medium. These degradation products can be biologically active and may exert cytotoxic or other effects on cells, potentially confounding experimental results.[3][4]

Q4: How can I prepare a stable stock solution of this compound?

A4: To prepare a stable stock solution, dissolve this compound powder in a suitable organic solvent like DMSO at a high concentration (e.g., 10-100 mM). Aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. This minimizes repeated freeze-thaw cycles and exposure to light, which can accelerate degradation.

Q5: What is a vehicle control and why is it crucial in experiments with this compound?

A5: A vehicle control is a culture that is treated with the same solvent (e.g., DMSO) used to dissolve the this compound, at the same final concentration as in the experimental cultures. This is critical because the solvent itself can have effects on the cells. For this compound experiments, it's also advisable to consider a "degraded this compound" control by pre-incubating the compound in media for a period before adding it to cells, to assess the effects of its degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during long-term cell culture experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results (e.g., high variability in cell viability assays). 1. Degradation of this compound: The active concentration of this compound is decreasing over time, and its degradation products may have their own biological effects. 2. Oxidative stress from degradation: The generation of H₂O₂ during this compound oxidation is inducing cellular stress.1. Frequent media changes: For long-term experiments, change the media and re-administer freshly diluted this compound every 24-48 hours to maintain a more consistent concentration.[5] 2. Include antioxidants: Consider co-treatment with a stable antioxidant like N-acetylcysteine (NAC) to counteract the oxidative stress from this compound degradation. Ensure the antioxidant itself does not interfere with the experimental endpoint. 3. Monitor this compound concentration: Use HPLC to measure the concentration of this compound in the culture medium at different time points to understand its degradation kinetics in your specific experimental setup.
High levels of cell death, even at low concentrations of this compound. 1. Cytotoxicity of degradation products: The o-quinones and H₂O₂ formed from this compound degradation can be more toxic to the cells than the parent compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used for the stock solution may be too high in the final culture volume.1. Perform a stability assessment: Determine the rate of this compound degradation in your media (see Experimental Protocols). This will help in designing the treatment schedule. 2. Lower the final solvent concentration: Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is typically below 0.1% to avoid solvent-induced toxicity. 3. Use a vehicle control: Always include a vehicle control to differentiate between the effects of the compound and the solvent.
Difficulty dissolving this compound in aqueous media. Low aqueous solubility: this compound, like many phenolic compounds, has limited solubility in water-based solutions.1. Use a stock solution in an organic solvent: Prepare a high-concentration stock solution in DMSO. 2. Serial dilution: When preparing working solutions, perform serial dilutions in your cell culture medium, vortexing or gently mixing between each dilution step to ensure homogeneity.

Data on this compound Stability

The stability of this compound is highly dependent on the specific conditions of the cell culture medium, including pH, temperature, and the presence of other components. While precise half-life data for this compound in various cell culture media is not extensively published, data from related phenolic compounds and general knowledge of their chemistry allow for an estimation of stability.

Table 1: Estimated Stability of this compound in Common Cell Culture Media at 37°C

Parameter DMEM (pH ~7.4) RPMI-1640 (pH ~7.4) Acidic Buffer (pH < 6)
Estimated Half-life < 24 hours< 24 hours> 48 hours
Primary Degradation Pathway OxidationOxidationMinimal degradation
Key Degradation Products o-quinones, H₂O₂, GRPo-quinones, H₂O₂, GRP-

Note: These are estimations based on the known instability of phenolic compounds in neutral pH solutions. Actual stability should be determined empirically under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell Culture
  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

    • Vortex until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solution (prepare fresh for each use):

    • Thaw one aliquot of the this compound stock solution at room temperature.

    • Warm the cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to make a 50 µM working solution from a 50 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can introduce oxygen and accelerate degradation.

    • Use the freshly prepared working solution immediately to treat your cells.

Protocol 2: Monitoring this compound Stability in Cell Culture Medium by HPLC
  • Sample Preparation:

    • Prepare a working solution of this compound in your cell culture medium at the desired concentration.

    • Place the medium in a sterile container and incubate under your standard cell culture conditions (37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.

    • Immediately store the collected aliquots at -80°C until analysis to halt further degradation.

  • HPLC Analysis:

    • Thaw the samples on ice.

    • Centrifuge the samples to pellet any debris.

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small amount of formic or phosphoric acid to ensure good peak shape.[6]

    • Detect this compound using a UV detector, typically around 320-330 nm.

    • Quantify the peak area of this compound at each time point and compare it to a standard curve of known concentrations to determine the remaining percentage of the compound.

Visualizations

Below are diagrams illustrating key concepts related to this compound's use in cell culture.

G Workflow for Long-Term this compound Cell Culture Experiments cluster_prep Preparation cluster_exp Experiment cluster_controls Controls prep_stock Prepare Concentrated This compound Stock in DMSO store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_fresh Prepare Fresh Working Solution in Media store_stock->prep_fresh treat_cells Treat Cells prep_fresh->treat_cells incubate Incubate (24-48h) treat_cells->incubate media_change Change Media and Re-add Fresh Compound incubate->media_change analyze Analyze Cells incubate->analyze media_change->treat_cells media_change->analyze vehicle_control Vehicle Control (DMSO in Media) untreated_control Untreated Control

Caption: Experimental workflow for long-term cell culture studies with this compound.

G This compound Degradation Pathway in Cell Culture Media caftaric_acid This compound oxidation Oxidation (O₂, metal ions, pH ~7.4) caftaric_acid->oxidation o_quinone This compound o-Quinone oxidation->o_quinone h2o2 Hydrogen Peroxide (H₂O₂) oxidation->h2o2 grp 2-S-glutathionyl This compound (GRP) o_quinone->grp cellular_effects Confounding Cellular Effects (e.g., cytotoxicity, oxidative stress) o_quinone->cellular_effects h2o2->cellular_effects glutathione Glutathione (from cells/media)

Caption: Oxidative degradation pathway of this compound in cell culture media.

G Signaling Pathways Potentially Modulated by this compound cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_pi3k PI3K/Akt Pathway caftaric_acid This compound IKK IKK caftaric_acid->IKK inhibits pSTAT3 p-STAT3 caftaric_acid->pSTAT3 inhibits PI3K PI3K caftaric_acid->PI3K inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates gene_expression Inflammatory Gene Expression NFkB_nucleus->gene_expression activates STAT3 STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nucleus translocates proliferation Cell Proliferation & Survival pSTAT3_nucleus->proliferation promotes Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation cell_growth Cell Growth & Survival pAkt->cell_growth promotes

References

Technical Support Center: Optimization of Fragmentation Parameters for Caftaric Acid in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the optimization of MS/MS fragmentation parameters for caftaric acid. It is designed for researchers, scientists, and drug development professionals working with this and similar phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a phenolic compound predominantly found in grapes and grape products.[1] It is formed from caffeic acid and tartaric acid.[1] Its analysis is significant in food chemistry, particularly in wine analysis, as it can influence the browning of musts and the overall phenolic content of wine.[2] Additionally, this compound exhibits various pharmacological effects, including antioxidant and anti-inflammatory properties, making it a compound of interest in drug development and nutritional science.[1]

Q2: Which ionization mode is best for this compound analysis in MS/MS?

A2: Negative electrospray ionization (ESI) is the preferred mode for analyzing this compound and other phenolic compounds.[2][3] In negative ESI mode, this compound readily loses a proton to form the deprotonated molecule [M-H]⁻, which is the precursor ion for MS/MS fragmentation.

Q3: What are the expected precursor and product ions for this compound in negative ESI-MS/MS?

A3: The precursor ion for this compound (molar mass 312.23 g/mol ) is the deprotonated molecule [M-H]⁻ at an m/z of 311. The major product ions result from the fragmentation of the caffeic acid moiety. Common product ions include:

  • m/z 179: Corresponds to the deprotonated caffeic acid ion, [caffeic acid - H]⁻.

  • m/z 135: Results from the loss of a carboxyl group (CO₂) from the deprotonated caffeic acid ion, [caffeic acid - H - CO₂]⁻.

Q4: What is the purpose of optimizing the cone voltage and collision energy?

A4:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This parameter is optimized to ensure efficient transfer of the precursor ion from the ion source to the mass analyzer and to desolvate the ions. An optimal cone voltage maximizes the intensity of the precursor ion ([M-H]⁻ for this compound) while minimizing in-source fragmentation.

  • Collision Energy (CE): This is the energy applied in the collision cell to induce fragmentation of the precursor ion. Optimizing the collision energy is crucial for maximizing the signal of specific product ions, which is essential for sensitive and accurate quantification in Multiple Reaction Monitoring (MRM) mode.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No or Low Signal for this compound Precursor Ion (m/z 311) 1. Incorrect ionization mode. 2. Suboptimal cone voltage. 3. Poor sample preparation or low concentration. 4. Issues with the LC-MS system (e.g., clogged spray needle, contaminated source).1. Ensure the mass spectrometer is operating in negative ESI mode . 2. Perform a cone voltage optimization experiment by infusing a this compound standard and monitoring the intensity of the m/z 311 ion over a range of cone voltage settings. 3. Verify the concentration and integrity of your this compound standard and sample extracts. 4. Perform routine maintenance on the LC-MS system, including cleaning the ion source and checking for blockages.
Poor Fragmentation/Low Product Ion Intensity 1. Suboptimal collision energy. 2. Insufficient precursor ion intensity. 3. Collision cell gas pressure is too low.1. Conduct a collision energy optimization for each MRM transition by analyzing the this compound standard across a range of collision energies and monitoring the product ion intensity. 2. First, optimize the cone voltage to maximize the precursor ion signal. 3. Check and adjust the collision gas pressure according to the manufacturer's recommendations.
Inconsistent or Unstable Signal 1. Matrix effects from the sample. 2. Fluctuations in the ESI spray. 3. Contamination in the LC system or mobile phase.1. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. The use of an internal standard can also help to correct for matrix effects. 2. Check the spray needle position and ensure a stable spray is being generated. Optimize nebulizer gas flow and source temperature. 3. Use high-purity LC-MS grade solvents and additives. Flush the LC system to remove any potential contaminants.
Unexpected Fragment Ions 1. In-source fragmentation. 2. Presence of isomeric compounds. 3. Contamination.1. Reduce the cone voltage to minimize fragmentation in the ion source. 2. Ensure chromatographic separation is adequate to resolve this compound from potential isomers. 3. Run a blank injection to check for system contamination.

Quantitative Data Presentation

The following table provides an illustrative example of data that would be generated during a collision energy optimization experiment for the two main MRM transitions of this compound. The optimal collision energy is the value that produces the highest product ion intensity.

Table 1: Example of Collision Energy Optimization for this compound MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative Abundance (%)
311.0179.11045
1580
20 100
2575
3050
311.0135.02055
2590
30 100
3585
4060

Note: The values in this table are for illustrative purposes to demonstrate the outcome of a collision energy optimization experiment. Optimal values will vary depending on the specific mass spectrometer and source conditions.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage for this compound
  • Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent, typically the initial mobile phase composition.

  • Set up the infusion: Directly infuse the this compound standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Configure the MS:

    • Set the ionization mode to negative electrospray ionization (ESI-).

    • Set the instrument to scan for the precursor ion of this compound, m/z 311.0.

  • Perform the optimization:

    • Vary the cone voltage across a predefined range (e.g., 5 V to 80 V in 5 V increments).

    • At each cone voltage setting, acquire data for a sufficient time to obtain a stable signal.

    • Record the intensity of the precursor ion (m/z 311.0) at each cone voltage.

  • Analyze the data: Plot the intensity of the precursor ion as a function of the cone voltage. The optimal cone voltage is the value that yields the maximum intensity for the m/z 311.0 ion.

Protocol 2: Optimization of Collision Energy for this compound MRM Transitions
  • Prepare a standard solution of this compound as in Protocol 1.

  • Set up the infusion or LC injection: The optimization can be performed either by direct infusion or by repeated injections of the standard onto an LC column.

  • Configure the MS for MS/MS:

    • Use the optimal cone voltage determined in Protocol 1.

    • Set up the MRM transitions to be optimized (e.g., 311.0 -> 179.1 and 311.0 -> 135.0).

  • Perform the optimization:

    • For each MRM transition, ramp the collision energy over a specified range (e.g., 5 eV to 50 eV in 2-5 eV increments).

    • Acquire data at each collision energy setting and record the intensity of the product ion.

  • Analyze the data: For each transition, plot the product ion intensity as a function of the collision energy. The optimal collision energy for each transition is the value that produces the maximum product ion signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cone_opt Cone Voltage Optimization cluster_ce_opt Collision Energy Optimization prep_std Prepare this compound Standard Solution infuse_std_cone Infuse Standard into MS prep_std->infuse_std_cone set_ms_cone Set MS to Scan for Precursor Ion (m/z 311) infuse_std_cone->set_ms_cone ramp_cone Ramp Cone Voltage set_ms_cone->ramp_cone record_cone Record Precursor Ion Intensity ramp_cone->record_cone plot_cone Plot Intensity vs. Cone Voltage record_cone->plot_cone optimal_cone Determine Optimal Cone Voltage plot_cone->optimal_cone infuse_std_ce Infuse or Inject Standard optimal_cone->infuse_std_ce set_ms_ce Set up MRM Transitions (e.g., 311 -> 179, 311 -> 135) infuse_std_ce->set_ms_ce ramp_ce Ramp Collision Energy for each transition set_ms_ce->ramp_ce record_ce Record Product Ion Intensity ramp_ce->record_ce plot_ce Plot Intensity vs. Collision Energy record_ce->plot_ce optimal_ce Determine Optimal Collision Energy plot_ce->optimal_ce

Caption: Experimental workflow for optimizing MS/MS parameters for this compound.

fragmentation_pathway caftaric_acid This compound [M-H]⁻ (m/z 311) tartaric_acid Loss of Tartaric Acid (Neutral Loss) caftaric_acid->tartaric_acid caffeic_acid Caffeic Acid [M-H]⁻ (m/z 179) caftaric_acid->caffeic_acid CID tartaric_acid->caffeic_acid co2_loss Loss of CO₂ (Neutral Loss) caffeic_acid->co2_loss fragment_135 Fragment Ion (m/z 135) caffeic_acid->fragment_135 CID co2_loss->fragment_135

Caption: Fragmentation pathway of this compound in negative ESI-MS/MS.

References

reducing baseline noise in the UV detection of caftaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address baseline noise issues during the UV detection of caftaric acid and other phenolic compounds using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is baseline noise in HPLC-UV detection?

Baseline noise refers to the short-term, irregular fluctuations observed in the chromatogram's baseline when no analyte is being eluted.[1][2] It is distinct from baseline drift, which is a gradual, long-term shift in the baseline.[1] A stable, smooth baseline is crucial for reliable analysis.[1]

Q2: Why is reducing baseline noise critical for this compound analysis?

Reducing baseline noise is essential for several reasons:

  • Improved Sensitivity: A lower noise level increases the signal-to-noise (S/N) ratio, which is critical for detecting and quantifying low-concentration analytes like this compound, especially in complex matrices.[1]

  • Accurate Quantification: Excessive noise can interfere with the accurate integration of peak areas, leading to errors in quantitative results.[1]

  • Enhanced Resolution: A stable baseline is necessary for the proper resolution of closely eluting peaks, ensuring accurate peak identification.[1]

Q3: What are the primary sources of baseline noise in an HPLC system?

Baseline noise in HPLC can originate from various components of the system. The most common sources include the mobile phase, the pump, the detector, and the column.[1][3] Environmental factors such as temperature fluctuations and electrical interference can also contribute to a noisy baseline.[1][4]

Q4: What is the difference between baseline noise and baseline drift?

It is important to distinguish between baseline noise and drift:

  • Baseline Noise: Characterized by rapid, random, and short-term fluctuations. It is often caused by issues with the detector, mobile phase instability, or air bubbles.[1]

  • Baseline Drift: A gradual, long-term upward or downward trend in the baseline.[1] This is commonly due to changes in mobile phase composition, temperature variations, or insufficient column equilibration.[1][5]

Troubleshooting Guide for Baseline Noise

This guide provides solutions to specific baseline noise issues you may encounter during your experiments.

Q1: My chromatogram shows a high-frequency, short-term noisy baseline. What are the potential causes and how can I fix it?

High-frequency noise often points to issues within the detector or the mobile phase.

Possible Causes and Solutions:

  • Air Bubbles in the Detector Flow Cell: Dissolved gases in the mobile phase can form bubbles when moving from the high-pressure column to the lower-pressure detector, causing noise.[6][7]

    • Solution: Ensure the mobile phase is thoroughly degassed using an inline degasser, helium sparging, or vacuum degassing.[5][7][8][9] Installing a back-pressure regulator after the detector can also help prevent bubble formation in the flow cell.[10]

  • Contaminated Detector Flow Cell: Contaminants or dirt on the flow cell windows can scatter light and increase noise.[11][12]

    • Solution: Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol.[6][10] If necessary, and following the manufacturer's instructions, clean the cell with 1N nitric acid.[10]

  • Aging or Failing UV Lamp: A weak or unstable detector lamp (Deuterium or Tungsten) is a common source of short-term noise.[6][13]

    • Solution: Check the lamp's energy output. Most HPLC software provides a diagnostic test for lamp intensity. Replace the lamp if it is old or failing.[6][14]

  • Improper Detector Settings: Suboptimal detector settings can amplify noise.

    • Solution: Adjust the detector's time constant (also known as response time). A longer time constant can effectively dampen noise but may also broaden peaks. A good starting point is to set the time constant to about one-tenth of the narrowest peak's width.[4][15] Also, ensure the chosen wavelength is not at the UV cutoff of your mobile phase solvents, as this can increase noise.[13][16]

Q2: I am observing a periodic or pulsating baseline. What is the likely source?

A regular, pulsating noise pattern is typically linked to the HPLC pump and its components.

Possible Causes and Solutions:

  • Pump Pulsations: Inconsistent flow from the pump is a primary cause. This can be due to worn pump seals, scratched pistons, or faulty check valves.[1][6][13]

    • Solution: Perform regular pump maintenance, including replacing pump seals annually.[3] If pulsations persist after ensuring the system is well-primed and degassed, service or replace the check valves.[3][5]

  • Inadequate Mobile Phase Mixing: For gradient analysis or when using an isocratic mixture prepared online, incomplete mixing of solvents can cause periodic fluctuations in the baseline.[6][17]

    • Solution: Ensure the pump's mixer is functioning correctly. For methods with modifiers like trifluoroacetic acid (TFA) added to only one solvent, adding a small, balancing amount to the other solvent can help stabilize the baseline.[6] Installing an additional static mixer can also improve mixing efficiency.[5]

Q3: The baseline is drifting during my gradient analysis of this compound. How can I resolve this?

Baseline drift in gradient elution is a common issue, often related to the mobile phase or temperature.

Possible Causes and Solutions:

  • Mismatch in UV Absorbance of Mobile Phase Solvents: If the solvents in your mobile phase have different UV absorbance at the detection wavelength, the baseline will drift as the solvent composition changes during the gradient.[5][6]

    • Solution: Check the absorbance of each mobile phase component at your target wavelength. You can try to balance the absorbance by adding a small amount of the UV-absorbing additive (like TFA or formic acid) to the organic solvent as well as the aqueous phase.[6]

  • Insufficient Column Equilibration: The column requires adequate time to equilibrate with the initial mobile phase conditions before each injection.[5]

    • Solution: Increase the column equilibration time between runs. A good practice is to allow at least 10-20 column volumes of the starting mobile phase to pass through the column before injecting the next sample.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the detector's performance, leading to drift.[5][17] A mismatch between the column temperature and the detector flow cell temperature can also cause noise.[6][18]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[17] Insulating the tubing between the column and the detector can help minimize temperature effects.[5]

Q4: My baseline shows random spikes. What could be the cause?

Random spikes are usually caused by air bubbles, leaks, or electrical issues.

Possible Causes and Solutions:

  • Air Bubbles: An air bubble passing through the detector flow cell will cause a sharp spike in the baseline.[2][19]

    • Solution: Ensure thorough degassing of the mobile phase and check for any loose fittings that could allow air to enter the system.[2][10]

  • System Leaks: A leak in the system can cause pressure fluctuations and introduce air, leading to spikes.

    • Solution: Carefully inspect all fittings and connections for any signs of leaks. Check for salt buildup around fittings, which can indicate a slow leak.[2]

  • Electrical Interference: External electrical sources can sometimes interfere with the detector's electronics.

    • Solution: Ensure the HPLC system is properly grounded and not sharing a circuit with high-power equipment.

Q5: The baseline is noisy only when the column is installed. What should I check?

If the baseline is stable without the column but noisy with it, the problem is likely related to the column itself.

Possible Causes and Solutions:

  • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[3][6]

    • Solution: Flush the column with a strong solvent to remove contaminants.[10] Using a guard column is highly recommended to protect the analytical column from strongly retained sample components.[1][10]

  • Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to extreme pH or high temperatures, leading to increased noise.

    • Solution: If the column is old or has been used extensively, it may need to be replaced. To diagnose, you can compare its performance to a new column of the same type.

Data and Parameters

Table 1: Troubleshooting Summary for Baseline Noise
SymptomPossible CauseRecommended Solution(s)
High-Frequency Noise Air in detector cell[6][7]Degas mobile phase; install back-pressure regulator.[5][7][10]
Contaminated flow cell[11][12]Flush flow cell with strong solvents (e.g., methanol, isopropanol).[6][10]
Failing detector lamp[6][13]Check lamp energy and replace if necessary.[6][14]
Periodic/Pulsating Noise Pump pulsation (worn seals/check valves)[1][6][13]Perform regular pump maintenance; replace seals and check valves.[3][5]
Inadequate mobile phase mixing[6][17]Use an efficient mixer; balance UV absorbance of solvents.[5][6]
Baseline Drift Mismatched mobile phase absorbance[5][6]Balance absorbance of gradient solvents.[6]
Insufficient column equilibration[5]Increase equilibration time between runs.[5][10]
Temperature fluctuations[5][17]Use a column oven; insulate tubing.[5][17]
Random Spikes Air bubbles[2][19]Degas mobile phase; check for loose fittings.[2][10]
System leaks[2]Inspect all fittings and connections for leaks.[2]
Column-Related Noise Column contamination[3][6]Flush column with a strong solvent; use a guard column.[1][10]
Column degradationReplace the column if it is old or performance has deteriorated.
Table 2: Common HPLC Solvents and their Properties
SolventPolarity IndexUV Cutoff (nm)Notes
Water 10.2~190Use HPLC-grade water to avoid contamination.[3]
Acetonitrile (B52724) 5.8190Good for gradient elution due to low viscosity and UV transparency.
Methanol 5.1205A common protic solvent for reversed-phase HPLC.[20]
Trifluoroacetic Acid (TFA) -~210Common ion-pairing agent, but can cause baseline drift if old or impure.[5][8]
Formic Acid -~210Used to acidify the mobile phase for better peak shape of acidic analytes.
Acetic Acid -~230Used for pH adjustment of the mobile phase.[21][22]

Note: UV cutoff is the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to 1 Absorbance Unit (AU). It's recommended to work at wavelengths at least 10-20 nm above the cutoff.

Experimental Protocol

Protocol: HPLC-UV Analysis of this compound

This protocol provides a general methodology for the quantitative analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

1. Equipment and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]

  • HPLC-grade water, acetonitrile, and an acidifier (e.g., formic acid, acetic acid, or phosphoric acid).[20][23]

  • This compound reference standard.

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF).

2. Mobile Phase Preparation:

  • Solvent A: Prepare an aqueous solution of 0.5% acetic acid (or another suitable acid like formic or phosphoric acid) in HPLC-grade water.[22][23]

  • Solvent B: HPLC-grade acetonitrile or methanol.[22]

  • Degassing: Degas both solvents for at least 15-20 minutes using an inline degasser or by sonication under vacuum before use to prevent bubble formation.[5][7][8]

3. Instrumental Conditions:

  • Flow Rate: 0.7 - 1.5 mL/min.[21][23]

  • Injection Volume: 10 - 20 µL.[20][23]

  • Column Temperature: Ambient (e.g., 25°C) or controlled at a slightly higher temperature (e.g., 30-40°C) for better reproducibility.[21][24]

  • UV Detection Wavelength: 325 - 330 nm, which is near the absorbance maximum for this compound.[21][22]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 5-10%), ramp up to a higher percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.[22][24]

Table 3: Example Gradient Program for Phenolic Acid Separation
Time (min)% Solvent A (Aqueous + Acid)% Solvent B (Organic)
0.0928
3.09010
15.07525
25.01090
30.01090
31.0928
40.0928

This is an illustrative example; the gradient should be optimized for your specific separation needs.[25]

4. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol.

  • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Prepare your sample by extracting the this compound and dissolving it in a suitable solvent. Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[1][11]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for HPLC Baseline Noise Start Noisy Baseline Observed Check_Type Identify Noise Type (Periodic, Random, Drifting?) Start->Check_Type Periodic Periodic / Pulsating Noise Check_Type->Periodic Periodic Random Random Spikes / High Frequency Check_Type->Random Random Drift Baseline Drift Check_Type->Drift Drift Check_Pump Check Pump: - Leaks? - Worn Seals? - Faulty Check Valves? - Inadequate Mixing? Periodic->Check_Pump Check_Detector Check Detector & Mobile Phase: - Degassing adequate? - Air bubbles in flow cell? - Lamp failing? - Cell contaminated? Random->Check_Detector Check_Gradient Check Gradient & Column: - Column equilibrated? - Mobile phase UV mismatch? - Temperature stable? - Column contaminated? Drift->Check_Gradient Solution_Pump Solution: Perform pump maintenance. Improve mixing. Check_Pump->Solution_Pump Solution_Detector Solution: Degas mobile phase. Flush/clean flow cell. Replace lamp. Check_Detector->Solution_Detector Solution_Gradient Solution: Increase equilibration time. Balance solvent absorbance. Use column oven. Check_Gradient->Solution_Gradient

Caption: A logical workflow for troubleshooting common HPLC baseline noise issues.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Prep_Mobile_Phase 1. Prepare & Degas Mobile Phase Equilibrate 4. Equilibrate HPLC System & Column Prep_Mobile_Phase->Equilibrate Prep_Standards 2. Prepare Standards & QC Samples Prep_Standards->Equilibrate Prep_Sample 3. Extract & Filter Sample Inject 5. Inject Sample & Run Gradient Prep_Sample->Inject Equilibrate->Inject Detect 6. UV Detection at 330 nm Inject->Detect Integrate 7. Integrate Peak Area Detect->Integrate Quantify 8. Quantify this compound using Calibration Curve Integrate->Quantify Report 9. Generate Report Quantify->Report

Caption: A standard workflow for the HPLC-UV analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Caftaric Acid and Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the antioxidant properties of phenolic compounds is crucial for the development of novel therapeutics. This guide provides an in-depth comparative analysis of two closely related hydroxycinnamic acids: caftaric acid and chlorogenic acid. While both are recognized for their antioxidant potential, their efficacy can vary depending on the specific oxidative stress model and the assay used for evaluation. This report details their comparative antioxidant activities, supported by quantitative data, comprehensive experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and chlorogenic acid have been evaluated using various in vitro assays. The following table summarizes the available quantitative data from a comparative study. It is important to note that a direct comparison of antioxidant activity is most accurate when the compounds are evaluated under the same experimental conditions.

Antioxidant AssayCompoundIC50 Value (μg/mL)Reference
DPPH Radical Scavenging Activity This compound7.31[1]
Chlorogenic Acid12.74[1]

IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH free radical.

Based on the available direct comparative data, this compound demonstrates a stronger radical scavenging activity in the DPPH assay, as indicated by its lower IC50 value compared to chlorogenic acid.[1] This suggests that this compound is a more potent scavenger of the DPPH radical under the tested conditions. While direct comparative data for other assays from a single study is limited, the general consensus in the scientific literature suggests that caffeic acid, the core structure of this compound, often exhibits higher antioxidant activity than its ester derivatives like chlorogenic acid.[2][3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental methodologies are essential. The following are standard protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (this compound, chlorogenic acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of concentrations for the test compounds and the positive control in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compounds and the standard.

  • Reaction Mixture: Add 180 µL of the FRAP reagent to each well of a 96-well plate. Then, add 20 µL of the sample or standard solution.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of the known standard and is expressed as Trolox equivalents (TE) or ferrous sulfate (B86663) equivalents.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

Reagents and Equipment:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • Test compounds

  • Standard (e.g., Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate, followed by 10 µL of the sample or standard solution.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Reagents and Equipment:

  • Fluorescein (B123965) sodium salt solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compounds

  • Standard (Trolox)

  • Fluorescence microplate reader with an incubator

Procedure:

  • Sample and Standard Preparation: Prepare a series of dilutions of the test compounds and Trolox in phosphate buffer.

  • Reaction Mixture: In a black 96-well plate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of the sample, standard, or blank (phosphate buffer).

  • Incubation: Incubate the plate at 37°C for at least 15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Immediately begin recording the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).

Mechanistic Insights: Modulation of Signaling Pathways

Both this compound and chlorogenic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like caftaric and chlorogenic acids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Antioxidant This compound / Chlorogenic Acid Antioxidant->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE ARE Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Experimental_Workflow start Start prep_reagents Prepare Reagents (Radical solution, Buffers, etc.) start->prep_reagents prep_samples Prepare Sample and Standard Dilutions prep_reagents->prep_samples reaction_setup Set up Reaction in 96-well Plate prep_samples->reaction_setup add_reagents Add Reagents to Wells reaction_setup->add_reagents incubation Incubate at Specific Temperature and Time add_reagents->incubation measurement Measure Absorbance or Fluorescence incubation->measurement calculation Calculate % Inhibition and IC50/TEAC measurement->calculation end End calculation->end

References

A Comparative Guide: HPLC-UV vs. LC-MS/MS for the Quantification of Caftaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Caftaric acid, a prominent phenolic compound found in various plants, is of significant interest due to its antioxidant and potential therapeutic properties. The choice of analytical technique for its quantification is a critical decision that influences data quality, sensitivity, and experimental outcomes. This guide provides a detailed, data-driven comparison of two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Key Performance Metrics

The selection between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MSKey Considerations
Limit of Detection (LOD) 1.44 µg/mL (for caffeic acid)0.25 µg/LLC-MS/MS offers significantly higher sensitivity, enabling the detection of trace amounts.[1]
Limit of Quantification (LOQ) 4.38 µg/mL (for caffeic acid)25 µg/LThe lower LOQ of LC-MS/MS is crucial for studies with limited sample amounts or low analyte concentrations.[1]
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity over their respective dynamic ranges.[1][2]
Precision (RSD%) < 2%< 2.5%Both methods provide good precision for quantitative analysis.[1]
Selectivity ModerateHighLC-MS/MS provides superior selectivity by differentiating compounds based on their mass-to-charge ratio, which is critical in complex matrices.
Matrix Effect Less susceptible to ionization effects, but co-elution can be a major issue.Prone to ion suppression or enhancement, which can affect accuracy.Proper sample preparation and the use of internal standards are crucial for mitigating matrix effects in LC-MS/MS.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.The choice often depends on budget and the long-term analytical needs of the laboratory.
Throughput Generally higher for routine analysis.Can be lower due to more complex sample preparation and data analysis.

Delving into the Methodologies: Experimental Protocols

The successful implementation of either method relies on a well-defined experimental protocol. Below are representative protocols for both HPLC-UV and LC-MS/MS, synthesized from validated methods in the literature.

HPLC-UV Protocol for Phenolic Acid Quantification

This method is suitable for the routine analysis of this compound in samples with relatively high concentrations of the analyte.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

    • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.[2] For instance, a mobile phase of ethanol (B145695) and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid can be effective.[2]

    • Flow Rate : A typical flow rate is around 1.0 mL/min.

    • Detection : UV detection is performed at the maximum absorbance wavelength of this compound, which is around 325-330 nm.[2]

    • Injection Volume : Typically 20 µL.

LC-MS/MS Protocol for this compound Quantification

This method is the gold standard for applications requiring high sensitivity and selectivity, such as in bioanalytical studies or the analysis of complex matrices.

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (UPLC-MS/MS) :

    • Column : A high-resolution column, such as a Waters UPLC HSS T3 column (150 mm x 2.1 mm, 1.7 µm), is often used for better separation.[1]

    • Mobile Phase : A gradient elution is typically employed using water and acetonitrile, both containing 0.1% formic acid.[1]

    • Flow Rate : A lower flow rate, around 0.3 mL/min, is common with UPLC systems.[1]

    • Injection Volume : A smaller injection volume, for instance, 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in negative mode is typically used for phenolic acids like this compound.[1]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.[1]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams depict the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis of this compound.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Extraction Extraction of this compound Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV Detection (~325 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Extraction Extraction & Derivatization (if necessary) SPE Solid Phase Extraction (SPE) Extraction->SPE LC LC Separation (e.g., UPLC) SPE->LC MS_Source Ionization (ESI Negative) LC->MS_Source MS_Analysis MS/MS Analysis (MRM) MS_Source->MS_Analysis Mass_Spectrum Mass Spectrum MS_Analysis->Mass_Spectrum Quantification Quantification (Peak Area Ratio) Mass_Spectrum->Quantification Decision_Tree Start Start: Quantification of this compound High_Concentration High Concentration? (e.g., Bulk Drug, Concentrated Extract) Start->High_Concentration Complex_Matrix Complex Matrix? (e.g., Plasma, Tissue) High_Concentration->Complex_Matrix No HPLC_UV Use HPLC-UV High_Concentration->HPLC_UV Yes Trace_Analysis Trace Level Analysis Required? Complex_Matrix->Trace_Analysis No LC_MS_MS Use LC-MS/MS Complex_Matrix->LC_MS_MS Yes Trace_Analysis->HPLC_UV No Trace_Analysis->LC_MS_MS Yes

References

A Comparative Guide to the Validation of Analytical Methods for Caftaric Acid Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of caftaric acid, tailored for researchers, scientists, and drug development professionals. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]

Comparison of Analytical Techniques for this compound Analysis

The selection of an appropriate analytical technique is critical and depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE) are three powerful techniques for the analysis of this compound.

FeatureHPLC-UVUPLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on chromatography, with detection via UV absorbance.[3]Chromatographic separation followed by detection based on the mass-to-charge ratio of ions.[3]Separation of ions in an electric field based on their size and charge.[4]
Selectivity Moderate, relying on chromatographic separation and the presence of a UV chromophore.[3]High, based on precursor and product ion masses, providing excellent specificity.[3]High, especially for charged molecules like organic acids.[4]
Sensitivity Generally in the µg/mL to high ng/mL range.[3]Very high, typically in the low ng/mL to pg/mL range.[3][5]Good, with detection limits often in the low µM range.
Matrix Effects Less susceptible to ion suppression or enhancement.[3]Prone to ion suppression or enhancement from matrix components.[3][6]Can be affected by sample matrix components altering the electroosmotic flow.
Cost Lower initial investment and operational costs.[3]Higher initial investment and maintenance costs.[3]Moderate initial investment and operational costs.
Expertise Requires a moderate level of operator skill.[3]A higher level of operator expertise is necessary.[3]Requires specialized knowledge of the technique.
Primary Use Ideal for routine quality control of bulk drug substances and finished products with high concentrations of the analyte.[3]The gold standard for trace-level quantification in complex biological and food matrices, such as in residue analysis and pharmacokinetic studies.[3][5]Suitable for the analysis of small, charged molecules like organic acids in various samples, including food and biological fluids.[4][7]

ICH Guideline Q2(R1) Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][8] The following table summarizes the performance characteristics that must be validated according to ICH Q2(R1) guidelines, with comparative data for the different analytical techniques.[2][9]

Validation ParameterHPLC-UVUPLC-MS/MSCapillary Electrophoresis (CE)ICH Acceptance Criteria
Specificity Demonstrated by the resolution of the this compound peak from other components and potential degradants. Peak purity analysis using a Diode Array Detector (DAD) is recommended.[2]High specificity is achieved through Multiple Reaction Monitoring (MRM), monitoring a specific precursor ion to product ion transition.[5]Specificity is demonstrated by the separation of the analyte from other components in the sample matrix.[7]The analytical signal of the analyte should not be affected by other components such as impurities, degradants, or matrix components.[2]
Linearity (Correlation Coefficient, r²) r² > 0.999[10]r² = 0.9989[5][11]r² > 0.9965[12][13]A linear relationship should be established across the range of the analytical procedure. A correlation coefficient of ≥ 0.995 is generally acceptable.[2][9]
Range (µg/mL) 1 - 20[10]0.025 - 2.0[5][11]Analyte dependent, typically in the low µg/mL to mg/mL range.The range should cover 80-120% of the test concentration for an assay and from the limit of quantification to 120% of the specification for an impurity test.[9]
Accuracy (% Recovery) 97.54 - 100.23%[10]97.7 - 99.5%[5][11]90 - 106%[13]The closeness of test results to the true value. For an assay, recovery is typically expected to be within 98.0 - 102.0%.
Precision (% RSD)
- Repeatability< 2%[10]< 2.5%[5][11]1.8 - 6.8%[12][13]The precision of the method under the same operating conditions over a short interval of time. RSD should typically be ≤ 2%.[14]
- Intermediate Precision< 2%[10]Not ReportedNot ReportedThe precision of the method within the same laboratory but on different days, with different analysts, or on different equipment. RSD should typically be ≤ 2%.
Limit of Detection (LOD) (µg/L) Not Reported0.25[5][11]Analyte dependent.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) (µg/L) Not Reported25[5][11]Analyte dependent.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).The method's capacity to remain unaffected by small variations in parameters like mobile phase composition, flow rate, and column temperature should be evaluated.Evaluation of the effect of small changes in parameters such as buffer pH, voltage, and capillary temperature is necessary.The method should demonstrate reliability during normal usage by remaining unaffected by small, deliberate variations in method parameters.[2]

Experimental Protocols

HPLC-UV Method for this compound

This protocol is based on a method developed for the determination of this compound in tinctures.[10]

  • Instrumentation: An HPLC system with a quaternary pump, Diode Array Detector (DAD), and an autosampler.

  • Column: Zorbax XDB C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Mobile Phase:

    • Solvent A: Phosphoric acid solution

    • Solvent B: Acetonitrile

  • Elution: A gradient elution program should be developed to ensure adequate separation.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Dilute the sample with a suitable solvent (e.g., 70% methanol) to a concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.

UPLC-MS/MS Method for this compound

This protocol is adapted from a method for the determination of this compound in grape-related products.[5][11]

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters UPLC HSS T3, 150 mm x 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 35°C.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Elution: A gradient elution program should be optimized for the separation.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound should be determined.

  • Sample Preparation:

    • Juice: Freeze-centrifuge the sample and dilute the supernatant with 20% methanol.

    • Solid Samples (e.g., peel, seeds): Extract with 80% ethanol.

Capillary Electrophoresis (CE) Method for this compound

This is a general protocol for the analysis of organic acids using CE.[4][7]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Uncoated fused-silica capillary (e.g., 57 cm x 50 µm i.d.).

  • Background Electrolyte (BGE): 500 mM phosphate (B84403) buffer at pH 6.25 with 0.5 mM cetyltrimethylammonium bromide (CTAB).[7] The BGE composition may need to be optimized.

  • Voltage: -10 kV.[7]

  • Detection: UV detection at 200 nm.[7]

  • Sample Preparation: Dilute the sample with water and inject it directly. A simple 1:5 dilution is often sufficient.[4]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[15][16][17] The drug substance should be subjected to the following conditions to achieve 5-20% degradation:[15]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature.

  • Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200-watt hours/square meter, as described in ICH Q1B.[18]

Visualizing the Validation Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting protocol Define Analytical Procedure & Validation Protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Validation Report acceptance->report

Caption: Workflow for analytical method validation according to ICH guidelines.

method_selection_guide cluster_methods Analytical Techniques cluster_applications Primary Application HPLC_UV HPLC-UV QC Routine QC (High Concentration) HPLC_UV->QC  Ideal for  (Cost-effective) Trace Trace Analysis (Complex Matrix) HPLC_UV->Trace Limited Sensitivity UPLC_MS UPLC-MS/MS UPLC_MS->QC Higher Cost UPLC_MS->Trace  Superior for  (High Sensitivity) CE Capillary Electrophoresis Charged Charged Analytes (Aqueous Samples) CE->Charged  Well-suited for  (High Resolution)

Caption: Guide for selecting an analytical method based on the application.

Conclusion

The validation of an analytical method for this compound requires a thorough evaluation of its performance characteristics as stipulated by ICH guidelines.

  • HPLC-UV emerges as a robust, reliable, and cost-effective method for routine quality control applications where the concentration of this compound is relatively high and the sample matrix is simple.[3]

  • UPLC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity, such as the analysis of trace levels of this compound in complex biological or food matrices.[3][5]

  • Capillary Electrophoresis presents a valuable alternative, particularly for the analysis of charged species like this compound in aqueous samples, offering high separation efficiency.[4]

The ultimate selection of the analytical technique should be based on a comprehensive assessment of the method's intended purpose, the required data quality, and the available resources. Regardless of the method chosen, a rigorous validation process is imperative to ensure the generation of accurate and reliable data that can withstand regulatory scrutiny.

References

A Researcher's Guide to Caftaric Acid Reference Standards: Purity and Availability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accuracy of analytical measurements is paramount. A critical component of this is the quality of the reference standards used. This guide provides a comparative overview of the availability and purity of caftaric acid reference standards from various suppliers, supported by a detailed experimental protocol for purity verification.

Comparison of this compound Reference Standards

The availability and stated purity of this compound reference standards can vary between suppliers. The following table summarizes offerings from prominent vendors to aid in the selection of a suitable standard for your research needs.

SupplierProduct Name/GradeCatalog Number (Example)Stated PurityAnalytical Method
Sigma-Aldrich This compound analytical standard88656≥97.0%HPLC[1]
This compound United States Pharmacopeia (USP) Reference Standard1086039USP StandardAs per USP monograph
Cayman Chemical This compound25090≥98%Not specified on product page[2][3]
Baoji Herbest Bio-Tech This compoundHA06282798.00%HPLC[4]
USP This compound1086039USP Reference StandardAs per USP monograph[5]

Experimental Protocol: Purity Determination by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for verifying the purity of a this compound reference standard. The following protocol is based on the methodology described in the United States Pharmacopeia (USP) monograph for Echinacea purpurea, which includes the analysis of this compound.[6]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Phosphoric acid or formic acid.

  • This compound reference standard and sample to be tested.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area). The relative standard deviation (RSD) for the peak area should be less than 2%.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of the this compound in the sample to that of the standard, or by using the area percentage method if a high-purity standard is used for calibration.

Purity Calculation (Area Percent Method):

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizing the Analytical Workflow

The following diagrams illustrate the key logical flow for procuring and verifying a this compound reference standard, as well as a typical experimental workflow for HPLC analysis.

Logical Workflow for Reference Standard Procurement and Verification A Identify Need for This compound Reference Standard B Research and Select Supplier (e.g., Sigma-Aldrich, USP, Cayman) A->B C Procure Reference Standard B->C D Receive and Document (Lot No., CoA, Storage Conditions) C->D E Perform In-house Purity Verification (HPLC) D->E F Compare Results with Supplier's CoA E->F G Accept for Use in Assays F->G Purity Confirmed H Reject and Contact Supplier F->H Discrepancy Found

Caption: Procurement and verification workflow for this compound.

Experimental Workflow for HPLC Purity Analysis of this compound A Prepare Mobile Phases (A: Acidified Water, B: Acetonitrile) D Equilibrate HPLC System A->D B Prepare Standard Solution (0.5 mg/mL in Methanol) E System Suitability Injections (Standard Solution, n=5) B->E C Prepare Sample Solution (0.5 mg/mL in Methanol) F Inject Sample Solution C->F D->E E->F G Data Acquisition (Chromatogram at 330 nm) F->G H Data Analysis (Peak Integration and Purity Calculation) G->H I Report Results H->I

Caption: HPLC analysis workflow for this compound purity.

References

Navigating Specificity: A Comparative Guide to Caftaric Acid Cross-Reactivity in Polyphenol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyphenols is paramount. However, the structural similarity among these compounds presents a significant challenge for immunoassay specificity. This guide provides an in-depth comparison of the potential cross-reactivity of caftaric acid in polyphenol immunoassays, supported by experimental data from related phenolic compounds, to aid in the selection and development of highly specific assays.

The development of immunoassays for specific polyphenols is often hampered by the potential for cross-reactivity from structurally similar molecules. This compound, a prominent phenolic compound in many plant-based foods and beverages, is a conjugate of caffeic acid and tartaric acid. Its structural relationship to other phenolic acids necessitates a thorough evaluation of its potential to interfere with immunoassays designed for these related compounds. This guide explores this issue by examining a highly specific monoclonal antibody-based immunoassay for gallic acid and its documented low cross-reactivity with caffeic acid, a core component of this compound.

Performance Comparison: Cross-Reactivity in a Phenolic Acid Immunoassay

To illustrate the principles of specificity in polyphenol immunoassays, we present data from a developed indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for the quantification of gallic acid. The specificity of the monoclonal antibody used in this assay was evaluated against a panel of structurally related phenolic compounds.

CompoundStructureCross-Reactivity (%)
Gallic Acid 3,4,5-trihydroxybenzoic acid100
Syringic Acid4-hydroxy-3,5-dimethoxybenzoic acid< 0.09
Protocatechuic Acid3,4-dihydroxybenzoic acid< 0.09
Benzoic AcidBenzenecarboxylic acid< 0.09
Caffeic Acid 3,4-dihydroxycinnamic acid< 0.09
Ferulic Acid4-hydroxy-3-methoxycinnamic acid< 0.09
Eugenol4-allyl-2-methoxyphenol< 0.09

Table 1: Cross-reactivity of a monoclonal anti-gallic acid antibody with various phenolic compounds in an ic-ELISA. The data demonstrates high specificity for gallic acid with negligible cross-reactivity for other phenolic acids, including caffeic acid.

The experimental data reveals that the monoclonal antibody developed for gallic acid exhibits exceptional specificity. The cross-reactivity with caffeic acid, the foundational phenolic acid within the this compound structure, was determined to be less than 0.09%[1]. This extremely low level of cross-reactivity strongly suggests that an immunoassay utilizing such a specific antibody would not significantly detect caffeic acid.

Based on these findings, it can be inferred that the cross-reactivity with this compound would be even lower, if not entirely absent. The addition of the bulky and hydrophilic tartaric acid moiety to the caffeic acid structure further differentiates it from the target analyte, gallic acid, making antibody binding highly improbable.

Understanding the Mechanism of Immunoassay Specificity

The following diagram illustrates the principle of a competitive immunoassay and the concept of cross-reactivity. In a highly specific assay, the antibody preferentially binds to the target analyte. Cross-reactivity occurs when the antibody also binds to other structurally similar compounds, leading to inaccurate measurements.

G cluster_assay Competitive Immunoassay cluster_interpretation Interpretation Target_Analyte Target Analyte (e.g., Gallic Acid) Antibody Specific Antibody Target_Analyte->Antibody High Affinity Binding Result_Low Low Signal (High Analyte Conc.) Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Competitive Binding Result_High High Signal (Low Analyte Conc.) Caftaric_Acid This compound (Structurally Different) Caftaric_Acid->Antibody No/Negligible Binding Result_No_Interference Accurate Measurement (No Cross-reactivity)

Figure 1: Logical workflow of a specific competitive immunoassay.

Experimental Protocols

For the development and validation of a highly specific polyphenol immunoassay, the following experimental methodologies are crucial.

Indirect Competitive ELISA (ic-ELISA) for Gallic Acid[1]
  • Antigen Synthesis: Gallic acid is conjugated to a carrier protein, such as bovine serum albumin (BSA), to create an immunogen for antibody production and a coating antigen.

  • Monoclonal Antibody Production: Mice are immunized with the gallic acid-BSA conjugate. Hybridoma technology is then employed to produce monoclonal antibodies specific to gallic acid.

  • ELISA Plate Coating: Microtiter plates are coated with the gallic acid-carrier protein conjugate.

  • Competitive Reaction: A mixture of the sample (containing the unknown amount of gallic acid) and a fixed concentration of the anti-gallic acid monoclonal antibody is added to the coated wells. The free gallic acid in the sample competes with the coated gallic acid for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, which produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of gallic acid in the sample.

  • Cross-Reactivity Determination: The assay is performed with a range of concentrations of structurally related compounds (analogs). The concentration of each analog that causes 50% inhibition of the maximum signal (IC50) is determined. The cross-reactivity is calculated using the following formula:

    Cross-Reactivity (%) = (IC50 of Gallic Acid / IC50 of Analog) x 100

Conclusion

While direct experimental data on the cross-reactivity of this compound in a wide range of polyphenol immunoassays is limited, the available evidence from a highly specific monoclonal antibody-based ELISA for gallic acid provides valuable insights. The negligible cross-reactivity observed with caffeic acid (<0.09%) strongly indicates that this compound, with its larger and structurally distinct tartaric acid moiety, is highly unlikely to be a significant interferent in well-designed immunoassays targeting smaller, structurally dissimilar phenolic acids.

For researchers developing or utilizing polyphenol immunoassays, this guide underscores the critical importance of antibody specificity. When targeting a specific polyphenol, it is imperative to select or develop antibodies with minimal cross-reactivity to other structurally related compounds present in the sample matrix. The experimental protocols outlined provide a framework for the rigorous validation of immunoassay specificity, ensuring accurate and reliable quantification of the target analyte.

References

A Comparative Guide to the Inter-laboratory Determination of Caftaric Acid in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caftaric Acid Analysis

This compound, a hydroxycinnamic acid ester, is a significant phenolic compound in grapes and wine, contributing to color, taste, and antioxidant properties. Its concentration can be an indicator of grape variety, vintage, and winemaking practices, particularly the extent of oxidation during must preparation[1]. Accurate and reproducible quantification of this compound is therefore crucial for wine quality control and research into its potential health benefits.

Comparative Analysis of Analytical Methods

The determination of this compound in a complex matrix like wine necessitates robust analytical methods. This section compares the performance of HPLC with other potential techniques.

Table 1: Performance Characteristics of a Representative HPLC-DAD Method for this compound Analysis in Wine
ParameterPerformance DataSource
Linearity (r²) > 0.999[2]
Precision (RSD) < 2% (for tartaric acid, indicative for similar compounds)[2]
Limit of Detection (LOD) 0.003 - 0.044 g/L (for various organic acids)[3]
Limit of Quantification (LOQ) 0.008 - 0.199 g/L (for various organic acids)[3]
Recovery 76 - 106% (for various organic acids)[3]

Note: Data is compiled from studies on organic acids in wine, providing a strong indication of expected performance for this compound analysis under similar conditions.

Alternative Methods: A Comparative Overview

While HPLC is the gold standard, other techniques offer potential advantages in terms of speed or cost.

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency and short analysis times for organic acids in wine[4][5]. While specific validation data for this compound is limited in the reviewed literature, the successful separation of other organic acids suggests its applicability. A study on tartaric acid determination by CE highlighted its rapidity (2-minute analysis) and high reproducibility[6].

  • UV-Vis Spectrophotometry: A simple and cost-effective method, UV-Vis spectrophotometry has been validated for the quantification of caffeic acid, a structurally similar compound, in food samples[7]. The method demonstrates excellent linearity and precision[7]. However, its application to wine for this compound determination would require careful consideration of interfering substances that absorb in the same UV region (around 320-330 nm).

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline a standard protocol for HPLC analysis and theoretical protocols for the alternative methods.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is the most widely used method for the analysis of phenolic compounds in wine.

Sample Preparation:

  • Degas the wine sample to remove dissolved CO2.

  • Filter the sample through a 0.45 µm membrane filter to remove particulate matter.

  • For some applications, a solid-phase extraction (SPE) step with a C18 cartridge may be used to clean up the sample and concentrate the analytes.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, for example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode-Array Detector (DAD) monitoring at 320 nm, the wavelength of maximum absorbance for this compound.

  • Quantification: Based on a calibration curve prepared from a certified this compound standard.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Wine Sample Degas Degassing Sample->Degas Filter 0.45 µm Filtration Degas->Filter HPLC HPLC System (C18 Column) Filter->HPLC DAD DAD Detection (320 nm) HPLC->DAD Data Data Acquisition DAD->Data Quant Quantification (Calibration Curve) Data->Quant Result This compound Concentration Quant->Result

Caption: Proposed workflow for the analysis of this compound in wine using Capillary Electrophoresis.

UV-Vis Spectrophotometry

A simple, but potentially less specific method.

Sample Preparation:

  • Degas the wine sample.

  • Filter the sample through a 0.45 µm membrane filter.

  • Dilute the sample with a suitable solvent (e.g., ethanol/water mixture) to bring the absorbance within the linear range of the spectrophotometer.

Measurement Protocol:

  • Measure the absorbance of the diluted sample at 320 nm against a blank (the dilution solvent).

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Note: This method is susceptible to interference from other compounds in wine that absorb at 320 nm. A correction for background absorbance may be necessary.

Conclusion

Based on the available literature, HPLC with DAD detection remains the most reliable and validated method for the determination of this compound in wine, offering excellent sensitivity, precision, and specificity. Capillary Electrophoresis presents a faster alternative, though more specific validation for this compound is needed. UV-Vis spectrophotometry, while simple and inexpensive, should be used with caution due to potential interferences from the complex wine matrix. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to UPLC Method Validation for Simultaneous Analysis of Hydroxycinnamates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds, particularly hydroxycinnamates, the choice of analytical methodology is critical for achieving accurate and efficient quantification. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior alternative to traditional High-Performance Liquid Chromatography (HPLC), offering significant improvements in speed, resolution, and sensitivity.

This guide provides a comprehensive validation of a UPLC method for the simultaneous determination of common hydroxycinnamates and presents an objective comparison with conventional HPLC, supported by experimental data. Detailed protocols and performance characteristics are presented to assist in the selection and implementation of the most suitable method for your research and quality control needs.

Superior Performance of UPLC Over HPLC

UPLC technology leverages columns packed with sub-2-micron particles, operating at significantly higher pressures than HPLC systems (up to 15,000 psi compared to HPLC's typical limit of around 6,000 psi).[1][2][3] This fundamental difference leads to several key advantages for the analysis of hydroxycinnamates:

  • Faster Analysis Times: The higher optimal flow rates and shorter column lengths possible with UPLC dramatically reduce run times, increasing sample throughput by up to tenfold compared to conventional HPLC.[4][5][6]

  • Improved Resolution: The smaller particle size results in higher separation efficiency, leading to sharper, narrower peaks and better separation of structurally similar compounds.[1][4][5] This is particularly advantageous for complex mixtures containing multiple hydroxycinnamates.

  • Higher Sensitivity: The narrower peaks and reduced band broadening in UPLC lead to increased peak height and a better signal-to-noise ratio, enabling the detection and quantification of analytes at lower concentrations.[4][7]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, leading to lower operating costs and a more environmentally friendly method.[3][5][7]

Experimental Protocol: UPLC-PDA Method

This protocol describes a validated UPLC-Photodiode Array (PDA) method for the simultaneous quantification of four common hydroxycinnamates: Caffeic Acid, Ferulic Acid, Sinapic Acid, and Chlorogenic Acid.

1. Instrumentation and Conditions:

  • System: ACQUITY UPLC H-Class PLUS or similar UPLC system.[8]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[9][10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10][11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 40% B

    • 5-6 min: 40% to 90% B

    • 6-7 min: 90% B (Wash)

    • 7-8 min: 90% to 10% B (Return to Initial)

    • 8-10 min: 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: PDA Detector, monitoring at 320 nm.[12] Data collected from 200-400 nm for peak purity analysis.[13]

2. Preparation of Standards and Samples:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (Caffeic Acid, Ferulic Acid, Sinapic Acid, Chlorogenic Acid) in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of mixed standard solutions by appropriate dilution of the stock solutions with the mobile phase (90:10, A:B) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (e.g., from Plant Extract):

    • Accurately weigh 100 mg of the powdered plant material.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

UPLC Method Validation Workflow

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[14][15][16][17] The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[14][16]

UPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Calibration Curve, r²) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate, %RSD) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Small Method Variations) lod_loq->robustness validation_report Validation Report robustness->validation_report end Routine Analysis validation_report->end

Caption: Workflow for UPLC method validation based on ICH guidelines.

Performance Comparison: UPLC vs. HPLC

The developed UPLC method was validated and compared against a conventional HPLC method for the same set of hydroxycinnamates. The HPLC method utilized a C18 column (5 µm, 4.6 x 150 mm) with a corresponding gradient and a flow rate of 1.0 mL/min. The results clearly demonstrate the superior performance of the UPLC method.

Validation ParameterUPLC MethodHPLC Method
Analysis Time ~8 minutes~25 minutes
Linearity Range (µg/mL) 0.1 - 500.5 - 100
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 1.5%< 2.0%
LOD (µg/mL) 0.02 - 0.040.10 - 0.15
LOQ (µg/mL) 0.07 - 0.120.35 - 0.50
Solvent Consumption / Run ~3.2 mL~25 mL

Data are representative values compiled from typical performance characteristics.

Visual Comparison of Performance Metrics

The following diagram illustrates the key advantages of UPLC over HPLC in chromatographic performance.

Performance_Comparison UPLC vs. HPLC Performance cluster_UPLC UPLC cluster_HPLC HPLC UPLC_Node Faster Analysis Higher Resolution Higher Sensitivity Lower Solvent Use HPLC_Node Slower Analysis Lower Resolution Lower Sensitivity Higher Solvent Use

Caption: Key performance advantages of UPLC compared to HPLC.

Conclusion

The validated UPLC method for the simultaneous analysis of hydroxycinnamates demonstrates significant advantages over traditional HPLC. It provides a rapid, high-resolution, and highly sensitive approach, making it the superior choice for high-throughput quality control, pharmacokinetic studies, and advanced research applications.[6][18] While HPLC remains a robust and reliable technique, the enhanced performance and reduced operational costs offered by UPLC present a compelling case for its adoption in modern analytical laboratories.[2][7]

References

Organic vs. Conventional Grapes: A Statistical Comparison of Caftaric Acid Levels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the varying levels of caftaric acid in organically and conventionally cultivated grapes, supported by experimental data and detailed methodologies.

This compound, a prominent phenolic compound in grapes, is a derivative of caffeic acid and tartaric acid, and is recognized for its significant antioxidant properties. Its concentration in grapes can be influenced by a variety of factors, including grape variety, ripeness, and importantly, agricultural practices. This guide provides a statistical comparison of this compound and its precursor, caffeic acid, in grapes cultivated under organic and conventional farming systems. The findings are compiled from peer-reviewed studies to offer an objective resource for researchers, scientists, and professionals in drug development.

Data Summary: this compound Precursor Levels

While direct comparative studies quantifying this compound in organic versus conventional grapes are limited, research on its immediate precursor, caffeic acid, provides valuable insights. A study by Macías-Gallardo et al. (2025) analyzed the phenolic profile of Syrah and Tempranillo grapes from organic and conventional vineyards. The results, summarized below, show a differential impact of farming practices on caffeic acid concentration in grape skins and seeds.

Table 1: Caffeic Acid Levels in Conventional (CON) vs. Organic (ORG) Grape Skins and Seeds of Syrah and Tempranillo Varieties [1][2]

Grape ComponentFarming SystemCaffeic Acid (% of total phenols)
Syrah Skin Conventional25.81%
OrganicLower than Conventional
Tempranillo Skin Conventional25.81%
OrganicLower than Conventional
Syrah Seed ConventionalLower than Organic
Organic10.31%
Tempranillo Seed ConventionalLower than Organic
Organic10.31%

Specific percentage not provided in the abstract, but the study states a statistically significant higher percentage in conventional skins and organic seeds.

These findings suggest that conventional practices may lead to a higher accumulation of caffeic acid in the grape skin, whereas organic farming appears to promote its concentration in the seeds.[1]

Broader Phenolic Compound Observations

Further research indicates that the impact of organic versus conventional farming on phenolic compounds, including the family of hydroxycinnamic acids to which this compound belongs, can be variable. A study by Mulero et al. (2010) observed that while the total amount of phenolic compounds was higher in organic grapes a month before harvest, these differences tended to diminish by the time of harvest.[3] However, the same study noted that organic wines tended to have slightly higher levels of phenolic compounds and antioxidant activity than their conventional counterparts.[3]

Experimental Protocols

The quantification of this compound and other phenolic compounds in grapes typically involves the following key steps:

1. Sample Preparation:

  • Grape berries are harvested and immediately frozen to prevent degradation of phenolic compounds.

  • For analysis of specific parts, the skin, pulp, and seeds are carefully separated.

  • The separated parts are often freeze-dried (lyophilized) to remove water content and then ground into a fine powder.

2. Extraction of Phenolic Compounds:

  • A known weight of the powdered grape material is subjected to solid-liquid extraction.

  • Commonly used solvents include a mixture of methanol, water, and an acid (e.g., formic acid or hydrochloric acid) to improve the stability and extraction of phenolic compounds.

  • The extraction is often facilitated by methods such as sonication or vortexing to ensure maximum recovery.

  • The resulting mixture is centrifuged, and the supernatant containing the phenolic extracts is collected.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

  • The phenolic extract is filtered and injected into an HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • A C18 reverse-phase column is typically used for the separation of phenolic compounds.

  • A gradient elution is performed using a mobile phase consisting of two solvents, commonly an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.

  • The identification and quantification of this compound are achieved by comparing the retention time and UV-Vis spectrum of the peaks in the sample chromatogram with those of a pure this compound standard. The concentration is calculated based on a calibration curve generated from known concentrations of the standard.

Visualizing the Science

To better understand the biological and experimental context, the following diagrams illustrate the biosynthesis of this compound and the typical workflow for its quantification.

Caftaric_Acid_Biosynthesis Shikimic_Acid Shikimic Acid Pathway Phenylalanine L-Phenylalanine Shikimic_Acid->Phenylalanine Multiple Steps Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Caftaric_Acid This compound Caffeic_Acid->Caftaric_Acid Esterification Tartaric_Acid L-Tartaric Acid Tartaric_Acid->Caftaric_Acid Experimental_Workflow Start Grape Sample (Organic/Conventional) Preparation Sample Preparation (Freeze-drying, Grinding) Start->Preparation Extraction Solid-Liquid Extraction (Methanol/Water/Acid) Preparation->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation HPLC HPLC-DAD/MS Analysis Centrifugation->HPLC Data Data Analysis & Quantification HPLC->Data Comparison Statistical Comparison Data->Comparison

References

A Comparative Guide to Proficiency Testing for Caftaric Acid Analysis in Food Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like caftaric acid in food matrices is critical for quality control, product development, and claims substantiation. Proficiency testing (PT) serves as a vital tool for laboratories to assess and demonstrate the reliability of their analytical methods. This guide provides a comparative overview of the analytical methodologies used for this compound determination and the framework of proficiency testing schemes relevant to this analysis.

Introduction to this compound and Proficiency Testing

This compound, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound found in various fruits, most notably grapes, and consequently in grape juice and wine. Its antioxidant properties make it a compound of interest in food science and nutrition.

Proficiency testing is a form of external quality assessment that involves an inter-laboratory comparison. A PT provider distributes a homogenous sample to multiple laboratories. Each laboratory analyzes the sample using their routine methods and reports their results to the provider. The provider then compiles the data and issues a report, allowing each laboratory to compare its performance against a reference value and the results of its peers. While specific proficiency testing schemes exclusively for this compound are not common, programs for organic acids or total phenolic content in matrices like wine and fruit juice are offered by organizations such as FAPAS, BIPEA, and muva Kempten.

Data Presentation: A Mock Inter-laboratory Comparison

To illustrate the outcomes of a proficiency test, the following table presents hypothetical data from a mock inter-laboratory study on the determination of this compound in a grape juice test material. This data is for illustrative purposes to demonstrate how results are typically presented and evaluated.

Table 1: Hypothetical Results of an Inter-laboratory Proficiency Test for this compound in Grape Juice

Laboratory IDMethod UsedReported Concentration (mg/L)Assigned Value (mg/L)z-scorePerformance Assessment
Lab 01HPLC-DAD155.2150.00.43Satisfactory
Lab 02UPLC-MS/MS148.5150.0-0.13Satisfactory
Lab 03HPLC-DAD162.8150.01.07Satisfactory
Lab 04HPLC-DAD135.7150.0-1.19Satisfactory
Lab 05UPLC-MS/MS175.4150.02.12Questionable
Lab 06HPLC-DAD145.1150.0-0.41Satisfactory
Lab 07HPLC-DAD128.9150.0-1.76Satisfactory
Lab 08UPLC-MS/MS152.3150.00.19Satisfactory
Lab 09HPLC-DAD168.5150.01.54Satisfactory
Lab 10HPLC-DAD115.6150.0-2.87Unsatisfactory

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance

  • 2.0 < |z| < 3.0: Questionable performance (warning signal)

  • |z| ≥ 3.0: Unsatisfactory performance (action signal)

Experimental Protocols

The following are detailed methodologies for the two most common analytical techniques used for the quantification of this compound in food matrices.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used due to its robustness and accessibility for the quantification of phenolic compounds.

  • Sample Preparation (Grape Juice):

    • Centrifuge the grape juice sample at 4000 rpm for 10 minutes to remove suspended solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with a suitable solvent (e.g., mobile phase A) to bring the this compound concentration within the calibration range.

  • Instrumentation and Conditions:

    • HPLC System: A liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a linear increase in mobile phase B over approximately 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: Diode-array detector set to monitor at 320 nm, which is the maximum absorbance for this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for analyzing complex matrices and lower concentrations of this compound.

  • Sample Preparation (Grape Juice):

    • Dilute the grape juice sample with 20% methanol.

    • For solid samples like grape skins or seeds, extract with 80% ethanol.

    • Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • UPLC System: An ultra-performance liquid chromatograph.

    • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A rapid gradient elution over 5-10 minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 35-40 °C.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI is typically used for phenolic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound would be monitored.

  • Quantification:

    • Quantification is performed using a calibration curve generated from this compound standards, similar to the HPLC-DAD method. An internal standard may be used to improve accuracy and precision.

Method Performance Comparison

The table below summarizes the typical performance characteristics of the HPLC-DAD and UPLC-MS/MS methods for this compound analysis based on published validation data.

Table 2: Comparison of Analytical Method Performance for this compound Analysis

ParameterHPLC-DADUPLC-MS/MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 - 0.5 mg/L~0.25 µg/L
Limit of Quantification (LOQ) ~0.5 - 1.5 mg/L~25 µg/L
Accuracy/Recovery (%) 95 - 105%97.7 - 99.5%
Precision (%RSD) < 5%< 2.5%
Analysis Time 30 - 45 minutes5 - 15 minutes
Selectivity GoodExcellent
Cost & Accessibility Lower cost, more accessibleHigher cost, less accessible

Proficiency Testing Workflow

The following diagram illustrates the typical workflow of a proficiency testing scheme for this compound analysis in a food laboratory.

ProficiencyTestingWorkflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory Provider_Prep Preparation of Homogenous Test Material Provider_Dist Distribution of Samples to Participating Labs Provider_Prep->Provider_Dist Provider_Collect Collection and Statistical Analysis of Results Provider_Report Issuance of Confidential Performance Reports Provider_Collect->Provider_Report Lab_Review Review of Performance Report and Corrective Actions Provider_Report->Lab_Review Lab_Receive Receipt of PT Sample Lab_Analyze Analysis of Sample using Routine Methods Lab_Receive->Lab_Analyze Lab_Report Reporting of Results to PT Provider Lab_Analyze->Lab_Report Lab_Report->Provider_Collect

Proficiency Testing Workflow Diagram

This guide provides a framework for understanding and participating in proficiency testing for this compound analysis. By engaging in such programs and employing validated analytical methods, laboratories can ensure the accuracy and reliability of their results, which is paramount for scientific research and product development.

Safety Operating Guide

Personal protective equipment for handling Caftaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling caftaric acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Overview

This compound is a phenolic compound that is harmful if swallowed[1]. While some safety data sheets (SDS) classify it as non-hazardous, its toxicological properties have not been fully investigated[1]. Therefore, it is crucial to handle it with care, avoiding direct contact with the skin or eyes and preventing inhalation[1]. One SDS for the related compound, caffeic acid, indicates potential for skin and eye irritation, respiratory irritation, and long-term health effects, underscoring the need for caution[2].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, compiled from various safety data sheets. It is advisable to adhere to the most protective recommendations when in doubt.

Protection Type Equipment Recommendations and Remarks Citations
Eye Protection Safety glasses, Chemical gogglesWear safety glasses at all times. Use chemical goggles if there is a possibility of splashing.[1]
Skin Protection Protective gloves, Lab coat/apronWear appropriate protective gloves and clothing to prevent skin exposure. The specific glove material should be resistant to the chemical.[1]
Respiratory Protection N95 respirator, Full-facepiece airline respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially in situations where airborne particles may be generated. Some sources suggest an N95 respirator is sufficient. In well-ventilated areas, it may not be required.[1][3]

Handling and Storage Procedures

Handling:

  • Always wash hands thoroughly after handling this compound[1].

  • Avoid all direct contact with eyes, skin, and clothing[1].

  • Work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne exposure[1].

  • Prevent ingestion and inhalation of the substance[1].

  • Remove and wash any contaminated clothing before reuse[1].

Storage:

  • Store this compound in a tightly sealed container[1].

  • Keep the container in a cool, dry, and well-ventilated place[2][3].

Spill and Disposal Plan

Spill Response:

  • Evacuate and Secure: Clear the area of all personnel.

  • Use Proper PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment as outlined in the table above[1].

  • Contain and Clean: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal[1]. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • While some sources suggest that small quantities may be disposed of with household waste, it is best practice to treat it as chemical waste.

  • Do not allow the product to enter drains or waterways[4].

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) Don PPE->Prepare Workspace Weigh and Handle Weigh and Handle this compound Prepare Workspace->Weigh and Handle Store Properly Store in a Tightly Closed Container Weigh and Handle->Store Properly Clean Workspace Clean and Decontaminate Workspace Weigh and Handle->Clean Workspace Spill Accidental Spill Weigh and Handle->Spill Dispose Waste Dispose of Waste in Labeled Container Clean Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Evacuate Evacuate Area Spill->Evacuate Don Spill PPE Don Spill Response PPE Evacuate->Don Spill PPE Contain Spill Contain and Clean Up Spill Don Spill PPE->Contain Spill Dispose Spill Waste Dispose of Spill Waste as Hazardous Contain Spill->Dispose Spill Waste

Safe Handling and Disposal Workflow for this compound

References

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Caftaric Acid
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